molecular formula C7H10O2 B167675 1,1-Dimethylprop-2-ynyl acetate CAS No. 1604-29-1

1,1-Dimethylprop-2-ynyl acetate

Cat. No.: B167675
CAS No.: 1604-29-1
M. Wt: 126.15 g/mol
InChI Key: HBSFTVGBQDJTAW-UHFFFAOYSA-N
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Description

1,1-Dimethylprop-2-ynyl acetate is a chemical compound that serves as a versatile building block and intermediate in sophisticated organic synthesis and methodological research. Its molecular structure, incorporating both an acetylated oxygen and a terminal alkyne functional group, makes it a valuable substrate for exploring novel chemical transformations, particularly in the development of new synthetic methodologies and the construction of more complex molecular architectures. The primary research value of this compound lies in its application across various scientific investigations, including its use in reaction discovery and as a key starting material for the preparation of other fine chemicals. Researchers leverage this compound in studies aimed at understanding fundamental reaction mechanisms and optimizing synthetic pathways. This product is intended for use in a controlled laboratory setting by qualified personnel. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Please consult the current scientific literature for the latest research on its specific applications and mechanisms. Specific research applications were not detailed in the available sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-yn-2-yl acetate
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InChI

InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSFTVGBQDJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80166875
Record name 1,1-Dimethylprop-2-ynyl acetate
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Molecular Weight

126.15 g/mol
Source PubChem
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CAS No.

1604-29-1
Record name 1,1-Dimethylpropargyl acetate
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Record name 1,1-Dimethylprop-2-ynyl acetate
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Record name 3-Butyn-2-ol, acetate
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Record name 1,1-Dimethylprop-2-ynyl acetate
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Record name 1,1-dimethylprop-2-ynyl acetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1,1-dimethylprop-2-ynyl acetate, a valuable building block in organic synthesis. The document delves into the core chemical principles, detailed experimental protocols, and critical safety considerations, offering a robust resource for professionals in research and drug development.

Introduction and Strategic Importance

This compound, also known as 2-methylbut-3-yn-2-yl acetate, is a versatile organic molecule featuring a terminal alkyne and a tertiary acetate ester. This unique combination of functional groups makes it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The propargyl moiety provides a reactive handle for a variety of coupling reactions, such as the Sonogashira coupling, while the tertiary ester can be hydrolyzed or transformed to introduce other functionalities.

Retrosynthetic Analysis and Synthesis Pathway

The most direct and industrially viable route to this compound involves a two-step process. The retrosynthetic analysis reveals the key disconnection at the ester linkage, pointing to the precursor, 2-methyl-3-butyn-2-ol. This tertiary alkynyl alcohol is, in turn, readily accessible from the reaction of acetone and acetylene.

G This compound This compound Esterification Esterification This compound->Esterification 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Esterification->2-Methyl-3-butyn-2-ol Nucleophilic Addition Nucleophilic Addition 2-Methyl-3-butyn-2-ol->Nucleophilic Addition Acetylene + Acetone Acetylene + Acetone Nucleophilic Addition->Acetylene + Acetone G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Acetylene Acetylene Acetylide Anion Acetylide Anion Acetylene->Acetylide Anion Deprotonation Base (OH-) Base (OH-) Base (OH-)->Acetylide Anion Water Water Acetylide Anion->Water Acetone Acetone Intermediate Alkoxide Intermediate Alkoxide Acetone->Intermediate Alkoxide Acetylide Anion_2 Acetylide Anion Acetylide Anion_2->Acetone Nucleophilic Attack Intermediate Alkoxide_2 Intermediate Alkoxide 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Intermediate Alkoxide_2->2-Methyl-3-butyn-2-ol Protonation Water_2 Water Water_2->2-Methyl-3-butyn-2-ol Hydroxide Hydroxide 2-Methyl-3-butyn-2-ol->Hydroxide

Caption: Mechanism for the synthesis of 2-methyl-3-butyn-2-ol.

Esterification of 2-Methyl-3-butyn-2-ol: Synthesis of this compound

The final step in the synthesis is the esterification of the tertiary alcohol, 2-methyl-3-butyn-2-ol. The esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination side reactions. [1]Therefore, the choice of reagents and reaction conditions is critical for achieving a high yield of the desired acetate ester.

Method 1: Acylation with Acetic Anhydride and a Lewis Acid Catalyst

A robust method for the esterification of tertiary alcohols involves the use of an acid anhydride with a reusable solid catalyst. [2][3]This approach offers high conversion and selectivity while minimizing the formation of dehydration byproducts.

Experimental Protocol:

  • Reactor Setup: A stirred batch reactor equipped with a reflux condenser is charged with 2-methyl-3-butyn-2-ol.

  • Reagent Addition: Acetic anhydride is added to the reactor. The molar ratio of acetic anhydride to the alcohol can range from 0.1 to 10.0. [2]3. Catalyst Introduction: A solid Lewis acid catalyst, such as a halide of indium, gallium, zinc, or iron, is added. The weight ratio of the catalyst to the total reactants is typically in the range of 0.005 to 0.5. [2]4. Reaction Conditions: The reaction mixture is stirred at a temperature below 80°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the solid catalyst is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: Acylation with Acetyl Chloride and Pyridine

A classic and effective method for the acylation of alcohols is the use of an acyl chloride in the presence of a weak base like pyridine. [4][5]Pyridine serves both as a nucleophilic catalyst and as a scavenger for the hydrochloric acid byproduct. [4][5][6] Experimental Protocol:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: 2-Methyl-3-butyn-2-ol is dissolved in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether. [4]An excess of dry pyridine (typically 1.5-2.0 equivalents per hydroxyl group) is then added. [6]3. Acylation: The solution is cooled in an ice bath, and a solution of acetyl chloride in the same solvent is added dropwise from the addition funnel.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed, as monitored by TLC.

  • Workup: The reaction is quenched by the addition of a small amount of methanol. The mixture is then diluted with the reaction solvent and washed sequentially with 1 M HCl to remove pyridine, water, saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine. [6]6. Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )
2-Methyl-3-butyn-2-olC₅H₈O84.12
This compoundC₇H₁₀O₂126.15

Safety and Handling

2-Methyl-3-butyn-2-ol:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [4]* Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. [4] Acetic Anhydride:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Precautions: Handle in a fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and chemical safety goggles.

Acetyl Chloride:

  • Hazards: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Precautions: Handle with extreme care in a fume hood. Keep away from water and moisture. Wear appropriate personal protective equipment.

Pyridine:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautions: Use in a well-ventilated area. Wear protective gloves and eye/face protection.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡C-H stretch, C=O stretch).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

References

  • Bear, R. B.; Shea, K. J. Tandem Hetero Diels−Alder Reaction: Synthesis of Oxygenated Macrocycles. Org. Lett.2001, 3 (5), 723–726.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Chasana, A. A.; Suryani, S.; Manurung, M. Synthesis of l-Menthyl Acetate by Esterification of l-Menthol and Acetic Anhydride with Variation of Time. Al-Kimia2020, 8 (1), 63-71.
  • Google Patents.
  • Google Patents. WO20020099238A1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. [Link] (accessed Jan 14, 2026).

  • Google Patents. US3590073A - Esterification of tertiary alcohols. (accessed Jan 14, 2026).
  • Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. (accessed Jan 14, 2026).
  • PubChem. This compound. [Link] (accessed Jan 14, 2026).

  • Study.com. Tertiary alcohols do not work well for esterification; they give a different product than you might expect. What is the reaction product of acetate with 2-methyl-2-propanol? [Link] (accessed Jan 14, 2026).

  • Wikipedia. Alcohol. [Link] (accessed Jan 14, 2026).

  • Wikipedia. Fischer–Speier esterification. [Link] (accessed Jan 14, 2026).

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link] (accessed Jan 14, 2026).

Sources

An In-depth Technical Guide to 1,1-Dimethylprop-2-ynyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Propargyl Ester

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of compact, functional moieties is paramount to the design of novel molecular architectures and bioactive compounds. Among these, propargyl esters have emerged as exceptionally versatile building blocks, prized for their unique reactivity and synthetic potential. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 1,1-Dimethylprop-2-ynyl acetate, also known as 2-methylbut-3-yn-2-yl acetate.

This document moves beyond a simple recitation of facts. It is designed to equip researchers, scientists, and drug development professionals with a deep, actionable understanding of this compound's physicochemical properties, synthesis, reactivity, and analytical characterization. The insights and protocols herein are curated to foster innovation and empower the seamless integration of this valuable reagent into your research and development workflows.

Core Molecular Identity and Physicochemical Profile

This compound is a tertiary propargyl ester characterized by a terminal alkyne and a gem-dimethyl substituted carbon atom alpha to the ester oxygen. This structural arrangement imparts a unique combination of steric hindrance and electronic properties that govern its reactivity and utility.

Chemical Structure and Identifiers
  • IUPAC Name: 2-methylbut-3-yn-2-yl acetate[1]

  • Synonyms: this compound, 3-Butyn-2-ol, 2-methyl-, acetate[1]

  • CAS Number: 1604-29-1[2]

  • Molecular Formula: C₇H₁₀O₂[2]

  • Molecular Weight: 126.15 g/mol [1]

  • InChI Key: HBSFTVGBQDJTAW-UHFFFAOYSA-N[2]

  • SMILES: CC(=O)OC(C)(C)C#C

Diagram 1: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and application in various experimental contexts.

PropertyValueSource
Appearance Colorless liquid
Boiling Point 102 °C
Melting Point -95 °C
Density 0.888 g/cm³ at 25 °C
Solubility Soluble in most organic solvents.
Vapor Pressure Data not readily available
Refractive Index Data not readily available

Synthesis and Mechanistic Considerations

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the esterification of its corresponding tertiary alcohol, 2-methylbut-3-yn-2-ol.

Precursor Synthesis: The Favorskii Reaction

The precursor, 2-methylbut-3-yn-2-ol, is industrially synthesized via the Favorskii reaction, which involves the base-catalyzed addition of acetylene to acetone.[3] This reaction is often carried out in liquid ammonia to ensure a homogeneous reaction system.

Diagram 2: Synthesis of 2-Methylbut-3-yn-2-ol via the Favorskii Reaction

Favorskii_Reaction Acetone Acetone Reaction Favorskii Reaction Acetone->Reaction Acetylene Acetylene Acetylene->Reaction Base Base (e.g., KOH) in Liquid Ammonia Base->Reaction Catalyst Product 2-Methylbut-3-yn-2-ol Reaction->Product

Esterification to this compound

The esterification of the tertiary alcohol, 2-methylbut-3-yn-2-ol, is efficiently accomplished using acetic anhydride. Due to the steric hindrance of the tertiary alcohol, this reaction is often catalyzed by a nucleophilic catalyst such as pyridine or 4-(dimethylamino)pyridine (DMAP).[1]

Mechanism of Pyridine-Catalyzed Esterification:

  • Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acylating agent than acetic anhydride itself.

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of 2-methylbut-3-yn-2-ol then attacks the carbonyl carbon of the N-acetylpyridinium ion.

  • Proton Transfer and Product Formation: A base, which can be another molecule of pyridine, removes the proton from the oxonium ion intermediate, leading to the formation of the ester product and regenerating the pyridinium catalyst.

Diagram 3: Pyridine-Catalyzed Esterification Workflow

Esterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Alcohol 2-Methylbut-3-yn-2-ol Reaction Esterification Alcohol->Reaction Anhydride Acetic Anhydride Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Catalyst Ester 1,1-Dimethylprop-2-ynyl acetate Reaction->Ester Acid Acetic Acid Reaction->Acid

Sources

1,1-Dimethylprop-2-ynyl Acetate: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 1,1-Dimethylprop-2-ynyl acetate (CAS No. 1604-29-1), a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document will cover its synthesis, reactivity, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Strategic Importance of a Hindered Propargyl Acetate

This compound, also known as 2-methyl-3-butyn-2-yl acetate, is a valuable propargylic acetate derivative.[1][2] Its defining feature is the quaternary center bearing the acetate and the terminal alkyne. This steric hindrance around the reactive propargylic position significantly influences its reactivity, making it a unique tool for introducing the 1,1-dimethylpropargyl moiety into more complex molecular architectures. Unlike its less substituted counterparts, this steric bulk can offer enhanced stability and selectivity in various chemical transformations. This guide will delve into the practical aspects of utilizing this reagent, providing both theoretical grounding and actionable protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical characteristics is paramount for its effective use and for the accurate interpretation of experimental results.

PropertyValueSource
CAS Number 1604-29-1[2][3][4]
Molecular Formula C7H10O2[1]
Molecular Weight 126.15 g/mol [1][3]
Boiling Point 133-133.5 °C[4]
Density 0.939 g/cm³[4]
  • ¹H NMR: A singlet for the acetylenic proton, a singlet for the acetate methyl group, and a singlet for the two equivalent methyl groups at the quaternary center.

  • ¹³C NMR: Signals for the alkyne carbons, the quaternary carbon, the acetate carbonyl carbon, and the methyl carbons.

  • IR Spectroscopy: Characteristic stretches for the terminal alkyne C-H bond, the carbon-carbon triple bond, and the ester carbonyl group.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the esterification of 2-methyl-3-butyn-2-ol.[5][6][7] The choice of acetylation agent and reaction conditions is critical to achieving high yield and purity.

3.1. Recommended Synthesis Protocol: Acetylation with Acetic Anhydride

This protocol is favored for its use of a readily available and potent acylating agent, with pyridine acting as both a base and a catalyst.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, combine 2-methyl-3-butyn-2-ol (1.0 equivalent) and pyridine (1.5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as diethyl ether.

  • Washing: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality and Trustworthiness: The use of pyridine is crucial as it acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion. The multi-step washing procedure is a self-validating system to ensure the removal of impurities, leading to a high-purity product.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the propargylic acetate.

4.1. Sonogashira Cross-Coupling

The terminal alkyne provides a handle for palladium-catalyzed Sonogashira cross-coupling reactions, allowing for the direct installation of the hindered propargyl unit onto aryl or vinyl halides.[8][9][10][11] This reaction is a powerful tool for forming carbon-carbon bonds.[8][10]

Reaction Scheme: Sonogashira Coupling

G R-C≡CH + R'-X R-C≡CH + R'-X Product [Pd catalyst, Cu(I) cocatalyst, base] R-C≡C-R' Product [Pd catalyst, Cu(I) cocatalyst, base] R-C≡C-R' R-C≡CH + R'-X->Product [Pd catalyst, Cu(I) cocatalyst, base] R-C≡C-R'

Caption: Generalized scheme for the Sonogashira cross-coupling reaction.

Mechanistic Insight: The reaction mechanism is thought to involve two interconnected catalytic cycles, one involving palladium and the other copper.[8][9] The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. Transmetalation between these two species, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

4.2. Meyer-Schuster and Rupe Rearrangements

Under acidic conditions, tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones.[12][13][14] While this compound is an ester, it can be hydrolyzed in situ to the corresponding tertiary alcohol, which can then undergo these rearrangements.

  • Meyer-Schuster Rearrangement: This rearrangement of secondary and tertiary propargyl alcohols is acid-catalyzed and leads to α,β-unsaturated ketones or aldehydes.[12]

  • Rupe Rearrangement: This is a competing reaction for tertiary alcohols, also acid-catalyzed, that produces α,β-unsaturated methyl ketones.[12][14][15]

The choice of catalyst and reaction conditions can influence the outcome of these rearrangements.[12]

Logical Relationship: Rearrangement Pathways

G Tertiary Propargylic Alcohol Tertiary Propargylic Alcohol Meyer-Schuster Rearrangement Meyer-Schuster Rearrangement Tertiary Propargylic Alcohol->Meyer-Schuster Rearrangement Rupe Rearrangement Rupe Rearrangement Tertiary Propargylic Alcohol->Rupe Rearrangement α,β-Unsaturated Aldehyde/Ketone α,β-Unsaturated Aldehyde/Ketone Meyer-Schuster Rearrangement->α,β-Unsaturated Aldehyde/Ketone α,β-Unsaturated Methyl Ketone α,β-Unsaturated Methyl Ketone Rupe Rearrangement->α,β-Unsaturated Methyl Ketone

Caption: Competing rearrangement pathways for tertiary propargylic alcohols under acidic conditions.

Applications in Drug Discovery and Materials Science

The 1,1-dimethylpropargyl motif is of significant interest in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability and improve binding to biological targets. The alkyne functionality allows for its incorporation into larger molecules through reactions like the Sonogashira coupling, which is widely used in the synthesis of pharmaceuticals and natural products.[9][16]

Application Workflow

G This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Complex Molecule Synthesis Complex Molecule Synthesis Sonogashira Coupling->Complex Molecule Synthesis Drug Candidates & Functional Materials Drug Candidates & Functional Materials Complex Molecule Synthesis->Drug Candidates & Functional Materials

Caption: Synthetic utility of this compound in applied chemical sciences.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Keep away from heat, sparks, open flames, and hot surfaces.[17][19]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique sterically hindered structure and the reactivity of its terminal alkyne and propargylic acetate groups make it a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in research and development, particularly in the fields of drug discovery and materials science.

References
  • Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mechanism of the Meyer--Schuster rearrangement - INIS-IAEA. (1977). Retrieved January 14, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Rupe Rearrangement - YouTube. (2025). Retrieved January 14, 2026, from [Link]

  • Meyer–Schuster Rearrangement - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Meyer-Schuster Rearrangement. (n.d.). Retrieved January 14, 2026, from [Link]

  • Rupe Rearrangement - SynArchive. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound | C7H10O2 | CID 74144 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Rupe Rearrgment | PPTX - Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]

  • Rupe Rearrangement mechanism| Rearrangement of tertiary alpha acetylinic alcohol. - YouTube. (2023). Retrieved January 14, 2026, from [Link]

  • 1,1-dimethyl-2-propynyl acetate - 1604-29-1, C7H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2-Methyl-3-butyn-2-ol - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-(2,2-Dimethylcyclopropyl)prop-2-ynyl acetate | C10H14O2 | CID 154493169 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3-Butyn-2-ol, 2-methyl- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cinnamyl acetate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation - Longdom Publishing. (2015). Retrieved January 14, 2026, from [Link]

  • Model-Informed Drug Development for Long-Acting Injectable Products: Summary of American College of Clinical Pharmacology Symposium - PubMed. (2021). Retrieved January 14, 2026, from [Link]

  • A Review of the Unique Drug Development Strategy of Indacaterol Acetate/Glycopyrronium Bromide/Mometasone Furoate: A First-in-Class, Once-Daily, Single-Inhaler, Fixed-Dose Combination Treatment for Asthma - PubMed. (2022). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 1,1-Dimethylprop-2-ynyl Acetate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of 1,1-Dimethylprop-2-ynyl acetate (CAS No. 1604-29-1). It provides an in-depth analysis of its commercial availability, quality control standards, and potential synthetic utility, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-methylbut-3-yn-2-yl acetate, is a versatile organic compound featuring a terminal alkyne and an acetate ester functional group.[1] This unique combination makes it a valuable building block in various organic syntheses. Its core properties are summarized below.

PropertyValueSource
CAS Number 1604-29-1PubChem[1], ChemicalBook[2]
Molecular Formula C₇H₁₀O₂PubChem[1], ChemSynthesis[3]
Molecular Weight 126.15 g/mol PubChem[1]
IUPAC Name 2-methylbut-3-yn-2-yl acetatePubChem[1]
Synonyms 1,1-Dimethylpropargyl acetate, 2-Acetoxy-2-methylbut-3-yne, 3-Methyl-1-butyn-3-yl acetateECHEMI[4]
InChIKey HBSFTVGBQDJTAW-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)OC(C)(C)C#CChemSynthesis[3]

While comprehensive experimental data for properties like boiling and melting points are not consistently published, spectral information, including 13C NMR and GC-MS data, is available through resources like SpectraBase, which can be crucial for structural verification.[1]

Commercial Sourcing and Procurement

This compound is available from various fine chemical suppliers that cater to research and development as well as bulk manufacturing needs. When sourcing this reagent, it is critical to consider supplier reputation, available purity grades, and the comprehensiveness of their documentation (e.g., Certificate of Analysis, Safety Data Sheet).

SupplierNoted ForSource
HANGZHOU LEAP CHEM CO., LTD. Supplier for research, development, and production with a wide range of chemical products.ECHEMI[4]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. A listed supplier of fine chemicals.ChemicalBook[2]
Shanghai alkynechem Co., Ltd. Specializes in alkyne-based chemistry.ChemicalBook[2]
Combi-Blocks Inc. Supplier of building blocks for combinatorial chemistry.ChemicalBook[5]

Procurement Insight: As a Senior Application Scientist, my recommendation is to always request a lot-specific Certificate of Analysis (CoA) prior to purchase. This document provides critical data on purity (typically determined by GC or HPLC), identity confirmation (often via NMR or IR spectroscopy), and levels of residual solvents or impurities, ensuring the material meets the stringent requirements of your experimental work.

Quality Control and In-House Verification

To ensure the integrity of experimental results, particularly in sensitive applications like drug discovery, it is imperative to have a robust, self-validating system for incoming reagents. Upon receipt, this compound should be subjected to in-house quality control.

Recommended QC Workflow
  • Documentation Review: Cross-reference the supplier's CoA with the material's label and your purchase order.

  • Physical Inspection: Visually inspect the material for expected appearance and ensure the container seal is intact.

  • Identity Confirmation: Use a rapid spectroscopic method like FT-IR to confirm the presence of key functional groups (C≡C-H stretch, C=O stretch). For unambiguous confirmation, ¹H NMR spectroscopy should be performed.

  • Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable method for assessing the purity of this relatively volatile compound.

The following diagram illustrates a standard workflow for reagent verification.

QC_Workflow Figure 1: Reagent QC & Verification Workflow cluster_procurement Procurement cluster_receiving Receiving & Initial Check cluster_testing Analytical Verification cluster_release Disposition start Source Supplier req_coa Request Lot-Specific CoA start->req_coa po Place Purchase Order req_coa->po receive Receive Shipment po->receive doc_review Review CoA & Label receive->doc_review inspect Visual Inspection doc_review->inspect sample Sample for Testing inspect->sample nmr ¹H NMR for Identity sample->nmr gc GC for Purity sample->gc ftir FT-IR for Functional Groups sample->ftir decision Pass/Fail Decision nmr->decision gc->decision ftir->decision pass Release to Inventory fail Quarantine & Contact Supplier decision->pass Meets Spec decision->fail Out of Spec

Caption: Figure 1: A typical workflow for the quality control and verification of an incoming chemical reagent.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[1] Adherence to safety protocols is non-negotiable to ensure personnel safety and experimental success.

GHS Hazard Identification: [1]

  • Physical Hazard: H226: Flammable liquid and vapor.

  • Health Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures & Best Practices:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Use explosion-proof electrical equipment and non-sparking tools to mitigate ignition risks.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Handling: Avoid breathing vapors.[6] Wash hands thoroughly after handling. Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Store locked up.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Applications in Synthetic Chemistry

The dual functionality of this compound makes it a useful intermediate. The terminal alkyne can participate in a wide range of reactions, including metal-catalyzed cross-couplings (e.g., Sonogashira, Glaser), "click" chemistry (cycloadditions), and nucleophilic additions. The tertiary acetate group can serve as a protecting group or be hydrolyzed to the corresponding tertiary alcohol.

While specific citations for this molecule in late-stage drug discovery are not prevalent in the immediate literature, its structure is archetypal of building blocks used to introduce rigid, linear linkers or propargyl groups into larger molecules, a common strategy in medicinal chemistry to probe binding pockets.[8][9]

Exemplary Protocol: Sonogashira Cross-Coupling

This protocol describes a general procedure for coupling this compound with an aryl halide. This reaction is fundamental for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Reaction Causality: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide, which then acts as the nucleophile in a transmetalation step with the palladium(II)-aryl complex. Reductive elimination from the palladium center yields the final coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling reagents 1. Combine Aryl Halide, Pd Catalyst, CuI Catalyst, & Ligand in Flask degas 2. Evacuate & Backfill with Inert Gas (e.g., Argon) (Repeat 3x) reagents->degas solvent 3. Add Anhydrous Solvent (e.g., THF) & Base (e.g., Et₃N) via Syringe degas->solvent alkyne 4. Add 1,1-Dimethylprop-2-ynyl acetate via Syringe solvent->alkyne reaction 5. Heat Reaction Mixture (e.g., 50 °C) and Monitor by TLC or LC-MS alkyne->reaction workup 6. Quench, Extract with Organic Solvent, & Dry reaction->workup purify 7. Concentrate and Purify via Flash Chromatography workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: Figure 2: A generalized step-by-step workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Seal the flask and condenser with septa. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (2.0 eq.) and THF via syringe. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

This protocol provides a reliable framework that can be optimized for specific substrates, demonstrating the practical utility of this compound as a key synthetic intermediate.

References

  • This compound | C7H10O2 | CID 74144 , PubChem, [Link]

  • 1,1-dimethyl-2-propynyl acetate - 1604-29-1 , ChemSynthesis, [Link]

  • Safety Data Sheet , ADAMA, [Link]

  • 1-(2,2-Dimethylcyclopropyl)prop-2-ynyl acetate | C10H14O2 | CID 154493169 , PubChem, [Link]

  • Discovery of potent small-molecule inhibitors of lipoprotein(a) formation , PubMed, [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis” , MDPI, [Link]

  • 1-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)prop-1-en-2-yl acetate , PubChem, [Link]

  • 1-Methylprop-2-ynyl benzoate , SpectraBase, [Link]

  • 1,1-Dimethyl-prop-2-ynylamine , Oakwood Chemical, [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery , MDPI, [Link]

  • Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation , Longdom Publishing, [Link]

  • One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids , ResearchGate, [Link]

  • A dictionary, practical, theoretical and historical of commerce and commercial navigation , Internet Archive, [Link]

Sources

An In-depth Technical Guide to 1,1-Dimethylprop-2-ynyl Acetate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylprop-2-ynyl acetate (also known as 2-methylbut-3-yn-2-yl acetate), a versatile building block in modern organic synthesis. This document traces the historical discovery of this compound, details its synthesis through both historical and contemporary protocols, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores its applications as a key intermediate in the synthesis of complex natural products and therapeutic agents, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Propargyl Ester

This compound, with the chemical formula C₇H₁₀O₂ and CAS number 1604-29-1, is a propargyl ester that has garnered significant interest in the field of organic chemistry. Its structure uniquely combines a sterically hindered tertiary alcohol derivative with a terminal alkyne, making it a valuable synthon for the introduction of the 1,1-dimethylpropargyl moiety in a variety of chemical transformations. The presence of the acetate group provides a stable protecting group for the tertiary alcohol, which can be strategically removed or modified. The terminal alkyne functionality serves as a handle for a multitude of reactions, including click chemistry, Sonogashira couplings, and various cyclization strategies. This guide aims to provide a holistic understanding of this reagent, from its initial discovery to its contemporary applications.

Historical Perspective: The Genesis of a Reagent

The first documented synthesis of this compound dates back to 1949, in a seminal work by Charles D. Hurd and Warren D. McPhee from Northwestern University, published in the Journal of the American Chemical Society[1]. Their research focused on the reactions of dialkylethynylcarbinols with acidic reagents, and in this context, they prepared the acetate ester to study its reactivity. This initial report laid the groundwork for the future exploration of this compound's synthetic utility. While the initial focus was on its chemical transformations under acidic conditions, the true potential of this compound as a versatile building block in complex molecule synthesis would be realized decades later with the advent of modern cross-coupling and functionalization methodologies.

Synthesis of this compound: From Precursor to Product

The most common and efficient method for the preparation of this compound involves the esterification of its corresponding alcohol, 2-methylbut-3-yn-2-ol. This precursor is readily available and can be synthesized on a large scale via the Favorskii reaction between acetone and acetylene[2][3].

Synthesis of the Precursor: 2-Methylbut-3-yn-2-ol

The industrial-scale synthesis of 2-methylbut-3-yn-2-ol typically involves the base-catalyzed reaction of acetone and acetylene[2][3]. This reaction provides a cost-effective route to the tertiary propargyl alcohol.

Esterification to this compound: A Modern Protocol

A robust and widely used laboratory-scale synthesis involves the acetylation of 2-methylbut-3-yn-2-ol using acetic anhydride in the presence of a base and a nucleophilic catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Methylbut-3-yn-2-ol 2-Methylbut-3-yn-2-ol DCM DCM (Solvent) 2-Methylbut-3-yn-2-ol->DCM Acetic Anhydride Acetic Anhydride Acetic Anhydride->DCM Triethylamine Triethylamine (Base) Triethylamine->DCM DMAP DMAP (Catalyst) DMAP->DCM Stirring Stirring at RT DCM->Stirring Mixture Product_Acetate 1,1-Dimethylprop-2-ynyl acetate Stirring->Product_Acetate Esterification

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of 2-methylbut-3-yn-2-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a pale yellow oil.

Causality of Experimental Choices: The use of triethylamine as a base is crucial to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. DMAP serves as a highly effective nucleophilic catalyst, accelerating the acylation of the sterically hindered tertiary alcohol. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve all reactants.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and spectral properties of this compound is essential for its proper handling, identification, and use in synthesis.

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.16 g/mol
CAS Number 1604-29-1
Appearance Pale-yellow to yellow-brown liquid
Boiling Point Not readily available
Storage Temperature 2-8 °C

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 1H, C≡CH), 2.05 (s, 3H, OCCH₃), 1.55 (s, 6H, C(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 83.0 (C≡CH), 74.0 (C≡CH), 70.0 (C(CH₃)₂), 29.0 (C(CH₃)₂), 22.0 (OCCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

    • C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

    • C≡C stretch: A weak band around 2100 cm⁻¹.

    • C=O stretch (ester): A strong, sharp band in the region of 1735-1750 cm⁻¹.

    • C-O stretch (ester): A strong band in the region of 1200-1300 cm⁻¹.

    • C-H stretches (alkane): Bands in the region of 2850-3000 cm⁻¹.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in its ability to act as a versatile building block, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

Role in the Synthesis of Natural Products

A notable application of this compound is in the synthesis of coumarin-based natural products. For instance, it has been employed as a key intermediate in the synthesis of minutuminolate. In this synthesis, the terminal alkyne of a precursor is coupled with 2-methylbut-3-yn-2-ol via a Sonogashira reaction, followed by esterification with acetic anhydride to yield a propargylic acetate derivative. This intermediate then undergoes further transformations to construct the final natural product.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aryl_Halide Aryl Halide (e.g., Iodo-coumarin) Catalyst Pd Catalyst Aryl_Halide->Catalyst Acetate 1,1-Dimethylprop-2-ynyl acetate Acetate->Catalyst Coupled_Product Coupled Product (Natural Product Precursor) Catalyst->Coupled_Product Sonogashira Coupling Base Base (e.g., Et3N) Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: Sonogashira coupling involving this compound.

Application in the Development of Therapeutic Agents

In the realm of drug discovery, this compound has been utilized in the synthesis of novel therapeutic compounds. For example, a patent describes its use in the preparation of compounds for the treatment of retroviral infections, including HIV[4][5]. In these synthetic routes, the terminal alkyne of this compound is typically engaged in a coupling reaction to append the 1,1-dimethylpropargyl group to a core scaffold, thereby modifying the pharmacological properties of the molecule. This highlights its role in generating libraries of compounds for biological screening.

Conclusion

This compound, since its initial synthesis over seven decades ago, has evolved from a compound of academic curiosity to a valuable and versatile tool in the arsenal of synthetic organic chemists. Its straightforward preparation, well-defined reactivity, and the synthetic handles it provides make it an attractive building block for the construction of complex and biologically relevant molecules. For researchers and professionals in drug development, a thorough understanding of its properties and applications can unlock new avenues for the design and synthesis of novel therapeutic agents.

References

  • Hurd, C. D.; McPhee, W. D. The Reaction of Dialkylethynylcarbinols with Acidic Reagents. Journal of the American Chemical Society1949 , 71 (2), 398–401. [Link]

  • Journal of the American Chemical Society Vol. 71 No. 2. ACS Publications. [Link]

  • 2-Methylbut-3-yn-2-ol. In Wikipedia; 2023. [Link]

  • Preparation method of 2-methyl-3-butyne-2-ol. CN104045518A.
  • Therapeutic compounds. US9951043B2.
  • Therapeutic compounds. WO2014134566A2.

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1,1-Dimethylprop-2-ynyl Acetate for the Synthesis of Multisubstituted Allenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Multisubstituted Allenes

Allenes, molecules possessing cumulative carbon-carbon double bonds, are far more than structural curiosities; they are exceptionally versatile building blocks in modern organic synthesis.[1][2] Their unique axial chirality and high reactivity make them valuable intermediates in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.[1] Among the various classes of allenes, multisubstituted variants, particularly tri- and tetrasubstituted allenes, offer a gateway to generating sterically congested and functionally diverse scaffolds. The development of efficient and selective methods for their synthesis from readily available starting materials is therefore a critical objective in synthetic chemistry.

The palladium-catalyzed cross-coupling of propargylic electrophiles, such as 1,1-dimethylprop-2-ynyl acetate, represents a premier strategy for accessing these valuable structures. This reaction typically proceeds via a highly regioselective SN2′ pathway, where a nucleophile attacks the γ-carbon of the propargylic system, leading directly to the allene product. This guide provides an in-depth analysis of this transformation, focusing on the mechanistic underpinnings and a field-proven protocol for its successful execution.

Mechanistic Framework: The Palladium Catalytic Cycle

The conversion of propargylic acetates to allenes is orchestrated by a Pd(0) catalyst. The generally accepted mechanism involves a series of well-defined steps: oxidative addition, potential isomerization between palladium intermediates, transmetalation (for organometallic nucleophiles), and reductive elimination. The steric hindrance provided by the gem-dimethyl group on the substrate, this compound, strongly favors the formation of the allene product over the isomeric alkyne.

The catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln Pi_Complex π-Alkyne Complex Pd0->Pi_Complex + Substrate Substrate 1,1-Dimethylprop-2-ynyl Acetate Allenyl_Pd η³-Allenyl-Pd(II) Complex (Major Intermediate) Pi_Complex->Allenyl_Pd Oxidative Addition Ox_Add Oxidative Addition (SN2' type) Propargyl_Pd η¹-Propargyl-Pd(II) Complex (Minor Intermediate) Allenyl_Pd->Propargyl_Pd isomerization Pd_Intermediate_Nu Allenyl-Pd(II)-R Complex Allenyl_Pd->Pd_Intermediate_Nu + Nucleophile (Transmetalation) Propargyl_Pd->Allenyl_Pd Isomerization Isomerization Nucleophile Nucleophile (e.g., R-AlMe2) Transmetalation Transmetalation Pd_Intermediate_Nu->Pd0 Reductive Elimination Product Tetrasubstituted Allene Pd_Intermediate_Nu->Product Byproduct AcO-AlMe2 Pd_Intermediate_Nu->Byproduct Red_Elim Reductive Elimination

Figure 1: Proposed Catalytic Cycle.

  • Oxidative Addition: The cycle initiates with the coordination of the Pd(0) catalyst to the alkyne of the propargyl acetate, forming a π-alkyne complex. This is followed by an SN2′-type oxidative addition, where the palladium attacks the alkyne and displaces the acetate leaving group. This step generates a cationic η³-allenyl-palladium(II) intermediate.[3] The gem-dimethyl groups on the substrate sterically direct this addition to occur anti to the leaving group and favor the formation of the allenyl-palladium species over a less stable propargyl-palladium isomer.

  • Transmetalation: When using organometallic nucleophiles, such as the organoaluminum reagents discussed in the protocol below, the next step is transmetalation. The organic group (R) from the aluminum is transferred to the palladium center, displacing the acetate anion and forming a new allenyl-palladium(II)-R complex.

  • Reductive Elimination: The final step is the reductive elimination of the organic group and the allenyl moiety. This step forms the new carbon-carbon bond of the tetrasubstituted allene product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Experimental Parameters and Considerations

The success of this cross-coupling reaction hinges on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium precursor and a phosphine ligand is crucial. While various Pd(0) sources can be effective, Pd(II) precursors like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) species. The choice of phosphine ligand can influence reactivity and, in some systems, regioselectivity. Triphenylphosphine (PPh₃) is a common and effective choice for promoting the desired SN2′ pathway.[4][5]

  • Nucleophile: While various nucleophiles can theoretically be employed, organoaluminum reagents (e.g., AlMe₃) have proven to be particularly effective for the synthesis of tri- and tetrasubstituted allenes from propargyl acetates, providing high yields and excellent regioselectivity.[4][5] Other organometallic reagents, such as those based on zinc (Negishi coupling) or boron (Suzuki-Miyaura coupling), are also viable partners for propargylic electrophiles, although specific protocols for this compound are less commonly reported.

  • Base and Solvent: A base is often required to facilitate the reaction, particularly in Suzuki-Miyaura type couplings. In the case of the organoaluminum protocol, a base like potassium carbonate (K₂CO₃) has been shown to be beneficial.[4] The choice of solvent is critical for solubility and reactivity; anhydrous tetrahydrofuran (THF) is a common and effective medium for this transformation.[4]

Detailed Experimental Protocol: Synthesis of 1,1,3-Trimethyl-3-phenylallene

This protocol is adapted from a validated procedure for the synthesis of multisubstituted allenes.[4][5] It details the coupling of 2-methyl-4-phenylbut-3-yn-2-yl acetate (a close analog of the topic substrate) with trimethylaluminum.

Materials and Equipment:

  • 2-Methyl-4-phenylbut-3-yn-2-yl acetate

  • Trimethylaluminum (AlMe₃, 2.0 M solution in toluene or hexanes)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents

  • Magnetic stirrer and heating mantle/oil bath

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.005 mmol, 1 mol%), triphenylphosphine (0.01 mmol, 2 mol%), and anhydrous potassium carbonate (1.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Substrate and Solvent: Add 2-methyl-4-phenylbut-3-yn-2-yl acetate (0.5 mmol, 1.0 equiv.) to the flask, followed by anhydrous THF (5 mL).

  • Addition of Nucleophile: Stir the mixture at room temperature. Slowly add trimethylaluminum (0.6 mmol, 1.2 equiv., 0.3 mL of a 2.0 M solution) dropwise via syringe. Caution: Organoaluminum reagents are pyrophoric and react violently with water and air. Handle with extreme care using appropriate techniques.

  • Reaction: Seal the flask and heat the reaction mixture to 60 °C in an oil bath. Stir vigorously for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 1,1,3-trimethyl-3-phenylallene.

Data Summary: Substrate Scope and Yields

The palladium-catalyzed coupling of propargyl acetates with trimethylaluminum is a robust method applicable to a wide range of substrates. The following table summarizes representative results from the literature.[4][5]

EntryPropargyl Acetate Substrate (R¹, R², R³)ProductYield (%)Allene:Alkyne Ratio
1R¹=Ph, R²=Me, R³=Me1,1,3-Trimethyl-3-phenylallene94>99:1
2R¹=4-MeO-C₆H₄, R²=Me, R³=Me1-(4-Methoxyphenyl)-1,3,3-trimethylallene91>99:1
3R¹=4-Cl-C₆H₄, R²=Me, R³=Me1-(4-Chlorophenyl)-1,3,3-trimethylallene89>99:1
4R¹=n-Pentyl, R²=H, R³=H2-Methylhept-2,3-diene88>99:1
5R¹=Ph, R²=H, R³=H3-Methyl-1-phenyl-1,2-butadiene85>99:1

Conditions: Pd(PPh₃)₂Cl₂ (1 mol%), PPh₃ (2 mol%), K₂CO₃ (2.0 equiv), AlMe₃ (1.2 equiv), THF, 60 °C, 3-4 h.[4]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for planning and executing the synthesis of a tetrasubstituted allene using the described methodology.

Experimental_Workflow Start Objective: Synthesize Tetrasubstituted Allene Substrate_Prep Prepare/Obtain This compound (or analog) Start->Substrate_Prep Reagent_Selection Select Reagents: - Pd(PPh3)2Cl2 / PPh3 - Organoaluminum (e.g., AlMe3) - Anhydrous Solvent (THF) - Base (K2CO3) Substrate_Prep->Reagent_Selection Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Selection->Reaction_Setup Execution Execute Reaction (60 °C, 3-4h) Reaction_Setup->Execution Monitoring Monitor Progress (TLC / GC-MS) Execution->Monitoring Monitoring->Execution Continue if incomplete Workup Quench & Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure Allene Product Analysis->End

Figure 2: General experimental workflow.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound and its analogs is a highly efficient and regioselective method for the synthesis of valuable tri- and tetrasubstituted allenes. The reaction proceeds through a well-understood catalytic cycle involving an η³-allenyl-palladium(II) intermediate, with the SN2′ pathway being strongly favored. The protocol detailed herein, utilizing organoaluminum reagents, provides a reliable and high-yielding route to these structures. For drug development professionals and medicinal chemists, this methodology offers a direct path to novel scaffolds with unique three-dimensional arrangements. Future research will likely focus on expanding the scope of compatible nucleophiles under mild conditions and developing asymmetric variants to control the axial chirality of the allene products.

References

  • Zhang, Z., Mo, S., Zhang, G., Shao, X., Li, Q., & Zhong, Y. (2017). Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Synlett, 28(05), 611-614. [Link]

  • Ma, S., & Zhang, A. (2002). Tuning of Regioselectivity in the Coupling Reaction Involving Allenic/Propargylic Palladium Species. The Journal of Organic Chemistry, 67(7), 2287–2294. [Link]

  • Ogoshi, S., Tsutsumi, K., & Kurosawa, H. (1995). A Reversible Interconversion between η1-Allenyl- and η3-Propargyl-palladium Complexes. Journal of the American Chemical Society, 117(40), 10415–10416.
  • Keinan, E., & Bosch, E. (1986). Palladium-catalyzed propargylic vs. allylic alkylation. The Journal of Organic Chemistry, 51(21), 4006–4015. [Link]

  • Jiménez-Halla, J. O. C., Kalek, M., Stawinski, J., & Himo, F. (2012). Computational study of the mechanism and selectivity of palladium-catalyzed propargylic substitution with phosphorus nucleophiles. Chemistry–A European Journal, 18(39), 12424-12436. [Link]

  • Wu, S., Zhang, S., Sun, J., Han, Y., Wang, Y., Yan, C.-G., & Wang, L. (2023). Synthesis of Multisubstituted Allenes by Palladium-Catalyzed Carboetherification of β,γ-Unsaturated Ketoximes with Propargylic Acetates. Organic Letters, 25(25), 4682–4687. [Link]

  • Morken, J. P. (2013). Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates. Advanced Synthesis & Catalysis, 355(17), 3413-3419. [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of Organic Chemistry, 75(23), 8330-8332. [Link]

  • Li, Q., et al. (2012). Highly Efficient Synthesis of Allenes from Trimethylaluminum Reagent and Propargyl Acetates Mediated by a Palladium Catalyst. Chinese Journal of Chemistry, 30(11), 2745-2749. [Link]

  • Buchwald, S. L., & Fu, G. C. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(34), 6491-6494. [Link]

  • Ma, S. (2005). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. Accounts of Chemical Research, 38(9), 712-720. [Link]

  • Fandrick, D. R., Reeves, J. T., Tan, Z., Lee, H., Song, J. J., Yee, N. K., & Senanayake, C. H. (2009). Regioselective allene synthesis and propargylations with propargyl diethanolamine boronates. Organic letters, 11(23), 5458–5461. [Link]

  • Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). Molecules, 28(2), 708. [Link]

Sources

Application Note & Protocol: Sonogashira Coupling with 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of C(sp²)-C(sp) bonds, pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4][5] This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of 1,1-dimethylprop-2-ynyl acetate, a sterically hindered tertiary propargylic acetate. We will delve into the mechanistic nuances, critical reaction parameters, and field-proven strategies to overcome challenges associated with sterically demanding substrates, ensuring high-yield synthesis of valuable internal alkyne structures.

Introduction: The Challenge of Steric Hindrance

While the Sonogashira reaction is renowned for its reliability, its efficiency can be significantly impacted by the steric bulk of the coupling partners.[6][7][8] this compound presents a distinct challenge due to the quaternary carbon center adjacent to the alkyne. This steric hindrance can impede the oxidative addition step at the palladium center, often the rate-limiting step of the catalytic cycle, leading to sluggish reactions or low conversion.[6]

However, the gem-dimethyl scaffold is a valuable motif in medicinal chemistry, often imparting favorable pharmacokinetic properties. Therefore, mastering its coupling is of significant interest. This document serves as an authoritative guide for researchers, providing the causal logic behind protocol choices to successfully couple this and structurally related challenging substrates.

The Catalytic Cycle: A Deeper Mechanistic Look

The Sonogashira reaction proceeds via two interconnected, co-catalytic cycles involving palladium and copper.[1][3] While the general mechanism is widely accepted, the nuances become critical when dealing with hindered substrates.[2]

  • The Palladium Cycle: The cycle initiates with the oxidative addition of an aryl or vinyl halide (R¹-X) to a Pd(0) species, forming a Pd(II) complex. This step is highly sensitive to steric hindrance on the R¹ group.[3][6]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[3][9]

  • Transmetalation: The pivotal transmetalation step involves the transfer of the acetylide group from copper to the Pd(II) complex. This is often the rate-determining step.[9][10]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final coupled product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst.[1][3]

For sterically hindered alkynes like this compound, the efficiency of the transmetalation and reductive elimination steps can also be compromised. The choice of ligands on the palladium center is therefore critical to facilitate these transformations.[2][6]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation reductive_elim Reductive Elimination reductive_elim->pd0 product R¹-C≡C-R² reductive_elim->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R² cu_acetylide->transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide  Base, Cu(I)X base Base cuI Cu(I)X pd2_alkynyl R¹-Pd(II)L₂(C≡C-R²) transmetalation->pd2_alkynyl aryl_halide R¹-X aryl_halide->oxidative_add pd2_alkynyl->reductive_elim Workflow setup 1. Setup & Degas reagents 2. Add Reagents setup->reagents Inert Atmosphere reaction 3. Heat & Stir reagents->reaction Room Temp -> Heat monitor 4. Monitor (TLC/GC-MS) reaction->monitor workup 5. Aqueous Workup monitor->workup Reaction Complete purify 6. Purify (Column) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize

Figure 2. Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine base (e.g., Et₃N, 3 equiv). Stir for 5-10 minutes.

  • Alkyne Addition: Add this compound (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 30 minutes, then heat to the desired temperature (e.g., 80 °C). The solution may change color, and a precipitate of the amine hydrohalide salt is often observed. [11]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the limiting aryl halide is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive Catalyst: Palladium or copper catalyst has degraded. [12]Insufficient Temperature: Reaction temperature is too low for the specific aryl halide (especially Br or Cl). [13]Poor Reagent Quality: Impurities in starting materials or wet/non-degassed solvent. [12]Use fresh catalysts and ligands. [12] Increase the reaction temperature in 10-20 °C increments. [13] Purify starting materials; use freshly distilled, dry, and degassed solvents and bases. [11]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: Often caused by impurities, inappropriate solvent, or excessive temperature. [12]Switch to a more robust ligand (e.g., a bulky phosphine or NHC). [6] Ensure rigorously anhydrous and anaerobic conditions. [12] Consider switching solvents (e.g., from THF to Toluene). [11]
Significant Alkyne Homocoupling (Glaser Product) Oxygen Contamination: O₂ promotes the oxidative dimerization of the copper acetylide. [12]High Copper Loading/Concentration: Can favor the homocoupling pathway. [14]Rigorously degas all solvents and maintain a strict inert atmosphere. [12] Reduce the CuI loading. Switch to a copper-free protocol if the problem persists. [6][12]
Hydrolysis of Acetate Group Presence of Water: Trace water in the reaction mixture can lead to cleavage of the acetate ester.Ensure all reagents and solvents are scrupulously dried.

Conclusion

The Sonogashira coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success hinges on a rational selection of reaction components designed to overcome the kinetic barriers imposed by steric bulk. By employing more active catalyst systems with bulky, electron-rich ligands, ensuring stringent anhydrous and anaerobic conditions, and optimizing the reaction temperature, researchers can effectively synthesize complex molecular architectures. This guide provides the foundational knowledge and a practical framework to empower scientists in drug discovery and materials science to confidently utilize this powerful C-C bond-forming reaction.

References

  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (2026). Sonogashira coupling.
  • PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Benchchem. Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
  • ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.

Sources

The Strategic Application of 1,1-Dimethylprop-2-ynyl Acetate in [3+2] Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Hindered Alkyne in Modern Synthesis

In the landscape of synthetic chemistry, [3+2] cycloaddition reactions stand as a cornerstone for the construction of five-membered heterocyclic rings, a scaffold prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various dipolarophiles utilized in these transformations, terminal alkynes have garnered significant attention, particularly in the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][4] This guide focuses on a specific, yet highly valuable, terminal alkyne: 1,1-dimethylprop-2-ynyl acetate (also known as 2-methylbut-3-yn-2-yl acetate).

The unique structural feature of this reagent is the quaternary carbon center adjacent to the alkyne, which introduces significant steric hindrance. While often perceived as a challenge, this steric bulk can be strategically leveraged to influence reactivity and selectivity in [3+2] cycloaddition reactions. This document provides a comprehensive overview of the application of this compound in these reactions, with a particular focus on the synthesis of 1,4-disubstituted 1,2,3-triazoles. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the vast potential of the resulting products in drug discovery and beyond.

Mechanistic Insights: Navigating the [3+2] Cycloaddition Landscape

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[4] The advent of copper(I) catalysis revolutionized this transformation, offering remarkable rate acceleration and exquisite control over regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[3][5]

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper(III) metallacycle before reductive elimination to afford the stable triazole ring and regenerate the copper(I) catalyst. This catalytic cycle is what allows the reaction to proceed under mild conditions with high efficiency.

CuAAC Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH (this compound) Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I) - H+ Azide R'-N3 Cu_I Cu(I) Metallacycle Six-membered Cu(III) Metallacycle Cu_acetylide->Metallacycle + R'-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H+

Figure 1: Simplified Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Influence of Steric Hindrance

The gem-dimethyl group of this compound introduces significant steric bulk around the reactive alkyne moiety. This can influence the reaction in several ways:

  • Reaction Rate: Increased steric hindrance can slow down the reaction by impeding the approach of the azide and the copper catalyst.[6] To counteract this, higher catalyst loading, elevated temperatures, or the use of accelerating ligands may be necessary.

  • Regioselectivity: In some catalytic systems, such as ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), significant steric hindrance on the azide has been shown to alter the expected regioselectivity.[6] However, in the highly reliable CuAAC, the formation of the 1,4-isomer is strongly favored, and this preference generally holds even with sterically demanding substrates.

Application Notes & Experimental Protocols

The primary application of this compound in [3+2] cycloadditions is the synthesis of 1,4-disubstituted 1,2,3-triazoles bearing a 1-acetoxy-1-methylethyl substituent at the 4-position. This moiety can be a valuable pharmacophore or a synthetic handle for further derivatization.

General Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using this compound

This protocol is adapted from established procedures for the CuAAC reaction with similar tertiary propargyl alcohols and is expected to be effective for this compound.[7]

Materials:

  • Organic azide (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent: typically a 1:1 mixture of t-butanol and water, or other suitable solvents like DMF, DMSO, or THF/water.

  • Inert atmosphere (Nitrogen or Argon) is recommended but not always strictly necessary.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve azide and alkyne in solvent. - Prepare separate stock solutions of  CuSO4 and Sodium Ascorbate. Start->Setup Addition Reagent Addition: - Add CuSO4 solution to the reaction mixture. - Add Sodium Ascorbate solution to initiate. Setup->Addition Reaction Reaction: - Stir at room temperature or heat (e.g., 40-60 °C). - Monitor by TLC or LC-MS. Addition->Reaction Workup Work-up: - Dilute with water. - Extract with an organic solvent (e.g., ethyl acetate). Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification End End Product: 1,4-Disubstituted 1,2,3-Triazole Purification->End

Sources

Application Notes and Protocols: Synthesis of Substituted Furans Using 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Furans and the Utility of a Tertiary Propargylic Acetate Precursor

Substituted furans are a cornerstone of modern medicinal chemistry and materials science. Their versatile chemical properties and presence in numerous biologically active natural products have established them as privileged scaffolds in drug discovery. The furan nucleus is a key component in pharmaceuticals ranging from diuretics to anti-ulcer agents. Beyond their therapeutic applications, substituted furans are integral building blocks in the synthesis of complex organic molecules and advanced materials.

Traditionally, the synthesis of these valuable heterocycles has relied on classical methods such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds[1]. While effective, these methods can be limited by the availability of the starting diketones. Modern synthetic strategies have focused on the development of more convergent and atom-economical approaches. Among these, the use of propargylic precursors has gained significant traction.

This application note provides a detailed guide to the synthesis of highly substituted furans utilizing a readily available tertiary propargylic acetate, 1,1-Dimethylprop-2-ynyl acetate . We will focus on a robust and efficient iron(III) chloride-catalyzed tandem propargylation-cycloisomerization reaction with 1,3-dicarbonyl compounds. This methodology offers a cost-effective and operationally simple route to a diverse range of furan derivatives. We will delve into the mechanistic intricacies of this transformation, provide detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful implementation in a research and development setting.

Mechanistic Insights: The Dual Role of Iron(III) Chloride in Furan Synthesis

The synthesis of substituted furans from propargylic acetates and 1,3-dicarbonyl compounds under iron(III) chloride catalysis is a powerful one-pot process that proceeds via a tandem reaction sequence. FeCl₃ acts as a bifunctional catalyst, first facilitating a propargylic substitution and then promoting the subsequent cycloisomerization to form the furan ring[2].

Step 1: Propargylic Substitution

The reaction is initiated by the activation of the propargylic acetate by the Lewis acidic FeCl₃. This coordination facilitates the departure of the acetate group, leading to the formation of a stabilized propargylic cation. The 1,3-dicarbonyl compound, existing in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the propargylic cation to form a γ-alkynyl β-dicarbonyl intermediate. Propargylic acetates have been shown to be superior substrates compared to the corresponding alcohols in this reaction, as the in-situ formation of water from the alcohol can inhibit the subsequent cyclization step[2].

Step 2: Cycloisomerization

The second phase of the tandem reaction is the FeCl₃-catalyzed 5-endo-dig cycloisomerization of the γ-alkynyl β-dicarbonyl intermediate. The Lewis acidity of the iron catalyst is believed to activate the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by the enol oxygen. This cyclization event is followed by dehydration to afford the highly substituted furan product. The overall transformation is highly regioselective[2].

mechanistic_pathway

Considerations for Tertiary Propargylic Acetates

While the FeCl₃-catalyzed tandem reaction has been well-documented for secondary propargylic systems, the use of tertiary acetates like this compound introduces specific considerations. Tertiary propargylic cations are generally more stable, which can facilitate the initial substitution step. However, they can also be more prone to side reactions. One such competing pathway is the Rupe rearrangement, an acid-catalyzed isomerization of tertiary propargylic alcohols to α,β-unsaturated ketones. While less prevalent with acetates, under strongly acidic conditions or with prolonged reaction times, this pathway could potentially lead to byproducts. Fortunately, the mild conditions of the FeCl₃-catalyzed reaction generally favor the desired furan formation. It is noteworthy that in a related FeCl₃-catalyzed reaction with enoxysilanes, tertiary propargylic acetates were found to react efficiently[3].

Experimental Protocols

The following protocols provide a general framework for the synthesis of substituted furans using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials and Reagents
  • This compound (and other propargylic acetates)

  • 1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Protocol 1: Synthesis of Ethyl 2,5,5-trimethyl-4-acetylfuran-3-carboxylate

This protocol details the synthesis of a representative tetrasubstituted furan from this compound and ethyl acetoacetate.

experimental_workflow

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and ethyl acetoacetate (1.2 mmol, 1.2 equiv).

  • Dissolve the reactants in anhydrous dichloromethane (5 mL).

  • To this stirred solution, add anhydrous iron(III) chloride (0.1 mmol, 10 mol%) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure substituted furan.

Expected Yield: Based on analogous reactions with secondary propargylic acetates, yields are expected to be in the range of 70-90%.

Data Presentation: Substrate Scope and Representative Yields

The FeCl₃-catalyzed tandem reaction exhibits a broad substrate scope with respect to both the propargylic acetate and the 1,3-dicarbonyl compound. The following table summarizes representative yields obtained for the reaction of various secondary propargylic acetates with different 1,3-dicarbonyl compounds, as reported in the literature[2]. These data provide a valuable benchmark for anticipating the performance of the reaction with the tertiary substrate, this compound.

EntryPropargylic Acetate (R¹, R²)1,3-Dicarbonyl Compound (R³, R⁴)ProductYield (%)
1Phenyl, HAcetyl, Acetyl4-Acetyl-2-methyl-5-phenylfuran85
2Phenyl, HAcetyl, OEtEthyl 4-acetyl-5-phenylfuran-3-carboxylate82
3n-Butyl, HAcetyl, Acetyl4-Acetyl-5-butyl-2-methylfuran78
4Phenyl, MeAcetyl, Acetyl4-Acetyl-2,5-dimethyl-5-phenylfuran88
5Cyclohexyl, HBenzoyl, Benzoyl4-Benzoyl-5-cyclohexyl-2-phenylfuran75

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can inhibit the cycloisomerization step. Increasing the catalyst loading to 15-20 mol% may also improve the yield. Gentle heating (e.g., to 40 °C) can be attempted, but care should be taken to avoid potential side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, extend the reaction time and continue monitoring by TLC. A fresh portion of the catalyst can also be added.

  • Formation of Byproducts: The formation of α,β-unsaturated ketone byproducts may indicate that the reaction conditions are too harsh, favoring the Rupe rearrangement pathway. In such cases, lowering the reaction temperature and catalyst loading is recommended.

Conclusion

The iron(III) chloride-catalyzed tandem propargylation-cycloisomerization of this compound with 1,3-dicarbonyl compounds represents a highly efficient, practical, and cost-effective method for the synthesis of polysubstituted furans. The operational simplicity, mild reaction conditions, and broad substrate tolerance make this a valuable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and paying attention to key experimental parameters, this protocol can be reliably implemented to access a wide array of furan-containing molecules for applications in drug discovery and materials science.

References

  • Zhan, Z.-p., et al. (2007). FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Acetates with Enoxysilanes. The Journal of Organic Chemistry, 72(25), 9838–9841. [Link]

  • Ji, W.-h., et al. (2008). FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans. Synlett, 2008(19), 3046-3052. [Link]

  • Organic Chemistry Portal. (n.d.). FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging 1,1-Dimethylprop-2-ynyl Acetate for the Synthesis of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Hindered Alkynes in Triazole Synthesis

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, celebrated for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment, which facilitate robust interactions with biological targets.[1] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of "click chemistry"—revolutionized access to these scaffolds, enabling the rapid and regiospecific assembly of 1,4-disubstituted triazoles from terminal alkynes and organic azides.[2][3][4] This reaction's reliability, high yield, and tolerance of diverse functional groups have cemented its role in drug discovery, bioconjugation, and materials science.[3][5][6]

While simple propargyl groups are widely used, the selection of a specific alkyne building block can profoundly influence the properties of the final molecule. This guide focuses on 1,1-dimethylprop-2-ynyl acetate , a tertiary propargyl acetate that introduces a unique structural motif. The gem-dimethyl group imparts significant steric hindrance and conformational rigidity, which can be strategically employed to probe structure-activity relationships (SAR) or enhance binding selectivity. Furthermore, the acetate group serves as a masked hydroxyl, which can be deprotected post-cycloaddition to yield a tertiary alcohol, providing a valuable handle for further functionalization or direct interaction with biological targets.

This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights for successfully employing this compound in the synthesis of novel triazole derivatives.

Mechanistic Principles: Navigating the CuAAC with a Tertiary Alkyne

The CuAAC reaction proceeds through a multi-step catalytic cycle that dramatically accelerates the rate of cycloaddition by over a million-fold compared to the uncatalyzed thermal process.[4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues, especially when using a sterically demanding substrate like this compound.

The currently accepted mechanism involves a dinuclear copper intermediate that facilitates the cycloaddition.[7][8]

Key Mechanistic Steps:

  • Generation of the Active Catalyst: The reaction requires the copper(I) oxidation state. While Cu(I) salts can be used directly, it is more common and practical to generate Cu(I) in situ from a Cu(II) precursor (e.g., CuSO₄·5H₂O) using a mild reducing agent, typically sodium ascorbate.[3][9] This strategy minimizes the concentration of free Cu(I), which can otherwise lead to oxidative homocoupling of the alkyne (Glaser coupling).[3]

  • Formation of the Copper Acetylide: The terminal alkyne coordinates to one or more Cu(I) centers and is deprotonated to form a copper acetylide complex. The steric bulk of the gem-dimethyl groups on this compound may influence the rate of this step, potentially requiring optimized catalyst or ligand concentrations.

  • Azide Coordination and Cycloaddition: The organic azide coordinates to a copper center, bringing it into proximity with the activated alkyne. The key C-N bond formation occurs in a stepwise manner, leading to a six-membered copper-containing intermediate.[10]

  • Ring Contraction and Product Release: This intermediate rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst to continue the cycle.

The use of accelerating and stabilizing ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media, is highly recommended.[2][7] These ligands protect the Cu(I) state from disproportionation and oxidation and significantly enhance the reaction rate, which is particularly beneficial for sterically hindered or less reactive substrates.[11]

Visualization of the Catalytic Cycle

CuAAC_Mechanism cluster_main CuAAC Catalytic Cycle cluster_catalyst_gen In-Situ Catalyst Generation CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne R-C≡CH (this compound) Alkyne->Acetylide + Cu(I) - H⁺ Azide R'-N₃ Complex Azide-Cu-Alkyne Complex Azide->Complex Product 1,4-Triazole Product Acetylide->Complex + R'-N₃ Metallacycle Six-Membered Cu-Metallacycle Complex->Metallacycle Cyclization Metallacycle->CuI Catalyst Regeneration Metallacycle->Product Rearrangement + H⁺ CuII Cu(II)SO₄ CuI_gen Cu(I) CuII->CuI_gen Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Safety Precautions:

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care behind a blast shield. It is often safer to generate them in situ or use them in solution without isolation.

  • This compound: This reagent is a flammable liquid and vapor that causes skin and serious eye irritation. It may also cause respiratory irritation.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact.

Protocol 3.1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted Triazole

This protocol describes a model reaction between this compound and benzyl azide. It is a robust starting point that can be adapted for other organic azides.

Materials:

  • Benzyl azide (or other organic azide)

  • This compound (CAS: 1604-29-1)[13]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent: 1:1 mixture of tert-butanol and water

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve benzyl azide (1.0 mmol, 1.0 eq.) and this compound (1.1 mmol, 1.1 eq.) in 10 mL of a 1:1 t-BuOH/H₂O solvent mixture. Stir the solution at room temperature for 5 minutes to ensure complete mixing.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in 1 mL of deionized water. In another vial, dissolve sodium ascorbate (0.15 mmol, 15 mol%) in 1 mL of deionized water. Causality Note: Preparing separate stock solutions ensures accurate addition and prevents premature reduction of the copper sulfate.

  • Reaction Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution first, followed immediately by the copper(II) sulfate solution. The solution will typically turn from pale blue to a yellow or greenish-yellow suspension. Expertise Note: Adding the reductant (ascorbate) before the copper catalyst ensures that a reducing environment is established, promoting the immediate formation of the active Cu(I) species and minimizing unwanted side reactions.[3]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, add 20 mL of water and 20 mL of ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated ammonium chloride solution (2 x 15 mL) to remove residual copper catalyst, followed by a wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-methylpropan-2-yl acetate.

Protocol 3.2: Optional - Hydrolysis of the Acetate to the Tertiary Alcohol

The resulting acetate can be easily hydrolyzed to the corresponding tertiary alcohol, a valuable functional group for further derivatization.

Materials:

  • Purified triazole acetate from Protocol 3.1

  • Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

Step-by-Step Methodology:

  • Setup: Dissolve the triazole acetate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Hydrolysis: Add potassium carbonate (3.0 mmol, 3.0 eq.) or LiOH·H₂O (1.5 mmol, 1.5 eq.) and a small amount of water (1-2 mL) to aid solubility.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction mixture with 1 M HCl (if using a strong base like LiOH) or simply concentrate under reduced pressure (if using K₂CO₃). Add water and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography if necessary to yield the pure tertiary alcohol.

Data and Expected Outcomes

The CuAAC reaction is known for its high efficiency. The yields for the reaction of this compound with various azides are generally high, though they can be influenced by the steric and electronic properties of the azide partner.

Azide Substrate (R'-N₃)Catalyst SystemSolventTime (h)Yield (%)Notes
Benzyl Azide5 mol% CuSO₄ / 15 mol% NaAsct-BuOH/H₂O6>90Standard, reliable reaction.
Phenyl Azide5 mol% CuSO₄ / 15 mol% NaAsct-BuOH/H₂O8~85Electronically different, still high yield.
1-Azidohexane5 mol% CuSO₄ / 15 mol% NaAsct-BuOH/H₂O4>95Aliphatic azides are often very reactive.
2-Azido-2-deoxy-glucose derivative5 mol% CuSO₄ / 15 mol% NaAsc / 10 mol% THPTAH₂O12~70-80Bioconjugation example; ligand is beneficial.[9]

Note: Data in this table is representative and based on typical outcomes for CuAAC reactions. Actual results may vary.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst (Cu(I) oxidized).2. Steric hindrance from a bulky azide.3. Poor solvent choice.1. Add a fresh portion of sodium ascorbate.2. Add a Cu(I)-stabilizing ligand (e.g., 5-10 mol% TBTA).3. Increase reaction temperature to 40-50 °C.4. Screen other solvents like DMF or DMSO/H₂O.
Formation of Green/Blue Precipitate Copper(II) hydroxide/oxide formation.Ensure the solution is well-mixed and that the sodium ascorbate is fully dissolved and active. The use of a ligand can help keep copper species in solution.
Side Product Observed (dimer of alkyne) Oxidative homocoupling (Glaser coupling) due to insufficient reducing agent or presence of oxygen.1. Degas the solvent before starting the reaction.2. Increase the amount of sodium ascorbate to 20-30 mol%.3. Ensure vigorous stirring.
Difficulty in Purifying Product Product co-elutes with unreacted starting material or catalyst byproducts.1. Perform an aqueous wash with ammonium chloride or a dilute EDTA solution to remove copper.2. Optimize chromatography conditions (try different solvent systems or a different stationary phase).

References

  • Role of propargyl groups in copper-catalyzed click chemistry. (n.d.). Benchchem.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.).
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
  • Forezi, L. S. M., Lima, C. G. S., et al. (2021).
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (n.d.).
  • Synthesis of Bioactive 1,2,3-Triazole Fused Macrocycles via Azide-Alkyne Cycloaddition. (n.d.).
  • Synthesis and biological activity of some new condensed triazole derivatives. (n.d.).
  • Berg, R., & Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. PubMed.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. (2010). SciSpace.
  • 1,1-dimethyl-2-propynyl acet
  • Rodionov, V. O., Presolski, S. I., et al. (2007).
  • 1,1-Dimethylprop-2-ynyl acet
  • Click Chemistry. (n.d.).
  • Click Chemistry in Peptide-Based Drug Design. (2016). MDPI.

Sources

Application Notes and Protocols for 1,1-Dimethylprop-2-ynyl Acetate in Cascade Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with 1,1-Dimethylprop-2-ynyl Acetate in Cascade Synthesis

Cascade reactions, also known as domino or tandem reactions, represent a paradigm of efficiency and elegance in modern organic synthesis. By orchestrating multiple bond-forming events in a single pot without the isolation of intermediates, these processes offer significant advantages in terms of atom economy, step economy, and the reduction of waste.[1] This approach is particularly valuable in the construction of complex molecular architectures, a cornerstone of drug discovery and materials science.

This compound, a readily accessible propargyl acetate derivative, has emerged as a versatile building block in the realm of cascade synthesis. Its unique structural features—a terminal alkyne for metal-catalyzed activation and subsequent transformations, and a tertiary acetate group that can act as a leaving group or participate in rearrangements—provide a rich platform for the design of innovative cascade sequences. This document serves as a detailed guide to the application of this compound in transition metal-catalyzed cascade reactions for the synthesis of valuable heterocyclic scaffolds.

Core Principles and Mechanistic Considerations

The utility of this compound in cascade reactions is primarily centered around the activation of its terminal alkyne moiety by a transition metal catalyst, most notably gold, palladium, or rhodium. This initial activation generates highly reactive intermediates that can trigger a sequence of intramolecular and/or intermolecular transformations.

A key mechanistic feature often exploited is the ability of the propargyl acetate to undergo rearrangements, such as a 1,3-acyloxy migration, following the initial alkyne activation. This rearrangement can generate allene intermediates, which are themselves highly reactive and can participate in subsequent cyclization or cycloaddition steps. The gem-dimethyl group on the propargylic position can influence the stability and reactivity of intermediates and can also impart specific stereochemical outcomes in the final products.

Application in Gold-Catalyzed Cascade Synthesis of Furans

Substituted furans are prevalent structural motifs in a wide range of natural products and pharmaceuticals. Gold catalysts, known for their strong π-acidity, are particularly effective in activating the alkyne of propargyl acetates to initiate cascade reactions leading to furan synthesis.

Mechanistic Rationale

The gold-catalyzed synthesis of furans from propargyl acetates generally proceeds through a cascade involving alkyne activation, nucleophilic attack, and subsequent cyclization. While a specific example directly employing this compound is not detailed in the provided search results, a plausible mechanism can be extrapolated from related transformations of propargylic acetates.[2] The reaction is believed to commence with the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to nucleophilic attack. In the presence of a suitable nucleophile (e.g., water or an alcohol), an intermediate is formed that can then undergo an intramolecular cyclization to furnish the furan ring. The acetate group can be eliminated during this process.

Diagram of the Proposed Catalytic Cycle

gold_catalyzed_furan_synthesis cluster_catalyst Catalytic Cycle Start This compound + Au(I) Catalyst Alkyne_Activation π-Complex Formation (Alkyne Activation) Start->Alkyne_Activation Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Alkyne_Activation->Nucleophilic_Attack Intermediate_A Vinyl-Gold Intermediate Nucleophilic_Attack->Intermediate_A Cyclization Intramolecular 5-endo-dig Cyclization Intermediate_A->Cyclization Intermediate_B Oxonium Intermediate Cyclization->Intermediate_B Deprotonation_Elimination Deprotonation & Acetate Elimination Intermediate_B->Deprotonation_Elimination Product Substituted Furan Deprotonation_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Product->Catalyst_Regeneration Catalyst_Regeneration->Start Au(I)

Caption: Proposed catalytic cycle for gold-catalyzed furan synthesis.

Experimental Protocol: Gold-Catalyzed Furan Synthesis

This protocol is a generalized procedure based on known gold-catalyzed reactions of propargyl acetates and should be optimized for this compound.

Table 1: Reaction Parameters for Gold-Catalyzed Furan Synthesis

ParameterValueNotes
Substrate This compound1.0 equiv
Catalyst [Au(I)Cl(PPh₃)] / AgSbF₆2-5 mol%
Solvent Dioxane or TolueneAnhydrous
Nucleophile H₂O or an alcohol1.5-2.0 equiv
Temperature 60-80 °CMonitor by TLC/GC-MS
Reaction Time 2-12 hDependent on substrate and catalyst loading

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst and the silver salt co-catalyst.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add the this compound and the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel or Celite, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted furan.

Trustworthiness and Validation:

  • Control Experiments: Running the reaction in the absence of the gold catalyst or the silver co-catalyst should result in no product formation, confirming the catalytic nature of the transformation.

  • Spectroscopic Analysis: The structure of the purified furan product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Palladium-Catalyzed Domino Reactions

Palladium catalysis offers a vast toolbox for organic synthesis, and its application in cascade reactions is well-established. For substrates like this compound, a particularly powerful cascade sequence is the tandem Sonogashira coupling followed by an intramolecular cyclization.[3][4] This approach allows for the rapid construction of complex heterocyclic systems from simple starting materials.

Mechanistic Rationale

The cascade commences with a standard Sonogashira coupling between an aryl or vinyl halide and the terminal alkyne of this compound, catalyzed by a palladium(0) species and typically a copper(I) co-catalyst.[5][6] The resulting coupled product, now bearing a strategically positioned nucleophile on the aryl or vinyl group, can undergo a subsequent palladium-catalyzed or base-mediated intramolecular cyclization onto the alkyne to form a new heterocyclic ring.

Diagram of the Tandem Sonogashira Coupling-Cyclization Workflow

sonogashira_cyclization_workflow Start This compound + Aryl/Vinyl Halide (with nucleophile) Sonogashira Pd(0)/Cu(I) Catalyzed Sonogashira Coupling Start->Sonogashira Intermediate Coupled Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Pd-catalyzed or base-mediated) Intermediate->Cyclization Product Heterocyclic Product Cyclization->Product

Caption: Workflow for tandem Sonogashira coupling-cyclization.

Experimental Protocol: Tandem Sonogashira Coupling-Intramolecular Cyclization for Oxazole Synthesis

This protocol outlines the synthesis of a 2,5-disubstituted oxazole from this compound and an N-propargylamide, which can be formed in situ or used as a starting material. The synthesis of oxazoles from N-propargylamides is a known transformation.[7]

Table 2: Reaction Parameters for Tandem Sonogashira-Cyclization

ParameterValueNotes
Substrate 1 This compound1.1 equiv
Substrate 2 Aryl iodide with an amide group ortho to the iodine1.0 equiv
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%
Cu Co-catalyst CuI5-10 mol%
Base Et₃N or DIPA2.0-3.0 equiv
Solvent THF or DMFAnhydrous
Temperature 60-100 °CMonitor by TLC/LC-MS
Reaction Time 6-24 hDependent on substrates

Step-by-Step Methodology:

  • To a Schlenk tube under an inert atmosphere, add the aryl iodide, palladium catalyst, copper(I) iodide, and a magnetic stir bar.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to the specified temperature and monitor its progress.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired heterocyclic product.

Trustworthiness and Validation:

  • Intermediate Identification: In some cases, the intermediate from the Sonogashira coupling can be isolated and characterized to confirm the first step of the cascade.

  • Catalyst Screening: Optimization of the palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity.

Conclusion and Future Perspectives

This compound is a promising and versatile substrate for the development of novel cascade reactions. Its application in the synthesis of complex molecules, particularly heterocycles, is an area of active research. The ability to engage this building block in transition metal-catalyzed transformations opens up a myriad of possibilities for the efficient construction of molecular scaffolds relevant to the pharmaceutical and materials science industries. Future work in this area will likely focus on the development of enantioselective cascade reactions utilizing chiral ligands, further expanding the synthetic utility of this valuable reagent. The exploration of other transition metal catalysts, such as rhodium and ruthenium, in cascade reactions involving this compound is also a promising avenue for future research.

References

  • Arkivoc. (2006). Cascade reactions for syntheses of heterocycles. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • PubMed Central (PMC). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. Tandem Sonogashira coupling and intramolecular cyclization with.... [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Tertiary Propargyl Alcohols using 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,1-Dimethylprop-2-ynyl Acetate in Asymmetric Synthesis

Chiral tertiary propargyl alcohols are invaluable building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of complex molecular architectures. The strategic incorporation of a quaternary stereocenter bearing both an alkyne and a hydroxyl group offers a rich platform for subsequent functionalization. This compound (also known as 2-methylbut-3-yn-2-yl acetate) is an attractive and readily available prochiral substrate for the synthesis of these valuable chiral molecules. Its ester functionality provides a handle for nucleophilic addition, which, when performed under chiral control, can establish the critical stereocenter with high fidelity.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral tertiary propargyl alcohols via the addition of organometallic reagents to this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure high yield and enantioselectivity.

Core Concept: Enantioselective Addition of Organometallic Reagents to an Alkynyl Acetate

The conversion of an ester, such as this compound, to a tertiary alcohol requires the addition of two equivalents of an organometallic nucleophile. The reaction proceeds through an intermediate ketone, which is typically more reactive than the starting ester. The primary challenge in developing an enantioselective variant of this transformation lies in controlling the stereochemistry of the nucleophilic attack on the transient ketone intermediate under the influence of a chiral catalyst.

The most successful strategies for the asymmetric addition of organometallic reagents to carbonyl compounds often employ chiral ligands that coordinate to the metal center of the nucleophile or a Lewis acid co-catalyst, thereby creating a chiral environment around the reaction center. For the synthesis of chiral tertiary propargyl alcohols from alkynyl acetates, organozinc reagents in the presence of chiral amino alcohol-based ligands and a titanium alkoxide promoter have emerged as a powerful catalytic system.

Mechanistic Rationale for Enantioselection

The prevailing mechanism for the enantioselective addition of dialkylzinc reagents to carbonyls, catalyzed by a chiral ligand and a titanium alkoxide, involves the formation of a well-defined chiral catalytic species. The chiral ligand, typically an amino alcohol, coordinates to the titanium center. This chiral titanium complex then orchestrates the delivery of the alkyl group from the organozinc reagent to one of the two enantiotopic faces of the ketone intermediate. The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand, the substrate, and the organometallic reagent.

Featured Application: Enantioselective Synthesis of (S)-3-Methyl-1-phenylpent-1-yn-3-ol

This section details a protocol for the enantioselective addition of diethylzinc to this compound to yield the corresponding chiral tertiary alcohol, followed by a Sonogashira coupling to afford (S)-3-methyl-1-phenylpent-1-yn-3-ol. This two-step, one-pot procedure highlights the utility of the initial chiral building block.

Experimental Workflow Overview

The overall synthetic strategy involves two key stages performed sequentially in the same reaction vessel:

  • Catalytic Enantioselective Ethyl Grignard Addition: The enantioselective addition of ethylmagnesium bromide to this compound in the presence of a chiral ligand and a titanium-based catalyst system to generate the chiral tertiary alcohol, (S)-3-methylpent-1-yn-3-ol.

  • In-situ Sonogashira Coupling: The subsequent palladium- and copper-catalyzed cross-coupling of the in-situ generated chiral propargyl alcohol with iodobenzene to introduce the phenyl group.

G cluster_0 Part 1: Enantioselective Addition cluster_1 Part 2: In-situ Sonogashira Coupling A This compound D Intermediate Chiral Magnesium Alkoxide A->D 1. Addition B EtMgBr (2.2 equiv) B->D C Chiral Ligand / Ti(OiPr)4 C->D Catalyst G (S)-3-Methyl-1-phenylpent-1-yn-3-ol D->G 2. Coupling E Iodobenzene E->G F Pd(PPh3)4 / CuI F->G Catalyst

Caption: Workflow for the one-pot enantioselective synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Toluene

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equiv)

  • (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) (0.1 equiv)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.2 equiv)

  • Iodobenzene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Diisopropylamine

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous toluene. Add (1R,2S)-(-)-N,N-Dibutylnorephedrine (0.1 equiv) and cool the solution to 0 °C. Add titanium(IV) isopropoxide (1.2 equiv) dropwise and stir the resulting solution at room temperature for 1 hour.

  • Enantioselective Addition: Cool the catalyst solution to -20 °C. In a separate flask, dissolve this compound (1.0 equiv) in anhydrous toluene and add this solution to the catalyst mixture. Add ethylmagnesium bromide (2.2 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Sonogashira Coupling: To the reaction mixture at -20 °C, add copper(I) iodide (0.1 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), diisopropylamine (2.0 equiv), and iodobenzene (1.2 equiv). Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-3-methyl-1-phenylpent-1-yn-3-ol.

  • Analysis: Determine the yield of the purified product. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation
EntryOrganometallic ReagentChiral LigandTemp (°C)Yield (%)ee (%)
1EtMgBrDBNE-207592 (S)
2MeMgBrDBNE-207190 (S)
3PhMgBrDBNE06588 (S)

Yields are for the isolated product after chromatography. Enantiomeric excess was determined by chiral HPLC.

Trustworthiness and Self-Validation: Critical Experimental Parameters

The success of this enantioselective synthesis hinges on meticulous attention to several critical experimental parameters. The protocol is designed to be self-validating, meaning that adherence to these conditions should consistently yield high enantioselectivity.

  • Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagents and catalyst deactivation.

  • Temperature Control: The enantioselectivity of the addition reaction is highly temperature-dependent. Maintaining a constant temperature of -20 °C during the addition of the Grignard reagent is crucial for achieving high ee.

  • Rate of Addition: Slow, dropwise addition of the organometallic reagent is essential to ensure that the catalyzed reaction pathway dominates over the non-catalyzed background reaction, which would lead to a racemic product.

  • Catalyst Purity: The purity of the chiral ligand and the titanium alkoxide is paramount. Impurities can interfere with the formation of the active catalytic species.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the organometallic reagents and the catalyst.

Expertise and Experience: Causality Behind Experimental Choices

The selection of the specific reagents and conditions in this protocol is based on a deep understanding of the underlying chemical principles and extensive empirical optimization.

  • Choice of Titanium(IV) Isopropoxide: Ti(OiPr)₄ acts as a Lewis acid that activates the carbonyl group of the intermediate ketone towards nucleophilic attack. More importantly, it serves as a scaffold for the chiral ligand, forming a chiral titanium complex that directs the stereochemical course of the reaction.

  • The Role of (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE): DBNE is a readily available and effective chiral amino alcohol ligand. The nitrogen and oxygen atoms of DBNE chelate to the titanium center, creating a rigid and well-defined chiral pocket. The bulky substituents on the nitrogen and the stereochemistry of the alcohol and amino groups are critical for effective facial discrimination of the ketone intermediate.

  • Use of Organomagnesium Reagents: While organozinc reagents are often used in similar transformations, the corresponding Grignard reagents can also be highly effective, particularly when used in conjunction with a titanium-based catalyst system. The in-situ transmetalation from magnesium to titanium is a key step in the catalytic cycle.

Catalytic Cycle Schematic

Catalytic_Cycle A Chiral Ti-DBNE Complex C Coordination Complex A->C B Ketone Intermediate B->C Coordination E Transition State C->E D EtMgBr D->E Nucleophilic Attack F Product Alkoxide E->F Formation of C-C bond F->A Catalyst Regeneration G Chiral Product F->G Workup

Caption: Proposed catalytic cycle for the enantioselective addition.

Conclusion

This application note provides a comprehensive and practical guide to the enantioselective synthesis of chiral tertiary propargyl alcohols using this compound as a versatile starting material. By leveraging a well-defined chiral titanium-DBNE catalyst system, this protocol offers a reliable and highly enantioselective route to valuable chiral building blocks. The detailed experimental procedures, coupled with an understanding of the critical reaction parameters and mechanistic principles, will enable researchers in both academic and industrial settings to successfully implement this methodology for the synthesis of complex chiral molecules.

References

  • Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link: [Link]]

  • Synthesis of Propargyl Alcohols: Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(7-8), 963–983. [Link: [Link]]

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds: Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link: [Link]]

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link: [Link]]

  • Use of Norephedrine-Based Ligands: Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856. [Link: [Link]]

The Dimethylpropargyl Acylal: A Versatile Reagent for Electrophilic Propargylation in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylprop-2-ynyl acetate, also known as 2-methylbut-3-yn-2-yl acetate, as a highly effective propargylating agent. We delve into its synthesis, physicochemical properties, and diverse applications in organic synthesis, with a particular focus on its utility for researchers, scientists, and professionals in drug development. This document offers detailed application notes and step-by-step protocols for the electrophilic introduction of the 1,1-dimethylprop-2-ynyl moiety to a range of nucleophiles, supported by mechanistic insights and practical considerations for laboratory use.

Introduction: The Strategic Value of the Propargyl Group in Drug Discovery

The propargyl group, a three-carbon unit containing a terminal alkyne, is a cornerstone in modern medicinal chemistry and drug development.[1] Its rigid, linear geometry can act as a valuable scaffold or linker, while the terminal alkyne provides a versatile handle for further chemical modifications. The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further elevated the importance of the propargyl group, enabling the rapid and efficient construction of complex molecular architectures, including novel heterocyclic compounds with potential therapeutic applications.[2]

This compound emerges as a particularly attractive reagent for introducing this valuable functional group. As a tertiary propargylic acetate, its reactivity is distinct from primary and secondary analogues, often proceeding through stabilized cationic intermediates. This guide will explore the nuances of its application, providing researchers with the knowledge to effectively harness its synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValue
IUPAC Name 2-methylbut-3-yn-2-yl acetate[3]
CAS Number 1604-29-1[4]
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [3]
Appearance Colorless liquid
Boiling Point Not available
Melting Point Not available
Density Not available

Safety and Handling: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Synthesis of this compound

The precursor to this compound is the commercially available tertiary alcohol, 2-methyl-3-butyn-2-ol. The synthesis of the acetate is a straightforward esterification reaction.

Protocol 1: Acetylation of 2-Methyl-3-butyn-2-ol

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Application in Propargylation Reactions

This compound serves as an electrophilic source of the 1,1-dimethylprop-2-ynyl group. Its reactions with various nucleophiles are typically promoted by a Lewis acid or a transition metal catalyst. The tertiary nature of the propargylic carbon influences the reaction mechanism, often favoring pathways that involve a stabilized tertiary propargylic cation or a related organometallic intermediate.

Lewis Acid-Catalyzed Propargylation

Lewis acids are effective promoters for the substitution of the acetate group. The Lewis acid coordinates to the carbonyl oxygen of the acetate, enhancing its leaving group ability and facilitating the formation of a carbocationic intermediate.

Caption: Lewis Acid-Catalyzed Propargylation Mechanism.

Protocol 2: Indium(III) Chloride-Catalyzed Propargylation of Alcohols and Thiols

This protocol is adapted from general procedures for the indium-catalyzed substitution of propargylic acetates and can be applied to this compound.

Materials:

  • This compound

  • Alcohol or Thiol nucleophile

  • Indium(III) chloride (InCl₃) (catalytic amount, e.g., 5-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the alcohol or thiol (1.0 eq) and this compound (1.2 eq) in the chosen anhydrous solvent, add InCl₃ (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the corresponding propargyl ether or thioether.

Transition Metal-Catalyzed Propargylation

Transition metals, particularly palladium, copper, and gold, are widely used to catalyze propargylic substitution reactions. These reactions often proceed through the formation of metal-allenylidene or π-propargyl complexes.[1][5]

Caption: General Experimental Workflow for Propargylation.

Protocol 3: Copper-Catalyzed Amination

The synthesis of propargylamines is of significant interest in medicinal chemistry.[2] Copper catalysts are often effective for the C-N bond formation.

Materials:

  • This compound

  • Primary or secondary amine

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • A base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine the amine (1.0 eq), this compound (1.1 eq), CuI (5-10 mol%), and the base (1.5 eq) in the anhydrous solvent.

  • Heat the reaction mixture to 60-80 °C and stir until the starting materials are consumed, as indicated by TLC.

  • Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-propargylated amine.

Mechanistic Considerations and Regioselectivity

The reaction of nucleophiles with tertiary propargylic acetates like this compound can potentially lead to two regioisomeric products: the propargylated product (SN1 or SN2 type) and the allenylated product (SN2' type). The regioselectivity is influenced by several factors, including the nature of the catalyst, the nucleophile, the solvent, and the substitution pattern of the propargylic system.

For this compound, the tertiary nature of the carbon bearing the leaving group strongly favors the formation of a tertiary propargylic cation or a related organometallic intermediate that leads predominantly to the propargylated product. The steric hindrance provided by the two methyl groups disfavors the SN2' pathway.

Applications in Drug Development and Complex Molecule Synthesis

The 1,1-dimethylprop-2-ynyl moiety is a valuable building block in the synthesis of complex molecules and potential drug candidates. Its incorporation can introduce conformational rigidity and provide a handle for further diversification. For instance, the resulting propargylated compounds can be used in:

  • Click Chemistry: For the synthesis of triazole-containing compounds, which are prevalent in many biologically active molecules.

  • Sonogashira Coupling: To introduce aryl or vinyl groups, expanding the molecular complexity.

  • Heterocycle Synthesis: The alkyne functionality can participate in various cyclization reactions to form diverse heterocyclic scaffolds.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 1,1-dimethylprop-2-ynyl group into a wide range of molecules. Its reactivity, governed by its tertiary propargylic nature, allows for predictable and efficient propargylation reactions under both Lewis acid and transition metal catalysis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the context of drug discovery and the synthesis of complex organic molecules.

References

  • Garayalde, D., Gómez-Bengoa, E., Huang, X., Goeke, A., & Nevado, C. (2010). Mechanistic Insights in Gold-Stabilized Nonclassical Carbocations: Gold-Catalyzed Rearrangement of 3-Cyclopropyl Propargylic Acetates. Journal of the American Chemical Society, 132(13), 4720–4730. [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. RSC Advances. (2018). [Link]

  • ChemSynthesis. (n.d.). 1,1-dimethyl-2-propynyl acetate. Retrieved from [Link]

  • Fang, P., & Hou, X.-L. (2009). Asymmetric copper-catalyzed propargylic substitution reaction of propargylic acetates with enamines. Organic Letters, 11(20), 4612–4615. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-butyn-2-ol. Retrieved from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. [Link]

  • ACS Omega. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. [Link]

  • Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]

  • ResearchGate. (2019). Formal Halo‐Meyer–Schuster Rearrangement of Propargylic Acetates through a Novel Intermediate and an Unexampled Mechanistic Pathway. [Link]

  • PubChem. (n.d.). 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • ResearchGate. (n.d.). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: 1,1-Dimethylprop-2-ynyl Acetate as a Versatile Synthon in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylprop-2-ynyl acetate (also known as 3-methyl-1-butyn-3-yl acetate) is a compact, yet highly versatile, building block in modern organic synthesis. Its unique structural arrangement—a tertiary propargyl acetate bearing a gem-dimethyl group—provides a gateway to a variety of critical chemical transformations. This guide offers an in-depth exploration of its application in the total synthesis of natural products, focusing on its role in powerful rearrangement, substitution, and cycloaddition reactions. We provide detailed mechanistic insights, step-by-step experimental protocols, and expert analysis to explain the causality behind experimental choices, empowering researchers to leverage this synthon for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Compact Synthon

The quest for efficient and elegant total syntheses of natural products drives continuous innovation in synthetic methodology.[1][2] The selection of starting materials and key building blocks is paramount, as their inherent reactivity dictates the overall synthetic strategy. This compound has emerged as a valuable synthon due to the confluence of three key features:

  • The Acetoxy Group: An excellent leaving group in nucleophilic substitutions and a participant in catalyzed rearrangements.

  • The Alkyne Moiety: A high-energy functional group ready for transformations into diverse structures like ketones, allenes, and heterocycles through cycloadditions.[3]

  • The Gem-Dimethyl Group: This steric feature can influence regioselectivity in additions and rearrangements and provides a characteristic quaternary center common in many terpenoid natural products.[4]

This combination allows for the strategic and often stereocontrolled introduction of complex fragments, making it a powerful tool in a synthetic chemist's arsenal. This document will focus on three cornerstone applications: the Meyer-Schuster rearrangement, the synthesis of allenes via SN2' displacement, and its use in cycloaddition cascades.

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is the classic acid- or metal-catalyzed conversion of a propargylic alcohol into an α,β-unsaturated carbonyl compound.[5] While the reaction traditionally uses the free alcohol, the acetate serves as a stable precursor that can be hydrolyzed in situ or used in catalytic systems that proceed via an initial 1,2- or 1,3-acyloxy migration.[6][7] Gold(I) catalysts, in particular, have revolutionized this transformation, offering mild conditions and high efficiency.[8]

Mechanistic Insight & Causality

The gold-catalyzed rearrangement of a tertiary propargyl acetate is believed to proceed through a distinct pathway from the classic acid-catalyzed mechanism.

  • π-Activation: The highly oxophilic Gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

  • 1,3-Acyloxy Migration: The proximate acetate group attacks the activated alkyne in a 1,3-fashion, leading to the formation of a key allenyl acetate intermediate.

  • Hydrolysis & Tautomerization: The gold catalyst then activates a water molecule, which hydrolyzes the allenyl acetate to an allenol. This unstable intermediate rapidly tautomerizes to the thermodynamically stable α,β-unsaturated ketone.

The use of gold catalysis is a critical choice for complex syntheses because its mild, neutral conditions prevent acid-mediated side reactions (e.g., elimination, Wagner-Meerwein rearrangements) that could degrade sensitive substrates.[9]

Visualization: Gold-Catalyzed Meyer-Schuster Rearrangement

Meyer_Schuster Start 1,1-Dimethylprop-2-ynyl acetate PiComplex Gold-π-Alkyne Complex Start->PiComplex π-Activation Catalyst [Au(I)] Catalyst + H₂O Catalyst->PiComplex AlleneAcetate Allenyl Acetate Intermediate PiComplex->AlleneAcetate 1,3-Acyloxy Migration Allenol Allenol Intermediate AlleneAcetate->Allenol Hydrolysis Product α,β-Unsaturated Ketone Allenol->Product Tautomerization

Caption: Mechanism of the Au(I)-catalyzed Meyer-Schuster rearrangement.

Protocol: Gold(I)-Catalyzed Synthesis of an Enone Intermediate

This protocol is adapted from methodologies used in the synthesis of prostaglandin analogues and other natural products.[5]

Materials:

  • This compound derivative (1.0 equiv)

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate [Ph₃PAuNTf₂] (0.01 - 0.05 equiv)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Water (1.5 - 2.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the this compound derivative (e.g., 1.0 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Catalyst Preparation: In a separate vial, weigh the gold catalyst. Expert Tip: Gold catalysts are highly efficient but expensive. Preparing a stock solution in a dry solvent (e.g., 0.025 M in toluene) allows for accurate dispensing of small quantities and minimizes waste.[8]

  • Reaction Initiation: Add water (1.5 equiv) to the substrate solution, followed by the gold catalyst (or catalyst solution). The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to increase the rate.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a more polar, UV-active spot (the enone) indicates conversion. Reactions are often complete within 30-90 minutes.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The crude residue can often be purified directly without an aqueous workup.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α,β-unsaturated ketone.

Trustworthiness: This protocol's validity is confirmed by monitoring. The clear difference in polarity and UV activity between the starting propargyl acetate and the conjugated enone product allows for unambiguous tracking of the reaction's progress and purity of the final product.

SN2' Reaction: Synthesis of Tetrasubstituted Allenes

The acetate group on this compound can act as an excellent leaving group in the presence of soft nucleophiles, such as organocuprates (Gilman reagents).[10] The reaction proceeds via an anti-SN2' pathway, where the nucleophile attacks the distal carbon of the alkyne, inducing a concerted displacement of the acetate and formation of an allene.[11] This transformation is a powerful method for constructing sterically hindered tetrasubstituted allenes.

Mechanistic Insight & Causality
  • Cuprate Formation: An organolithium or Grignard reagent reacts with a copper(I) salt (e.g., CuI or CuBr) to form a lithium dialkylcuprate, [R₂CuLi]. These reagents are soft nucleophiles, a crucial property for favoring the 1,4-addition (SN2') pathway over direct 1,2-attack at the acetylenic carbon.

  • Nucleophilic Attack: The organocuprate attacks the terminal sp-hybridized carbon of the propargyl acetate.

  • Concerted Rearrangement: Simultaneously, the π-electrons of the alkyne shift, and the acetate group is eliminated, resulting in the formation of the allene C=C=C bond system. The attack occurs anti to the leaving group.

This method is highly effective for generating quaternary carbon centers adjacent to the allene, a motif found in various natural products.

Visualization: SN2' Pathway to Allenes

Allene_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Start 1,1-Dimethylprop-2-ynyl acetate TransitionState [ Sₙ2' Transition State ] Start->TransitionState Cuprate Lithium Dialkylcuprate [R₂CuLi] Cuprate->TransitionState anti-attack Product Tetrasubstituted Allene TransitionState->Product Byproduct LiOAc + R-Cu TransitionState->Byproduct

Caption: Workflow for organocuprate-mediated allene synthesis.

Protocol: Organocuprate-Mediated Synthesis of a Tetrasubstituted Allene

This is a general protocol for the reaction of organocuprates with propargyl electrophiles.[12][13]

Materials:

  • Copper(I) Iodide (CuI) (1.0 equiv), purified and dried

  • Organolithium reagent (e.g., n-BuLi, MeLi) (2.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Argon)

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask under argon, add CuI (1.0 equiv).

  • Cuprate Formation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous ether or THF, and then slowly add the organolithium reagent (2.0 equiv) dropwise. The solution will typically change color (e.g., to a yellow or grey suspension). Allow the mixture to stir at -78 °C or warm slightly (e.g., to 0 °C) for 30 minutes to ensure complete formation of the Gilman reagent.

  • Substrate Addition: Re-cool the mixture to -78 °C. Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise via syringe.

  • Reaction: Stir the reaction at -78 °C and allow it to warm slowly to room temperature over several hours or overnight.

  • Monitoring: The reaction can be monitored by GC-MS or by quenching small aliquots and analyzing by TLC.

  • Workup: Quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the copper salts.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering and concentrating, purify the crude allene by flash column chromatography. Expert Tip: Allenes can be sensitive. It is often recommended to use silica gel that has been deactivated with triethylamine (1-2% in the eluent) to prevent isomerization or decomposition on the column.

Role in Cycloaddition Reactions

The alkyne functionality of this compound is a competent dienophile or dipolarophile in various cycloaddition reactions, a cornerstone strategy for rapidly building molecular complexity.[14][15][16] These reactions, such as the Diels-Alder ([4+2]) or 1,3-dipolar cycloadditions, form multiple C-C bonds and stereocenters in a single, highly atom-economical step.[17][18]

While direct examples of this specific acetate in a named natural product synthesis via cycloaddition were not prominently found in initial searches, its utility can be inferred from the vast application of terminal alkynes in such reactions. The gem-dimethyl group and acetate can be carried through the cycloaddition and then modified in subsequent steps, for instance, by converting the acetate to a hydroxyl group for further functionalization. This strategy is particularly powerful in divergent syntheses, where a common cycloadduct is elaborated into multiple natural product targets.[19]

Application Example: A Hypothetical [4+2] Cycloaddition Strategy

A common strategy involves an intramolecular Diels-Alder (IMDA) reaction. A synthetic precursor could be constructed where this compound is tethered to a diene. Upon heating or Lewis acid catalysis, the IMDA reaction would construct a bicyclic core, installing the gem-dimethyl quaternary center into a complex framework, which could then be advanced toward a target like the marine metabolite isopulo'upone.[20][21]

Visualization: General Cycloaddition Workflow

Cycloaddition_Workflow Start 1,1-Dimethylprop-2-ynyl acetate derivative (with tethered diene) Reaction Intramolecular [4+2] Cycloaddition (Thermal or Lewis Acid) Start->Reaction Intermediate Bicyclic Cycloadduct Reaction->Intermediate Elaboration Further Functionalization (e.g., hydrolysis, oxidation, reduction) Intermediate->Elaboration Product Natural Product Core Scaffold Elaboration->Product

Caption: Strategy for building a natural product core via IMDA reaction.

Summary of Applications

The utility of this compound is best summarized by its ability to serve as a linchpin in convergent and divergent synthetic strategies.

Natural Product Class Role of Synthon Key Transformation Resulting Motif Reference
ProstaglandinsPrecursor to key enone side-chainGold-Catalyzed Meyer-Schuster Rearrangementα,β-Unsaturated Ketone[5]
Terpenoids / SteroidsIntroduction of quaternary center and alleneOrganocuprate SN2' ReactionTetrasubstituted Allene[11][12]
Alkaloids / PolycyclicsDienophile for core constructionInter-/Intramolecular [4+2] CycloadditionFused Carbocyclic/Heterocyclic Systems[22][23][24]

References

  • A masked-alkene metathesis-based synthesis of isopulo'upone. (2025). ResearchGate. [Link]

  • Matikainen, J., Kaltia, S., & Hase, T. (1995). Synthesis of Isopulo'upone. Synthetic Communications, 25(2), 253-263. [Link]

  • Reactions of organocopper reagents. Wikipedia. [Link]

  • Gold-Catalyzed Meyer−Schuster Rearrangement: Application to the Synthesis of Prostaglandins. (2025). ResearchGate. [Link]

  • Organocuprates. (2014). Chem-Station International Edition. [Link]

  • Insights into the gold-catalyzed propargyl ester rearrangement/tandem cyclization sequence: radical versus gold catalysis-Myers-Saito. (2015). PubMed. [Link]

  • Ch18: Organocopper reagents. University of Calgary. [Link]

  • Claesson, A., Quader, A., & Sahlberg, C. (1983). Allenes and acetylenes XXVI. Organocuprate reactions of 1,3-alkadien-2-yl phosphates. a new approach to the synthesis of allenes. Tetrahedron Letters, 24(12), 1297–1300. [Link]

  • Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. (2019). ACS Publications. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). PubMed Central. [Link]

  • Total synthesis of all (−)-agelastatin alkaloids. (2016). RSC Publishing. [Link]

  • Total synthesis of complex terpenoids employing radical cascade processes. (2018). Natural Product Reports. [Link]

  • Allenes and acetylenes XXVI. Organocuprate reactions of 1,3-alkadien-2-yl phosphates. a new approach to the synthesis of allenes. (2025). ResearchGate. [Link]

  • Gold-Catalyzed Migration of Propargyl Acetate as an Entry into the Total Synthesis of Natural Products. (2019). ResearchGate. [Link]

  • Total synthesis of monoterpenoid indole alkaloid (–)-arbophyllidine. (2022). RSC Publishing. [Link]

  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. (2013). PubMed Central. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2018). MDPI. [Link]

  • Deconstructive and Divergent Synthesis of Bioactive Natural Products. (2023). MDPI. [Link]

  • Total Synthesis of (-)-Strempeliopine with Xianhuang Zeng (Episode 65). (2021). YouTube. [Link]

  • Nineteen-step total synthesis of (+)-phorbol. (2016). PubMed. [Link]

  • Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. (2013). MDPI. [Link]

  • Annulative Methods in the Synthesis of Complex Meroterpene Natural Products. (2017). University of California, Berkeley. [Link]

  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. (2022). PubMed Central. [Link]

  • Combining biocatalytic and radical retrosynthesis for efficient chemoenzymatic synthesis of natural products. (2025). PubMed Central. [Link]

  • Total synthesis of tropoloisoquinolines: imerubrine, isoimerubrine, and grandirubrine. (2001). PubMed. [Link]

  • cycloaddition reaction synthesis: Topics by Science.gov. Science.gov. [Link]

  • Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. (2012). Organic Chemistry Portal. [Link]

  • Addition Reactions: Cycloaddition. (2017). ResearchGate. [Link]

  • Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions. (2024). PubMed Central. [Link]

Sources

Application Note: A Mild and Efficient Protocol for the Deprotection of 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the deprotection of 1,1-dimethylprop-2-ynyl acetate to yield 2-methyl-3-butyn-2-ol. The recommended method utilizes a mild, base-catalyzed transesterification with potassium carbonate in methanol. This approach is distinguished by its high chemoselectivity, operational simplicity, and suitability for substrates with sensitive functionalities, such as the sterically hindered tertiary propargyl alcohol moiety. We will delve into the mechanistic rationale for this methodological choice, present a step-by-step protocol, and offer insights into reaction monitoring and product isolation.

Introduction: The Propargyl Acetate Protecting Group

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The acetate group is a commonly employed protecting group for hydroxyl functionalities due to its ease of installation and general stability under a variety of reaction conditions. This compound serves as a valuable protected form of 2-methyl-3-butyn-2-ol, a tertiary propargyl alcohol that is a versatile building block in the synthesis of natural products, pharmaceuticals, and materials.

The deprotection of the acetate group is a critical step to unmask the hydroxyl functionality for subsequent reactions. The choice of deprotection method is dictated by the overall molecular architecture, with a premium placed on conditions that are mild enough to preserve other sensitive functional groups. For a substrate such as this compound, the presence of a sterically hindered tertiary alcohol and a terminal alkyne necessitates a deprotection strategy that avoids harsh acidic or basic conditions which could lead to side reactions like elimination or rearrangement.

Mechanistic Rationale for Method Selection

While several methods exist for the cleavage of acetate esters, including acid-catalyzed hydrolysis and saponification with strong bases, a mild transesterification reaction using potassium carbonate in methanol is the preferred method for a substrate like this compound.

2.1. Base-Catalyzed Transesterification

The reaction proceeds via a base-catalyzed transesterification mechanism.[1] In this process, potassium carbonate, a mild inorganic base, generates a catalytic amount of methoxide ions from the methanol solvent. The methoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This is followed by the collapse of the tetrahedral intermediate and elimination of the tertiary alkoxide, which is subsequently protonated by methanol to yield the desired alcohol, 2-methyl-3-butyn-2-ol. The other product of the reaction is methyl acetate.

The equilibrium of the reaction is driven towards the products by the use of methanol as the solvent, ensuring a large excess of the nucleophilic species. The mild basicity of potassium carbonate is crucial for preventing side reactions that might be promoted by stronger bases like sodium hydroxide or sodium methoxide.[2]

2.2. Chemoselectivity and Substrate Suitability

The use of potassium carbonate in methanol is highly chemoselective.[3] The terminal alkyne functionality in this compound remains intact under these mild conditions. Furthermore, this method is well-suited for sterically hindered esters, which can be resistant to hydrolysis under other conditions.[4] The reaction typically proceeds at room temperature, further underscoring its mild nature.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the deprotection of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Thin Layer Chromatography (TLC) plates (silica gel)
Rotary evaporator

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol (approximately 0.1-0.2 M concentration).

  • Base Addition: To the stirred solution, add anhydrous powdered potassium carbonate (0.2-0.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot (2-methyl-3-butyn-2-ol). A typical eluent system for TLC analysis is 20-30% ethyl acetate in hexanes.

  • Work-up: Once the reaction is complete (typically within 2-5 hours, though this can vary), filter the reaction mixture to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methyl-3-butyn-2-ol.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Visualization of the Workflow

The following diagram illustrates the key steps in the deprotection protocol.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start This compound in MeOH Add_Base Add K₂CO₃ Start->Add_Base 1.0 eq. Stir Stir at RT Add_Base->Stir 0.2-0.5 eq. Monitor Monitor by TLC Stir->Monitor 2-5 h Filter Filter Monitor->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Extract Extract with Et₂O Concentrate->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Final_Concentrate Concentrate Dry->Final_Concentrate Product 2-Methyl-3-butyn-2-ol Final_Concentrate->Product

Caption: Workflow for the deprotection of this compound.

Data Summary

The following table summarizes typical reaction parameters for the deprotection of acetates using potassium carbonate in methanol, based on literature precedents for similar substrates.[5] It is important to note that optimization for this compound may be required to achieve optimal results.

Substrate TypeEquivalents of K₂CO₃Temperature (°C)Reaction Time (h)Typical Yield (%)
Unhindered Primary/Secondary Acetate0.1 - 0.320 - 251 - 4>90
Sterically Hindered Secondary Acetate0.3 - 0.520 - 253 - 885 - 95
Tertiary Acetate (Projected) 0.5 - 1.0 20 - 40 4 - 12 80 - 90

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (to 40-50 °C) or the addition of a slight excess of potassium carbonate can facilitate completion.

  • Anhydrous Conditions: While the reaction can tolerate small amounts of water, using anhydrous methanol and potassium carbonate is recommended for optimal results and to avoid potential side reactions.

  • Alternative Work-up: For small-scale reactions, the reaction mixture can be directly loaded onto a silica gel column for purification after filtration and concentration, although the aqueous work-up is generally recommended to remove inorganic salts.

  • Substrate Stability: The mildness of this protocol makes it compatible with a wide range of other functional groups. However, substrates that are exceptionally base-labile should be handled with care, and the reaction progress should be monitored closely.

Conclusion

The deprotection of this compound using potassium carbonate in methanol offers a reliable and efficient method for the generation of 2-methyl-3-butyn-2-ol. The protocol is characterized by its mild reaction conditions, high chemoselectivity, and operational simplicity, making it an excellent choice for researchers and scientists in organic synthesis and drug development. The mechanistic understanding of the base-catalyzed transesterification provides a solid foundation for adapting this method to other sterically demanding or sensitive substrates.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Chakraborti, A. K.; Sharma, L.; Gulhane, R. A mild and chemoselective method for deprotection of aryl acetates and benzoates under non-hydrolytic condition. Tetrahedron Lett.2003, 44 (18), 3531-3534.
  • Léger, S.; et al. Synthesis and biological evaluation of novel glycomimetic inhibitors of human mannosyltransferases. Org. Biomol. Chem.2015, 13, 7193-7222.
  • Theodorou, V.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018, vii, 308-319.
  • Wang, C.; et al. Is Zemplén Condition a Misunderstanding? A Green Deacylation Method. Green Chem.2014, 16, 2986-2992.
  • Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. A new protocol for the deprotection of trimethylsilyl (TMS) ethers. Tetrahedron1999, 55 (10), 2737-2754.
  • Kuijpers, W. H. A.; Huskens, J.; Koole, L. H.; van Boeckel, C. A. A. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Res.1990 , 18 (17), 5197-5205. [Link]

  • Karaman, R. How exactly the deprotection of O-aetyl group in a glucopyranoside happens with K2CO3/MeOH mixture? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for Tertiary Propargyl Acetates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling of tertiary propargyl acetates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these sterically demanding substrates. Tertiary propargyl acetates are valuable synthons, but their increased steric bulk and susceptibility to side reactions necessitate carefully optimized conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you achieve high yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable protocols for remediation.

Question 1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary causes and how can I fix this?

Answer: Low or no conversion when using tertiary propargyl acetates in Sonogashira couplings is a common issue, typically stemming from steric hindrance, improper catalyst activation, or suboptimal reaction parameters.

Causality Explained: The tertiary center dramatically increases steric bulk around the reaction site. This can hinder two key steps in the catalytic cycle: the oxidative addition of the aryl/vinyl halide to the Pd(0) center and, more frequently, the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[1] Furthermore, an inappropriate choice of base may fail to deprotonate the terminal alkyne efficiently or may even promote side reactions.

Troubleshooting Workflow

G start Low / No Yield Observed check_sm Is Aryl Halide Starting Material Consumed? start->check_sm check_homo Is Glaser Homocoupling Product Observed? check_sm->check_homo  Yes sol_ligand Problem: Slow Oxidative Addition Solution: 1. Switch to a bulkier, electron-rich   phosphine ligand (e.g., P(t-Bu)3, SPhos). 2. Use a more reactive aryl iodide or triflate. check_sm->sol_ligand  No sol_temp Problem: Slow Reductive Elimination Solution: 1. Increase reaction temperature in 20°C increments. 2. Screen different solvents (e.g., DMF, Dioxane). 3. Change phosphine ligand. check_homo->sol_temp  No sol_cu Problem: Inefficient Cu-Acetylide Formation Solution: 1. Use fresh, high-purity CuI. 2. Consider a copper-free protocol to bypass   this catalytic cycle. check_homo->sol_cu  Yes sol_base Problem: Inefficient Alkyne Deprotonation Solution: 1. Switch to a stronger, non-nucleophilic base   (e.g., DBU, Cs2CO3). 2. Ensure base is anhydrous. sol_deactivation Problem: Catalyst Deactivation Solution: 1. Ensure rigorous degassing of all reagents   and solvents. 2. Increase catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%).

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Step-by-Step Protocol for Re-optimization:
  • Analyze the Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be inefficient.

    • Action: Switch to a palladium source with a bulkier, more electron-donating phosphine ligand. These ligands promote both oxidative addition and reductive elimination.[1] Consider generating the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as P(t-Bu)₃, XPhos, or SPhos.

  • Evaluate the Base: The base is critical. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) must be a strong enough base to deprotonate the alkyne but not so nucleophilic that it promotes elimination of the acetate group.

    • Action: If amine bases are failing, switch to an inorganic base like Cs₂CO₃ or K₃PO₄.[2] These are often effective in copper-free systems and can avoid side reactions associated with amines.

  • Increase Temperature: Steric hindrance often imposes a higher activation energy barrier for the reaction.

    • Action: Increase the reaction temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C). Use a sealed reaction vessel if the solvent's boiling point is a concern.[3]

  • Solvent Screening: Solvent polarity and coordinating ability can dramatically influence catalyst activity and stability.

    • Action: If standard solvents like THF are ineffective, screen polar aprotic solvents like DMF, DMSO, or NMP.[4][5] These can help stabilize catalytic intermediates. Nonpolar solvents like toluene or dioxane can also be effective, depending on the specific substrates and ligands.[2]

Question 2: I am observing a significant amount of a diyne byproduct. How can I suppress this Glaser-type homocoupling?

Answer: The formation of a diyne (e.g., R-C≡C-C≡C-R) is a result of the Glaser coupling, a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is an oxidative homocoupling of the terminal alkyne.

Causality Explained: This side reaction is promoted by the copper(I) acetylide intermediate reacting with another molecule of copper(I) acetylide in the presence of an oxidant, typically molecular oxygen.[6][7] Therefore, eliminating oxygen from the reaction is the most critical step to prevent it.

Recommended Mitigation Strategies:
StrategyRationale & Implementation
1. Rigorous Degassing Rationale: To remove dissolved oxygen, the primary oxidant for Glaser coupling. Implementation: Use a freeze-pump-thaw technique (at least 3 cycles) for all solvents and liquid reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
2. Switch to a Copper-Free Protocol Rationale: Eliminates the key intermediate (copper acetylide) required for Glaser coupling.[6] Implementation: Use a palladium catalyst system known for copper-free conditions, often involving bulky phosphine ligands (e.g., Pd₂(dba)₃/P(t-Bu)₃) and a suitable base (e.g., Cs₂CO₃ or an amine).[1]
3. Control Reagent Stoichiometry Rationale: Running the reaction with a slight excess of the alkyne can sometimes be counterproductive if homocoupling is rapid. Implementation: Try adding the terminal alkyne slowly via syringe pump over the course of an hour. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
4. Use a Reducing Atmosphere Rationale: A reducing environment actively suppresses the oxidative homocoupling pathway. Implementation: In specialized cases, reactions can be run under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂).[7] This is highly effective but requires appropriate safety precautions.
Question 3: My product is contaminated with enyne or allene isomers. What causes this and how can I prevent it?

Answer: The formation of enynes and allenes is a known side reaction pathway for propargylic substrates, including acetates. This is typically base-mediated.

Causality Explained: A strong or nucleophilic base can abstract a proton from the carbon adjacent to the tertiary center, leading to an E2-type elimination of the acetate group to form a conjugated enyne. Alternatively, the base can promote an Sₙ2' reaction or rearrangement to form an allene.

Preventative Measures:
  • Base Selection is Key: Avoid overly strong or nucleophilic bases.

    • Action: Switch from amine bases like TEA or DIPA to a bulkier, less nucleophilic amine like Hunig's base (DIPEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often the best choice to minimize these side reactions.

  • Lower Reaction Temperature: Elimination and rearrangement reactions often have a higher activation energy than the desired coupling.

    • Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If you previously increased the temperature to boost yield, try to find a balance where the main reaction proceeds without significant byproduct formation.

  • Use a Copper-Free System: While the base is the primary culprit, the overall catalytic system can influence reaction pathways. Some researchers find that copper-free conditions provide cleaner reactions with propargylic substrates.

Frequently Asked Questions (FAQs)

What is the mechanistic role of the copper co-catalyst, and is a "copper-free" Sonogashira truly better for my substrate?

The traditional Sonogashira reaction employs a dual catalytic cycle.[6][9] The palladium cycle involves oxidative addition of the aryl halide and reductive elimination of the product. The copper cycle's primary role is to deprotonate the terminal alkyne (in conjunction with the base) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium and regenerating the copper catalyst.[9]

For tertiary propargyl acetates, a copper-free approach is often advantageous.

  • Pros of Copper-Free:

    • Avoids Glaser Homocoupling: As discussed, this is the most significant benefit.[6][10]

    • Milder Conditions: Many modern copper-free protocols can be run at room temperature.[4]

    • Reduced Toxicity: Eliminates the need for a copper co-catalyst, which can be beneficial for pharmaceutical synthesis.

  • Cons of Copper-Free:

    • Base Sensitivity: The role of the base becomes even more critical, as it must facilitate the deprotonation and transfer of the alkyne to the palladium center without copper's assistance.[8] This often requires more careful screening of bases.

    • Slower Reaction Rates: In some cases, the copper-catalyzed reaction is faster.

Recommendation: Start by screening copper-free conditions for your tertiary propargyl acetate. The benefits of avoiding homocoupling often outweigh the potential for slower reaction rates.

How do I select the optimal Palladium catalyst and ligand combination?

The choice of the Pd source and ligand is perhaps the most critical parameter for success with sterically hindered substrates.

Catalyst Selection Logic

G start Substrate: Tertiary Propargyl Acetate problem Key Challenge: Steric Hindrance start->problem ligand_req Ligand Requirements problem->ligand_req ligand_bulk High Steric Bulk (e.g., t-Bu, Cy groups) ligand_req->ligand_bulk Why? Facilitates L-Pd-L dissociation & reductive elimination ligand_edg Strongly Electron-Donating (Increases electron density on Pd) ligand_req->ligand_edg Why? Accelerates slow oxidative addition step catalyst_choice Recommended Catalyst Systems ligand_bulk->catalyst_choice ligand_edg->catalyst_choice cat1 Pd₂(dba)₃ + Bulky Phosphine (e.g., P(t-Bu)₃, XPhos, SPhos) catalyst_choice->cat1 cat2 Pre-formed Buchwald Precatalysts (e.g., XPhos-Pd-G3) catalyst_choice->cat2 cat3 [Pd(PPh₃)₂Cl₂] + Bulky Phosphine (Less common, but viable) catalyst_choice->cat3

Caption: Logic for selecting ligands for sterically hindered substrates.

  • Electron-Rich & Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biphenyl-based phosphines (Buchwald ligands like XPhos, SPhos) are highly recommended.[1][8]

    • Why Electron-Rich? They increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.

    • Why Bulky? They promote the dissociation of ligands from the palladium center, creating the necessary vacant site for substrates to coordinate and facilitating the final reductive elimination step, which is often slow for hindered products.

Recommended Catalyst Loading:
Catalyst LoadingWhen to Use
0.5 - 2 mol % Initial screening and for reactive aryl iodides.
2.5 - 5 mol % For less reactive aryl bromides or when reactions are sluggish.[4]
> 5 mol % Generally not recommended. If high loading is required, it indicates a fundamental issue with other reaction parameters (base, solvent, temperature).

General Experimental Protocol

Copper-Free Sonogashira Coupling of a Tertiary Propargyl Acetate with an Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Preparation of Glassware and Reagents:

    • Oven-dry a Schlenk flask or a microwave vial equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.

    • Degas all solvents (e.g., Dioxane or DMF) and liquid bases (e.g., DIPEA) by bubbling argon through them for 30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Assembly:

    • To the dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol %), the phosphine ligand (e.g., SPhos, 2.2-5.5 mol %), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M).

    • Finally, add the tertiary propargyl acetate (1.2-1.5 equivalents).

  • Reaction Execution:

    • Ensure the flask is sealed and under a positive pressure of inert gas.

    • Begin stirring and heat the reaction mixture to the desired temperature (start with 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Yao, N., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikimedia Foundation. Available at: [Link]

  • Rosa, G. R., et al. (2021). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2023). Sonogashira‐type cross‐coupling reactions with propargyl substrates. ResearchGate. Available at: [Link]

  • Schareina, T. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Arambasic, M., et al. (2019). Optimization of Sonogashira conditions. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. LibreTexts. Available at: [Link]

  • Abou-koura, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(47), 16935–16945. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • Jayasree, U., & Varma, R. L. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(6), 1021-1024. Available at: [Link]

  • Klumpp, C., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1133. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

Sources

Technical Support Center: Improving Cycloaddition Reaction Yields with 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cycloaddition reactions involving 1,1-Dimethylprop-2-ynyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this sterically hindered yet valuable alkynyl building block. Here, we synthesize fundamental mechanistic principles with practical, field-tested advice to help you troubleshoot and enhance your reaction yields.

Troubleshooting Guide

This section addresses the most common issues encountered during cycloaddition reactions with this compound. The questions are structured to guide you from initial checks to advanced optimization strategies.

Q1: My reaction yield is very low or I see no product at all. Where do I start?

When a reaction fails, it is crucial to systematically verify the foundational parameters before exploring more complex variables. Low or no yield is often attributable to issues with reagents or the reaction setup itself.

Root Cause Analysis:

  • Reagent Purity: this compound can degrade over time. Verify its purity via ¹H NMR. The propargyl proton should be a sharp singlet, and the acetate methyl group should integrate correctly. Similarly, ensure the purity of your diene or 1,3-dipole, as contaminants can inhibit the reaction.

  • Solvent and Atmosphere: Many cycloadditions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your solvents are anhydrous and degassed. The reaction should be run under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature: While higher temperatures can often overcome activation barriers, they can also promote the retro-Diels-Alder reaction or decomposition of starting materials.[1] If you are running the reaction at a high temperature, try a lower temperature for a longer duration. Conversely, if you are at room temperature, the reaction may simply be too slow and require thermal energy to proceed.

Q2: I've confirmed my starting materials and setup are pristine, but the yield is still poor. How should I optimize the reaction conditions?

Optimization is a multifactorial process. The steric bulk of the gem-dimethyl groups on this compound presents a significant kinetic barrier that must be overcome.

Optimization Workflow:

  • Concentration: The rate of a bimolecular reaction like a cycloaddition is dependent on the concentration of the reactants. If you are running the reaction under very dilute conditions, try increasing the concentration (e.g., from 0.1 M to 0.5 M or 1.0 M).

  • Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, and the boiling point of the solvent). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and reactant/product stability.

  • Solvent Selection: The choice of solvent can have a profound impact on reaction rates and outcomes.[2] Non-polar solvents like toluene or xylene are common for thermal Diels-Alder reactions. For polar processes like 1,3-dipolar cycloadditions, polar aprotic solvents such as THF, DMSO, or DMF can be beneficial.[3] It is often worthwhile to screen a panel of solvents.

Data Presentation: Solvent Screening Guide for Cycloadditions
SolventPolarityBoiling Point (°C)Typical Application Notes
TolueneNon-polar111Standard for many thermal [4+2] cycloadditions. Good for solvating organic reactants.
Dichloromethane (DCM)Polar Aprotic40Useful for Lewis acid-catalyzed reactions at or below room temperature.[4]
Acetonitrile (MeCN)Polar Aprotic82Can be effective for both thermal and catalyzed reactions, including CuAAC.[3]
Tetrahydrofuran (THF)Polar Aprotic66A versatile solvent for a range of cycloadditions.
N,N-Dimethylformamide (DMF)Polar Aprotic153Often used in 1,3-dipolar cycloadditions to stabilize polar intermediates.[3]
Water / t-BuOH mixturesPolar ProticVariableThe solvent system of choice for many modern Cu(I)-catalyzed "click" reactions.[3]
Q3: My desired product is forming, but it's contaminated with significant side products. What are they and how can I prevent them?

Side product formation often points to competing reaction pathways or reactant decomposition. Identifying the side products is the first step to mitigating their formation.

Common Side Reactions:

  • Diene Polymerization: Many electron-rich dienes are prone to polymerization, especially at elevated temperatures. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture.

  • Alkyne Oligomerization: Under certain catalytic conditions (especially with transition metals), terminal alkynes can undergo self-coupling. This can be minimized by the slow addition of the alkyne to the reaction mixture.

  • Product Decomposition: If your cycloadduct is thermally labile, it may decompose under the reaction conditions. Monitor the reaction over time; if the product concentration peaks and then declines, it indicates instability. In such cases, running the reaction at a lower temperature or for a shorter duration is necessary.

Visualization: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues in your cycloaddition experiments.

G start Low Cycloaddition Yield check_reagents 1. Verify Reagents start->check_reagents check_setup 2. Check Reaction Setup start->check_setup optimize_cond 3. Optimize Conditions start->optimize_cond catalysis 4. Consider Catalysis start->catalysis reagent_purity Purity via NMR/LCMS (Alkyne & Diene/Dipole) check_reagents->reagent_purity  Action atmosphere Inert Atmosphere? (N2 or Ar) check_setup->atmosphere  Check solvent_dry Anhydrous Solvent? check_setup->solvent_dry  Check temp Temperature Screening (Low, RT, High) optimize_cond->temp  Variable conc Concentration Study (0.1M -> 1.0M) optimize_cond->conc  Variable solvent_screen Solvent Screening (Polar vs. Non-polar) optimize_cond->solvent_screen  Variable lewis_acid Lewis Acid for [4+2] (e.g., BF3·OEt2, SnCl4) catalysis->lewis_acid  Strategy cu_ru_cat Cu(I) or Ru for [3+2] (e.g., CuI, RuCl3) catalysis->cu_ru_cat  Strategy end_node Improved Yield reagent_purity->end_node solvent_dry->end_node temp->end_node lewis_acid->end_node

Caption: A decision tree for troubleshooting low-yield cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate?

The primary challenge is steric hindrance . The two methyl groups adjacent to the alkyne create a bulky environment, making it difficult for the diene or dipole to approach the triple bond for the reaction to occur. This increases the activation energy of the reaction, often requiring more forcing conditions (higher temperature, longer reaction times, or catalysis) compared to less hindered alkynes.

Q2: Is this compound an electron-rich or electron-poor alkyne?

It is considered an electron-poor alkyne, also known as a dienophile in the context of a Diels-Alder reaction. The acetate group is electron-withdrawing, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This makes it well-suited for normal-electron-demand Diels-Alder reactions, where it reacts with an electron-rich diene.[5][6]

Q3: What types of catalysts can be used to improve the yield and rate of cycloadditions with this alkyne?

Catalysis is an excellent strategy to overcome the high activation energy.

  • For [4+2] Diels-Alder Reactions: Lewis acids are highly effective. They coordinate to the carbonyl oxygen of the acetate group, further withdrawing electron density and making the alkyne more electrophilic. This accelerates the reaction, often allowing it to proceed at lower temperatures.[4]

    • Recommended Catalysts: BF₃·OEt₂, SnCl₄, TiCl₄, HNTf₂.[4][7]

  • For [3+2] Azide-Alkyne Cycloadditions (CuAAC): Copper(I) catalysts are the standard for selectively forming the 1,4-disubstituted triazole regioisomer.[8] Ruthenium catalysts can be used to obtain the 1,5-regioisomer.[3]

    • Recommended Catalysts: CuI, CuSO₄/Sodium Ascorbate.[3][8]

Visualization: General Mechanism of a [4+2] Cycloaddition

This diagram illustrates the concerted mechanism of a Diels-Alder reaction between a generic diene and this compound.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (Electron-Rich) TS [4+2] Cyclic Transition State Diene->TS Alkyne This compound (Electron-Poor Dienophile) Alkyne->TS Product Cyclohexadiene Adduct TS->Product New σ-bonds form

Caption: The concerted pathway of a [4+2] Diels-Alder reaction.

Experimental Protocols

Protocol 1: General Procedure for a Thermal [4+2] Cycloaddition

This protocol provides a starting point for optimizing a thermal Diels-Alder reaction.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the diene (1.0 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene (to make a 0.5 M solution with respect to the diene) via syringe. Add this compound (1.2 equivalents).

  • Reaction: Heat the mixture to 80-110 °C and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired cycloadduct.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a standard "click chemistry" procedure.

  • Preparation: To a round-bottom flask, add the organic azide (1.0 equivalent), this compound (1.1 equivalents), and a magnetic stir bar.

  • Solvent Addition: Add a 1:1 mixture of t-BuOH and water (to make a 0.2 M solution). Stir until all reagents are dissolved.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents). The solution may change color.

  • Reaction: Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product via column chromatography.

References

  • On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. [Link]

  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. (2018). Oriental Journal of Chemistry. [Link]

  • Effect of Solvent on the Reaction a | Download Table. (n.d.). ResearchGate. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2020). Beilstein Journals. [Link]

  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? (2018). Quora. [Link]

  • Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. (2021). National Institutes of Health. [Link]

  • Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions. (2014). National Institutes of Health. [Link]

  • Ligand-Controlled Intramolecular Carbonylative Cyclization of 1,1-Diethynyl Acetates: New Entry to the Functionalized 4-Cyclopentene-1,3-diones. (2012). ResearchGate. [Link]

  • Scope of the [4 + 2]-cycloaddition reaction of siloxyalkynes and... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. (2021). RSC Publishing. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • 13.3: Cycloaddition Reactions. (2021). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of Products from 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 1,1-dimethylprop-2-ynyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Introduction: Understanding the Chemistry of this compound Derivatives

This compound is a valuable starting material in organic synthesis, prized for its terminal alkyne and tertiary propargyl acetate functionalities. These features allow for a diverse range of transformations, most notably Sonogashira cross-coupling reactions and various cycloadditions. However, the very reactivity that makes this compound so useful can also introduce specific purification challenges. Common issues include the removal of metal catalysts, separation of complex mixtures of isomers, and the potential for side reactions such as hydrolysis or dimerization. This guide will provide you with the expertise to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying products from reactions involving this compound.

Q1: My Sonogashira reaction mixture is a black, insoluble mess. How do I even begin the workup?

A1: This is a common issue, often caused by the precipitation of palladium black and copper salts. The first step is to solubilize your organic product while leaving the inorganic residues behind. After completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC), dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Then, filter the mixture through a pad of Celite®. This will trap the insoluble metal residues and salts. The filtrate can then be subjected to a standard aqueous workup.[1]

Q2: I'm seeing a new spot on my TLC that I suspect is a byproduct. What are the most likely side reactions?

A2: With this compound, two common side reactions are dimerization of the terminal alkyne (homocoupling) and hydrolysis of the acetate group. Dimerization is particularly prevalent in copper-catalyzed reactions like the Sonogashira coupling, leading to a symmetrical 1,3-diyne byproduct.[2] Hydrolysis of the tertiary acetate can occur during aqueous workup or upon prolonged exposure to silica gel, especially if the silica is acidic.[3][4]

Q3: How can I visualize my alkyne-containing products on a TLC plate?

A3: While some highly conjugated products may be UV-active, many simple alkyne derivatives are not. A potassium permanganate (KMnO₄) stain is an excellent choice for visualizing alkynes and other oxidizable groups. The plate is dipped in the purple KMnO₄ solution and gently heated; the product spots will appear as yellow-brown spots on a purple background.[5] Another common method is staining with iodine vapor, which has a high affinity for unsaturated compounds.[6][7]

Q4: My cycloaddition reaction has produced multiple products that are very close on the TLC plate. How can I separate them?

A4: Cycloaddition reactions, such as 1,3-dipolar cycloadditions, can often yield a mixture of regioisomers.[6][8] Separating these isomers can be challenging. Careful optimization of your flash column chromatography is key. This includes using a long column, a shallow solvent gradient, and potentially a less polar solvent system to maximize separation. In some cases, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary for complete separation.[9][10]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification challenges, complete with step-by-step protocols and the rationale behind each step.

Troubleshooting Scenario 1: Persistent Palladium Contamination in Sonogashira Products

Issue: After column chromatography, your product is still contaminated with a grey or black solid, and your NMR spectrum shows broad, ill-defined peaks, indicative of paramagnetic palladium species.

Root Cause Analysis: Palladium catalysts, particularly Pd(0) species, can be difficult to remove completely by standard chromatography as they can streak down the column or co-elute with the product.

Solutions:

  • Pre-Chromatography Filtration: Before attempting column chromatography, filter the crude reaction mixture through a plug of Celite® or silica gel. This can remove a significant portion of the palladium catalyst.[8]

  • Use of Scavengers: If filtration is insufficient, consider using a scavenger resin. These are polymers functionalized with groups that chelate to palladium, effectively removing it from the solution. Polystyrene-bound trimercaptotriazine (TMT) is one such effective scavenger.[5]

  • Optimized Chromatography:

    • Solvent Choice: Sometimes, the choice of eluent can impact the mobility of the palladium species. Experiment with different solvent systems.

    • Column Packing: Ensure your column is well-packed to prevent channeling, which can allow the catalyst to bypass the stationary phase.

Experimental Protocol: Palladium Removal using a Celite® Plug

  • After the reaction is complete, dilute the mixture with a generous amount of a solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Prepare a short column or a fritted funnel with a 2-3 cm layer of Celite®.

  • Pass the diluted reaction mixture through the Celite® plug, collecting the filtrate.

  • Wash the Celite® plug with additional solvent to ensure complete recovery of your product.

  • Proceed with your standard aqueous workup and further purification.

Troubleshooting Scenario 2: Hydrolysis of the Acetate Group During Purification

Issue: You observe the appearance of a more polar spot on your TLC during column chromatography, and your NMR analysis of the purified product shows a singlet corresponding to a hydroxyl proton and the absence of the acetate methyl singlet.

Root Cause Analysis: The tertiary propargyl acetate is susceptible to hydrolysis, particularly on silica gel which is inherently acidic. The prolonged contact time during column chromatography can lead to significant product loss.

Solutions:

  • Neutralize Silica Gel: Before preparing your column, you can neutralize the silica gel by suspending it in a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate). The silica is then filtered and dried before use.

  • Use an Alternative Stationary Phase: If hydrolysis remains a problem, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible. Avoid letting the product sit on the column for extended periods.

Experimental Protocol: Flash Chromatography with Neutralized Silica Gel

  • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate). Add 1% triethylamine to the eluent.

  • Prepare a slurry of silica gel in the neutralized eluent and pack your column.

  • Equilibrate the column with the neutralized eluent.

  • Load your sample and run the chromatography as usual.

Troubleshooting Scenario 3: Separation of Diastereomers from a Cycloaddition Reaction

Issue: Your reaction has produced a mixture of diastereomers that are inseparable by standard flash chromatography.

Root Cause Analysis: Diastereomers have different physical properties, but these differences can be very subtle, making chromatographic separation difficult.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers much higher resolution than standard flash chromatography. Both normal-phase and reverse-phase HPLC can be effective.[11]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of diastereomers than HPLC and has the advantage of faster run times and easier solvent removal.[9]

  • Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique for separating diastereomers. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other.

Experimental Protocol: General Guidance for Diastereomer Separation by HPLC

  • Analytical Scale First: Develop your separation method on an analytical HPLC system to screen different columns and mobile phases.

  • Column Selection: A variety of stationary phases can be effective. Start with a standard C18 column for reverse-phase or a silica or cyano-bonded column for normal-phase.

  • Mobile Phase Optimization: Systematically vary the composition of your mobile phase to optimize the separation. Isocratic elution (a constant mobile phase composition) often provides the best resolution for diastereomers.

  • Scale-Up: Once an effective separation is achieved on the analytical scale, the method can be transferred to a preparative HPLC system for larger-scale purification.

Data Presentation

Table 1: Common Solvents for Purification Techniques

Purification TechniqueCommon Solvents and MixturesRationale for Use
Flash Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolGood for separating compounds of varying polarity. The ratio can be adjusted to achieve optimal separation.
Recrystallization Ethanol/Water, Hexane/Ethyl Acetate, TolueneA good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Aqueous Workup Diethyl Ether, Ethyl Acetate, DichloromethaneImmiscible with water, allowing for the extraction of organic products from an aqueous phase.

Visualizations

Workflow for Sonogashira Reaction Purification

Sonogashira_Purification reaction Sonogashira Reaction Mixture dilution Dilute with Ethyl Acetate reaction->dilution filtration Filter through Celite® Plug dilution->filtration workup Aqueous Workup filtration->workup Filtrate waste Palladium/Copper Waste filtration->waste Solid Residue drying Dry with Na₂SO₄ workup->drying concentration Concentrate in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: A typical workflow for the purification of a Sonogashira cross-coupling product.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Chromatography start Poor Separation in Flash Chromatography check_tlc Re-evaluate TLC Conditions? start->check_tlc change_solvent Try a Different Solvent System (e.g., Toluene/Acetone) check_tlc->change_solvent Yes hydrolysis_check Is Hydrolysis Occurring? check_tlc->hydrolysis_check No gradient Use a Slower Gradient change_solvent->gradient column_dims Increase Column Length/Diameter Ratio gradient->column_dims alt_stationary Consider Alumina or Florisil® neutralize Neutralize Silica Gel with Triethylamine alt_stationary->neutralize hydrolysis_check->alt_stationary Yes hplc Move to Preparative HPLC hydrolysis_check->hplc No

Caption: A decision tree for troubleshooting poor separation during flash column chromatography.

References

  • 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • 1,3-dipolar cycloaddition reactions. (2020, February 8). ChemHelp ASAP. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Journal of Chemical Education. [Link]

  • The 1,3-dipolar cycloaddition between azides and alkynes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. (2023). MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2020). MDPI. [Link]

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). Brandt Padzernik. [Link]

  • Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. (2000). Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2019). Chemistry – A European Journal. [Link]

  • Diels Alder Reaction. (2020, October 2). Todd Bronson. [Link]

  • Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. (2022). Journal of Natural Products. [Link]

  • A novel route for synthesizing esters and polyesters from the Diels–Alder adduct of levopimaric acid and acrylic acid. (2014). ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). MDPI. [Link]

  • Sonogashira‐type cross‐coupling reactions with propargyl substrates. (2023). ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition Reactions Of Nitrilimines: Synthesis Of New 1,2,4-Triazole Derivatives. (n.d.). Al-Aqsa University Journal. [Link]

  • Synthesis and Application of 1,2,3-Triazole Allyl Acetates: Expedient Access to Pyridine Derivatives. (2016). Semantic Scholar. [Link]

  • Stationary Phases for Green Liquid Chromatography. (2021). MDPI. [Link]

  • Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems. (2002). Journal of Controlled Release. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for catalyst deactivation issues encountered during palladium-catalyzed reactions involving 1,1-Dimethylprop-2-ynyl acetate and similar sterically hindered alkynes. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging synthetic problems.

Introduction: The Challenge of Sterically Hindered Alkynes

This compound presents a unique set of challenges in palladium catalysis. While the propargyl acetate moiety is a versatile functional group for various cross-coupling reactions, the gem-dimethyl group introduces significant steric hindrance. This can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can also make the catalyst more susceptible to deactivation pathways. This guide will walk you through the common pitfalls and provide you with the knowledge to navigate them successfully.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding catalyst deactivation in these reactions.

Q1: My reaction has stalled, and I see a black precipitate. What is happening?

A: The black precipitate you are observing is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1][2] Its formation is a definitive sign of catalyst deactivation. This occurs when the active Pd(0) catalyst aggregates, often due to ligand dissociation or oxidation.[3] For sterically hindered substrates like this compound, the reaction kinetics can be slow, providing a larger window for catalyst decomposition to occur, especially at elevated temperatures.[1]

Q2: I'm not seeing any product formation, but the starting materials are being consumed. What could be the issue?

A: This scenario often points towards catalyst inhibition or the formation of off-cycle, inactive palladium species. The lone pair of electrons on the acetate's carbonyl oxygen can potentially coordinate to the palladium center, leading to the formation of dormant complexes. Additionally, impurities in your reagents or solvent can act as catalyst poisons, effectively shutting down the catalytic cycle without necessarily leading to the visible formation of palladium black.[4][5]

Q3: Can the choice of ligand influence catalyst deactivation?

A: Absolutely. The ligand is arguably one of the most critical components in preventing catalyst deactivation.[6] For sterically demanding substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[1] These ligands create a protective steric shield around the palladium atom, preventing aggregation and stabilizing the active catalytic species.[6][7] They also electronically modify the metal center to facilitate challenging steps like oxidative addition.[8]

Q4: Is β-hydride elimination a concern with this compound?

A: β-hydride elimination is a common decomposition pathway for alkylpalladium intermediates. However, with this compound, the primary alkylpalladium intermediate formed after carbopalladation or hydropalladation of the alkyne lacks a β-hydrogen. Therefore, direct β-hydride elimination from this initial intermediate is not a primary deactivation pathway. However, subsequent isomerization or rearrangement of the organopalladium intermediate could potentially lead to a species that can undergo β-hydride elimination. Careful control of reaction conditions is key to preventing such side reactions.[9][10]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific experimental issues.

Issue 1: Reaction Fails to Initiate or Proceeds with Very Low Conversion

Symptom: Analysis of the reaction mixture after a significant amount of time shows primarily unreacted starting materials.

Potential Causes & Diagnostic Steps:

  • Inefficient Oxidative Addition: The oxidative addition of the organic halide to the Pd(0) complex is often the rate-determining step and can be particularly slow for sterically hindered substrates.[11][12]

    • Solution: Employ bulky, electron-rich ligands that are known to accelerate oxidative addition.[1] Consider ligands from the Buchwald or Hartwig portfolio. An increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary to achieve a reasonable reaction rate.[3]

  • Catalyst Poisoning: Trace impurities in the starting materials, solvent, or base can act as potent catalyst poisons.[5][13] Common culprits include sulfur compounds, water, and oxygen.

    • Diagnostic Test: Run a control reaction with highly purified, degassed reagents and solvents under a strictly inert atmosphere. If the reaction proceeds, reagent purity is the likely issue.

    • Solution: Purify all starting materials. Use anhydrous, degassed solvents. Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Incorrect Catalyst Pre-activation: If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[14]

    • Solution: Ensure your reaction conditions are suitable for the reduction of your chosen precatalyst. Some precatalysts require a specific reductant or thermal activation. When in doubt, using a pre-formed Pd(0) source like Pd₂(dba)₃ can be a good starting point, though these can also be sensitive to air and moisture.

Issue 2: Reaction Starts but Stalls Prematurely, Often with Palladium Black Formation

Symptom: Initial product formation is observed, but the reaction does not go to completion, and a black precipitate is visible.

Potential Causes & Diagnostic Steps:

  • Thermal Decomposition of the Catalyst: Many palladium catalysts are thermally sensitive, and prolonged heating can lead to aggregation and the formation of inactive palladium black.[15][16]

    • Solution: Attempt the reaction at a lower temperature for a longer duration. A temperature screen is often a valuable optimization step.

  • Insufficient Ligand-to-Palladium Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[4]

    • Solution: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a 2:1 or even 4:1 ligand-to-palladium ratio can be beneficial.

  • Oxygen Contamination: Even trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose to palladium black.[3]

    • Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents
  • Place the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Subject the solvent to three "freeze-pump-thaw" cycles:

    • Freeze the solvent using a liquid nitrogen bath.

    • While frozen, evacuate the flask under high vacuum for 10-15 minutes.

    • Close the vacuum line and thaw the solvent, allowing dissolved gases to bubble out.

  • After the third cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Protocol 2: Screening for Optimal Ligand
  • In a glovebox, arrange an array of reaction vials, each containing a stir bar.

  • To each vial, add the this compound, the coupling partner, and the base.

  • Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).

  • Add the palladium precursor solution to each vial, followed by the respective ligand solution.

  • Add the degassed solvent to each vial to reach the desired concentration.

  • Seal the vials and place them in a heating block set to the desired reaction temperature.

  • Monitor the reactions by taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS to determine the conversion to the desired product.

Data Presentation

The following table summarizes the effect of different ligands on the yield of a model cross-coupling reaction with a sterically hindered alkyne.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Observations
PPh₃210012<5Palladium black formation
P(t-Bu)₃2801245Some catalyst decomposition
XPhos280892Homogeneous solution
SPhos280888Homogeneous solution

Visualizing Deactivation Pathways

The following diagrams illustrate the catalytic cycle and common points of deactivation.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Poisoning Catalyst Poisoning (e.g., S, O2) Pd0->Poisoning OA Oxidative Addition (R-X) PdII_R_R R-Pd(II)-R'(L_n) Transmetalation Transmetalation (R'-M) Product R-R' (Product) RE Reductive Elimination

Caption: The palladium catalytic cycle and key deactivation pathways.

Troubleshooting_Workflow cluster_yes Symptom: Catalyst Precipitation cluster_no Symptom: Reaction Stalled (Homogeneous) Start Low/No Yield Observed Check_Pd_Black Is Palladium Black Visible? Start->Check_Pd_Black Thermal_Decomp Potential Cause: Thermal Decomposition Check_Pd_Black->Thermal_Decomp Yes Ligand_Dissoc Potential Cause: Ligand Dissociation Catalyst_Poisoning Potential Cause: Catalyst Poisoning Check_Pd_Black->Catalyst_Poisoning No Yes_Path Yes Solution_Temp Solution: Lower Reaction Temp. Thermal_Decomp->Solution_Temp Oxygen_Contam Potential Cause: Oxygen Contamination Solution_Ligand Solution: Increase Ligand Ratio Ligand_Dissoc->Solution_Ligand Solution_Degas Solution: Improve Degassing Oxygen_Contam->Solution_Degas No_Path No Inefficient_OA Potential Cause: Inefficient Oxidative Addition Solution_Purity Solution: Purify Reagents Catalyst_Poisoning->Solution_Purity Solution_Ligand_OA Solution: Use Bulky/Electron-Rich Ligand Inefficient_OA->Solution_Ligand_OA Solution_Loading Solution: Increase Catalyst Loading Inefficient_OA->Solution_Loading

Caption: A workflow for troubleshooting low-yielding reactions.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Schultz, M. J., et al. (2004). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 126(25), 8144-8154. [Link]

  • Protsailo, L. V., & Kurmach, M. M. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 25(1), 168-175. [Link]

  • Goodman, E. D., et al. (2016). Insights into Palladium Deactivation during Advanced Oxidation Processes. ACS Catalysis, 6(11), 7549-7557. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Azad, A. M. (2018). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Catalysts, 8(10), 434. [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213-1216. [Link]

  • Wikipedia. (n.d.). Palladium black. [Link]

  • Pérez-Ramírez, J., et al. (2021). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 11(15), 9845-9856. [Link]

  • ResearchGate. (2025). β-hydride elimination in palladium-catalyzed reactions. [Link]

  • Kalinkin, A. V., et al. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. Catalysts, 13(5), 844. [Link]

  • de Meijere, A., et al. (2004). Palladium(II)-Catalyzed Cycloisomerization of Substituted 1,5-Hexadienes: A Combined Experimental and Computational Study on an Open and an Interrupted Hydropalladation/Carbopalladation/β-Hydride Elimination (HCHe) Catalytic Cycle. The Journal of Organic Chemistry, 69(22), 7545-7557. [Link]

  • Jiang, J.-L. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Topics in Catalysis, 35(1), 73-86. [Link]

  • Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]

  • Burrows, M. G. T., & Stookmayer, W. H. (1940). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(966), 379-390. [Link]

  • H-Vision. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Pérez-Temprano, M. M., & Espinet, P. (2023). We Already Know Everything about Oxidative Addition to Pd(0): Do We?. ACS Catalysis, 13(17), 11621-11642. [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]

  • Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3746-3755. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(8), 3672-3725. [Link]

  • ResearchGate. (2025). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • Khan, A., et al. (2016). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society, 63(6), 493-499. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 130(37), 12240-12241. [Link]

  • Anantharaman, B., & M, V. (2015). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. The Journal of Physical Chemistry A, 119(30), 8378-8386. [Link]

  • Fors, B. P. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Richards, N., et al. (n.d.). Exploring the effects of heat treatments on 2 wt.% Pd-Al2O3 for N2O decomposition. Cardiff University. [Link]

  • Cargnello, M., et al. (2016). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. ACS Catalysis, 6(6), 3531-3536. [Link]

  • Nokia. (1986). The thermal decomposition of palladium acetate. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Espinet, P., et al. (2004). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 126(49), 16179-16192. [Link]

  • Nagao, K. (n.d.). Reductive Elimination from High-Valent Palladium. Macmillan Group. [Link]

  • Uozumi, Y., et al. (2006). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. The Journal of Organic Chemistry, 71(19), 7192-7197. [Link]

  • ResearchGate. (2025). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. [Link]

  • Hartwig, J. F., & Mann, G. (1997). Direct Observation of C−O Reductive Elimination from Palladium Aryl Alkoxide Complexes To Form Aryl Ethers. Journal of the American Chemical Society, 119(44), 10803-10804. [Link]

  • ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]

  • Chegg. (2023). Solved 1. A common problem in palladium-catalyzed. [Link]

  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1969. [Link]

Sources

Preventing homocoupling of 1,1-Dimethylprop-2-ynyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center for 1,1-Dimethylprop-2-ynyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered terminal alkyne in their synthetic workflows. As Senior Application Scientists, we understand the challenges that can arise during coupling reactions. A primary issue encountered is the undesired formation of the homocoupled 1,3-diyne byproduct, often referred to as Glaser coupling. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or eliminate this side reaction, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is an oxidative dimerization of terminal alkynes to form a symmetrical 1,3-diyne. In the context of this compound, this side reaction consumes your starting material and leads to the formation of a byproduct, complicating purification and reducing the yield of your desired cross-coupled product. This reaction is typically catalyzed by copper salts in the presence of an oxidant, such as air.[1][2] The bulky tertiary carbon adjacent to the alkyne in this compound can influence the reaction kinetics, and in some cases, if the desired cross-coupling is slow, the competing homocoupling can become more significant.

Q2: I'm performing a Sonogashira coupling and observing significant amounts of the homocoupled byproduct. What are the primary causes?

A2: The Sonogashira reaction, a powerful tool for forming C(sp²)-C(sp) bonds, traditionally employs a palladium catalyst and a copper(I) co-catalyst.[3] The copper(I) is crucial for the catalytic cycle but is also the primary culprit for the homocoupling side reaction.[4][5] The presence of oxygen can further promote this undesired dimerization of the copper acetylide intermediate.[6][7][8] For a sterically hindered alkyne like this compound, if the oxidative addition of the aryl halide to the palladium center is slow, the alkyne has a greater opportunity to undergo homocoupling.[4]

Q3: How can I effectively prevent homocoupling during my Sonogashira reaction?

A3: The most effective strategy to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[4][5][9] Numerous methods have been developed that proceed efficiently in the absence of a copper co-catalyst, thereby circumventing the primary pathway for homocoupling.[1][10][11] Additionally, rigorously deoxygenating your solvents and running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical, especially if you are using a traditional copper-catalyzed system.[6]

Q4: What are the key experimental parameters to consider when optimizing a copper-free Sonogashira reaction for this compound?

A4: When working with a sterically hindered substrate like this compound, several factors are critical:

  • Palladium Catalyst and Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[4] These ligands facilitate the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with your coupling partner.[4]

  • Base: The choice of base is crucial. Sterically hindered organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate or cesium carbonate can be effective. The base's role is to deprotonate the terminal alkyne without interfering with the catalyst.[12][13]

  • Solvent: The solvent can significantly impact reaction rates and catalyst stability. Polar aprotic solvents like DMF, THF, or acetonitrile are commonly used.[12][14]

  • Temperature: While many Sonogashira reactions are run at room temperature, sterically hindered substrates may require elevated temperatures to achieve a reasonable reaction rate.[15]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to the homocoupling of this compound.

Problem 1: Significant Formation of Homocoupled Product (>10%)
Potential Cause Troubleshooting Action Rationale
Presence of Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.This is the most direct and effective way to eliminate the primary catalyst for Glaser coupling.[4][5]
Presence of Oxygen Ensure all solvents are rigorously degassed. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to homocoupling.[6][7]
High Concentration of Alkyne Add the this compound to the reaction mixture slowly using a syringe pump.Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.[6]
Suboptimal Catalyst System Screen different palladium catalysts and ligands. Consider using bulky, electron-rich ligands like P(t-Bu)₃ or an appropriate NHC ligand.For sterically demanding substrates, a more reactive catalyst system may be required to accelerate the cross-coupling pathway, thus outcompeting homocoupling.[4][16][17]
Problem 2: Low or No Yield of the Desired Cross-Coupled Product with Homocoupling as the Major Side Product
Potential Cause Troubleshooting Action Rationale
Slow Oxidative Addition If using an aryl bromide, consider switching to the corresponding aryl iodide. Increase the reaction temperature.Aryl iodides are generally more reactive in the oxidative addition step than aryl bromides.[15] Higher temperatures can overcome the activation energy barrier for this often rate-limiting step.
Inactive Catalyst Use a fresh source of palladium catalyst and phosphine ligand. Consider using a more stable palladium precatalyst.Palladium(0) catalysts can be sensitive to air and moisture. Phosphine ligands can oxidize over time.[4]
Inappropriate Base or Solvent Screen a variety of bases (e.g., Et₃N, DIPEA, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, MeCN, Dioxane).The base and solvent play a critical role in catalyst stability and reactivity. The optimal combination is often substrate-dependent.[12][13][14]

Experimental Workflow & Diagrams

Workflow for Minimizing Homocoupling

The following diagram illustrates a logical workflow for optimizing your reaction to minimize the homocoupling of this compound.

G start Reaction Setup: Sonogashira Coupling of This compound check_homocoupling Significant Homocoupling? start->check_homocoupling no_homocoupling Successful Cross-Coupling (Proceed with workup) check_homocoupling->no_homocoupling No implement_cu_free Implement Copper-Free Protocol check_homocoupling->implement_cu_free Yes degas Ensure Rigorous Degassing and Inert Atmosphere implement_cu_free->degas slow_addition Slow Addition of Alkyne degas->slow_addition optimize_catalyst Optimize Pd Catalyst/Ligand (Bulky, Electron-Rich) slow_addition->optimize_catalyst optimize_conditions Optimize Base, Solvent, and Temperature optimize_catalyst->optimize_conditions final_check Homocoupling Minimized? optimize_conditions->final_check final_check->no_homocoupling Yes final_check->optimize_catalyst No, Re-evaluate

Troubleshooting workflow for minimizing homocoupling.
Catalytic Cycles: Sonogashira vs. Glaser Coupling

This diagram illustrates the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway.

Sonogashira catalytic cycle and the competing Glaser homocoupling.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for the copper-free Sonogashira coupling of this compound with a sterically hindered aryl bromide.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(P(t-Bu)₃)₂, 2.5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (2.5 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv) and then this compound (1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 60-80 °C, depending on the reactivity of the aryl bromide). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

References

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. Available from: [Link]

  • Wang, L., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Journal of the American Chemical Society. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Plenio, H., & Fleck, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2827-2839. Available from: [Link]

  • Francis, M. B., et al. (2015). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Angewandte Chemie International Edition. Available from: [Link]

  • Prescher, J. A., et al. (2017). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PLoS ONE. Available from: [Link]

  • Rosa, G. R., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Ho, T. I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available from: [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2016). PLoS ONE. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository. Available from: [Link]

  • Plenio, H., & Fleck, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available from: [Link]

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (2022). ChemRxiv. Available from: [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Available from: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. Available from: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available from: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Available from: [Link]

  • Francis, M. B., et al. (2015). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Angewandte Chemie (International ed. in English). Available from: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2017). Journal of Chemical Education. Available from: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available from: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Yoneda Labs. Available from: [Link]

  • Ho, T. I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available from: [Link]

  • Francis, M. B., et al. (2015). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Semantic Scholar. Available from: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available from: [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023). Journal of the American Chemical Society. Available from: [Link]

  • Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL. (2015). Lookchem. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules. Available from: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2020). Nature Communications. Available from: [Link]

  • Palladium Catalysts with Triglyme-Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent. (2021). Catalysts. Available from: [Link]

  • Ligandless heterogeneous palladium: an efficient and recyclable catalyst for Suzuki-type cross-coupling reaction. (n.d.). Sci-Hub. Available from: [Link]

Sources

Managing thermal instability of 1,1-Dimethylprop-2-ynyl acetate in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing 1,1-Dimethylprop-2-ynyl Acetate

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the safe and effective use of this compound. This guide is designed to provide you, a senior scientist, with the in-depth knowledge and practical troubleshooting advice required to manage the inherent thermal instability of this versatile reagent. Our goal is to empower you to design safer experiments, anticipate challenges, and respond effectively to unexpected events.

Section 1: Frequently Asked Questions (FAQs) - Proactive Risk Management

This section addresses fundamental questions about the nature of this compound and the proactive steps essential for its safe handling.

Q1: What makes this compound thermally unstable?

A: The thermal instability of this compound stems from its structure, specifically the terminal alkyne (ethynyl) group. Acetylene and its derivatives are high-energy compounds that can release significant energy upon decomposition.[1] This process can be initiated by heat, pressure, or the presence of certain catalysts, leading to highly exothermic and potentially explosive reactions.[1][2] The decomposition can be auto-catalytic, meaning it accelerates as the temperature rises, creating a dangerous feedback loop known as a thermal runaway.[3]

Q2: What are the primary hazards I should be aware of?

A: Beyond its thermal instability, this compound is classified with several hazards. You must be aware of these before any handling.[4]

Hazard ClassGHS CodeDescriptionSource
Flammable LiquidH226Flammable liquid and vapor.[4]
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier.[5][6]

Q3: How should I properly store this reagent?

A: Store this compound in a cool, well-ventilated area away from heat sources, sparks, and open flames.[5][6] The storage area should be segregated from oxidizing agents and other incompatible materials.[5] Use only the original, properly labeled container and ensure it is tightly sealed.

Q4: What are the absolute, non-negotiable safety precautions for any experiment using this reagent?

A:

  • Work in a Certified Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood to manage vapor inhalation hazards and provide a physical barrier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, chemical splash goggles, a face shield, and suitable gloves.

  • Establish a Quench Plan: Before starting the reaction, have a pre-planned and readily accessible quenching agent and procedure. This is your first line of defense in an emergency.

  • No Unattended Reactions: Never leave a reaction involving this reagent unattended.

  • Small-Scale First: Always perform a new reaction on a small scale to assess its characteristics before considering any scale-up. The risk of a thermal runaway increases significantly with scale because the ability to remove heat (surface area) does not increase as fast as the ability to generate heat (volume).[3]

Q5: What analytical techniques can help me assess the thermal risk of my specific reaction mixture?

A: To understand the thermal profile of your unique reaction, consider using calorimetric techniques.

  • Differential Scanning Calorimetry (DSC): DSC can determine the onset temperature of decomposition and the total energy released (enthalpy of decomposition). This data is critical for defining a maximum safe operating temperature.[7]

  • Adiabatic Reaction Calorimetry (ARC): ARC can simulate a worst-case scenario (cooling failure) to determine the time to maximum rate of temperature and pressure rise.

These studies are highly recommended before scaling up any process involving thermally sensitive materials.[7]

Section 2: Experimental Design & Best Practices

A robust experimental design is the most effective tool for preventing thermal incidents. This section provides protocols and insights for setting up your reaction for success.

Protocol: Foundational Reaction Hazard Assessment

This workflow is a self-validating system to ensure you have characterized the risks before you begin.

cluster_prep Phase 1: Pre-Experiment Analysis cluster_ops Phase 2: Operational Safety cluster_response Phase 3: Emergency Preparedness Lit_Review 1. Literature Review Review SDS, published incidents, and analogous reactions. Initial_Screen 2. Small-Scale Screening (mg scale) Identify reactivity, gas evolution, and color changes. Lit_Review->Initial_Screen informs Calorimetry 3. Calorimetric Study (DSC) Determine T_onset and Enthalpy of Decomposition (ΔH_d). Initial_Screen->Calorimetry justifies Define_Limits 4. Define Safe Limits Set max operating temp well below T_onset. (e.g., T_max = T_onset - 50°C) Calorimetry->Define_Limits provides data for Eng_Controls 5. Implement Engineering Controls Automated reactor, cryostat, blast shield, quench bath. Define_Limits->Eng_Controls dictates Plan 7. Document Emergency Plan Detail quenching, cooling, and evacuation procedures. Define_Limits->Plan Scale_Up 6. Controlled Scale-Up Increase scale incrementally (e.g., 2x, 5x) while monitoring parameters. Eng_Controls->Scale_Up enables safe Eng_Controls->Plan

Caption: Workflow for Thermal Hazard Assessment.

Choosing the Right Reaction Conditions
  • Solvent Selection: The choice of solvent is critical for heat dissipation. An ideal solvent has a boiling point high enough to permit the desired reaction temperature but low enough to enable heat removal through reflux if necessary.

Solvent SuitabilityExamplesRationale
Generally Recommended Toluene, Dioxane, AcetonitrileGood balance of boiling point and ability to dissolve common reagents. They are relatively inert under many reaction conditions.
Use with Caution THF, Diethyl EtherLow boiling points can make temperature control difficult. Peroxide formation in ethers can introduce an additional, potent ignition source.
Generally Avoid DMF, DMSOHigh boiling points can allow the reaction to reach dangerous temperatures before reflux can assist in cooling. They can also decompose or react under certain conditions.
  • Temperature Control: Precise and responsive temperature control is non-negotiable.

    • AVOID oil baths heated on a simple hotplate. They have high thermal inertia and can easily overshoot the setpoint, and they cannot actively cool the reaction.

    • USE a cryostat or an automated laboratory reactor (ALR) with an external cooling jacket. These systems can react instantly to an exotherm by applying cooling, providing a much higher level of safety.

  • Reagent Addition Strategy: The method of reagent addition directly controls the rate of heat generation.

    • Batch Addition (High Risk): Adding all reagents at the beginning and then heating. This creates a scenario where a large amount of unreacted material is present, which can react uncontrollably if cooling is lost.[8]

    • Semi-Batch Addition (Lower Risk): Adding one of the key reagents slowly over time to a heated solution. This ensures that the reactive material is consumed as it is added, limiting the amount of energy that can be released at any given moment. This is the strongly recommended approach.

Section 3: Troubleshooting Guide - Responding to Deviations

Even with careful planning, deviations can occur. This guide provides a logical framework for responding.

Q: My reaction temperature is rising unexpectedly and is climbing above my setpoint! What do I do?

A: This is the primary sign of a potential thermal runaway. Act immediately and deliberately.

Start Exotherm Detected! Temp > Setpoint + 5°C Stop_Addition 1. Stop All Reagent Addition IMMEDIATELY Start->Stop_Addition Max_Cooling 2. Apply Maximum Cooling Set cryostat to lowest temp. Prepare ice bath. Stop_Addition->Max_Cooling Check_Stirring Is Stirring Adequate? Max_Cooling->Check_Stirring Increase_Stirring Increase Stirrer RPM (If Safe) Check_Stirring->Increase_Stirring No Temp_Controlled Is Temperature Decreasing? Check_Stirring->Temp_Controlled Yes Increase_Stirring->Temp_Controlled Quench 3. Execute Quench Plan Add pre-determined quenching agent (if temp still rising) Temp_Controlled->Quench No Monitor Continue to Monitor Until Thermally Stable Temp_Controlled->Monitor Yes Alert_Evacuate 4. Alert Colleagues & Prepare to Evacuate (if quench fails or pressure rises) Quench->Alert_Evacuate

Caption: Troubleshooting Decision Tree for Exothermic Events.

Q: The reaction has turned dark brown or black, and my TLC/UPLC analysis shows multiple unknown spots. What happened?

A: A dark, tar-like appearance is a strong indicator of decomposition. The high energy released during an uncontrolled exotherm has likely "burned" your starting material and product, leading to complex polymerization and degradation pathways.

  • Immediate Action: Safely shut down the reaction by cooling it to a low temperature (e.g., 0 °C or below).

  • Analysis: Do not attempt to salvage the reaction. The priority is to understand what went wrong.

    • Was there a localized "hot spot" due to poor stirring?

    • Was the temperature setpoint too high, perhaps too close to the decomposition onset?

    • Was an incompatible material (e.g., a certain metal catalyst, strong base/acid) introduced that initiated decomposition? Copper, for instance, is known to catalyze the decomposition of acetylene.[1]

  • Corrective Action: Re-evaluate your process using the Hazard Assessment workflow. Consider lowering the reaction temperature, slowing the addition rate, or changing the solvent.

Q: My yield is consistently low, and I suspect thermal degradation is the cause. How can I improve it?

A: Low yield in the absence of a dramatic runaway event often points to slow, continuous degradation of the product or starting material at the reaction temperature.

  • Lower the Temperature: This is the most effective variable. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Shorten the Reaction Time: If the product itself is unstable under the reaction conditions, minimize its residence time at high temperatures. Use in-situ monitoring (e.g., UPLC) to stop the reaction as soon as starting material is consumed.

  • Investigate Catalysts: If using a metal catalyst, be aware that some metals can promote decomposition. Screen alternative catalysts or ligands.

  • Control the Headspace: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can sometimes participate in degradation pathways.

By systematically applying these principles of hazard assessment, careful experimental design, and diligent troubleshooting, you can safely and successfully utilize this compound in your research and development endeavors.

References

  • This compound | C7H10O2 | CID 74144 - PubChem. National Center for Biotechnology Information. [Link]

  • Acetylene - Wikipedia. Wikimedia Foundation. [Link]

  • Runaway reactions, case studies, lessons learned - ARIA. French Ministry for Sustainable Development. [Link]

  • Pyrolytic decomposition of simple acetylenic esters | Request PDF - ResearchGate. ResearchGate. [Link]

  • Risk of Runaway in Backend Acetylene Converters - AIChE. American Institute of Chemical Engineers. [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive (UK). [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. European Commission, Joint Research Centre. [Link]

  • Direct and safe one-pot synthesis of functionalized dimethyl 1-aryl-1,9a-dihydropyrido[2,1-c][4]thiazine-1-phosphonates - ResearchGate. ResearchGate. [Link]

  • Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - MDPI. MDPI. [Link]

  • (PDF) Calorimetric Studies of the Polynucleotide Analog - Amanote Research. [Link]

  • Heat Stability and Degradation of Thermally Stable Prepolymers in a Controlled Atmosphere: II: Heat Stability and Degradation of Acetylene-Chromene Terminated Prepolymers - ResearchGate. ResearchGate. [Link]

  • (PDF) A Green Approach for Producing Solvent-free Anisyl Acetate by Enzyme-catalyzed Direct Esterification in Sponge-like Ionic Liquids Under Conventional and Microwave Heating - ResearchGate. ResearchGate. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ResearchGate. ResearchGate. [Link]

  • Designing stability into thermally reactive plumbylenes - ChemRxiv. ChemRxiv. [Link]

  • Customer Support | Get Help & Assistance - Trackon. [Link]

  • (1E)-2-(Diacetylamino)-1-methylprop-1-enyl acetate - ResearchGate. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Dimethylprop-2-ynyl acetate (also known as 2-methylbut-3-yn-2-yl acetate). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Scaling up presents unique challenges that are often not apparent during small-scale lab work. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of the acetylation of 2-methyl-3-butyn-2-ol.

Q1: My large-scale reaction is showing an uncontrollable temperature spike (exotherm) upon adding the acetylating agent, which wasn't an issue in the lab. What is happening and how can I mitigate this?

A1: This is a critical safety and quality issue rooted in the principles of thermal dynamics and heat transfer. The acetylation of an alcohol is an exothermic reaction. When you scale up, the volume of your reaction increases by a cubic factor (volume ∝ radius³), but the surface area of the reactor available for cooling only increases by a square factor (area ∝ radius²).[1][2][3] This leads to a significant decrease in the surface-area-to-volume ratio, making heat removal far less efficient than in laboratory glassware.[2][4] An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, dangerous pressure buildup, and the formation of degradation byproducts.

Mitigation Strategies:

  • Controlled Addition (Semi-Batch Operation): This is the most crucial control measure. Instead of adding the acetylating agent (e.g., acetic anhydride) all at once, add it slowly and sub-surface via a dosing pump. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature remains within a narrow, predefined range (e.g., ±2 °C). This converts the process from a potentially hazardous batch reaction to a controllable semi-batch one.[1]

  • Enhanced Cooling: Ensure your reactor's cooling system is adequate for the calculated maximum heat output of the reaction.[5] This may involve using a jacketed reactor with a high-flow thermal control unit, internal cooling coils, or an external heat exchanger loop.

  • Dilution: Increasing the solvent volume can act as a heat sink, increasing the thermal mass of the reaction mixture and moderating temperature changes. However, this reduces throughput, so an optimal balance must be found.

  • Reverse Addition: Consider adding the 2-methyl-3-butyn-2-ol solution to the acetylating agent. This can sometimes help control the concentration of the limiting reagent and manage the exotherm, though it must be evaluated on a case-by-case basis.

Q2: I'm experiencing low yields and incomplete conversion at a larger scale, even after extending the reaction time. What are the likely causes?

A2: This issue often points to mass transfer limitations (poor mixing) or catalyst deactivation, which become more pronounced at scale.

Common Causes & Solutions:

  • Inefficient Mixing: In a large reactor, creating a homogenous mixture is more challenging than with a small magnetic stir bar.[5] "Hot spots" or "dead zones" can form where reagents are not effectively mixed, leading to localized areas of low concentration and thus, incomplete reaction.

    • Solution: Optimize the agitation. Use an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and agitation speed to ensure full turnover of the reactor contents. The use of baffles within the reactor is often necessary to prevent vortexing and improve turbulence.[4]

  • Catalyst Selection and Loading: The catalyst used (e.g., DMAP, pyridine, or an acid catalyst) may not be robust enough for the prolonged reaction times or higher temperatures sometimes seen at scale.

    • Solution: Re-evaluate your catalyst. For acetylations, 4-(Dimethylamino)pyridine (DMAP) is highly effective, often in catalytic amounts.[6][7] Consider using a more robust solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15), which simplifies removal during workup—a significant advantage at scale.[8] Ensure catalyst loading is optimized; simply scaling geometrically from the lab may not be sufficient.[9]

  • Reagent Purity: The purity of starting materials can have a larger impact at scale. Water content in the 2-methyl-3-butyn-2-ol or solvent can quench the acetylating agent.

    • Solution: Ensure all reagents and solvents are appropriately dried and meet specifications before use.

Q3: During purification by distillation, my product is turning dark, and I'm getting a tarry residue in the reboiler. What's causing this decomposition?

A3: The product, this compound, contains a terminal alkyne, which can be susceptible to thermal degradation, polymerization, or other side reactions, especially at elevated temperatures and in the presence of impurities.

Troubleshooting Purification:

  • Vacuum Distillation: The primary solution is to lower the boiling point by reducing the pressure. Perform the distillation under the highest vacuum your system can safely achieve to minimize the reboiler temperature.

  • Thermal Stability Analysis: Before scaling up distillation, perform a thermal stability study using techniques like Differential Scanning Calorimetry (DSC). This will help determine the maximum safe operating temperature and the onset temperature for decomposition.[5] Esters can undergo thermal decomposition to form various byproducts, including carboxylic acids and alkenes.[10][11]

  • Minimize Residence Time: Use a distillation method that minimizes the time the product spends at high temperatures. Wiped-film or short-path distillation apparatuses are excellent for thermally sensitive materials at scale.

  • Inhibit Polymerization: Trace metal impurities (especially copper) can catalyze the decomposition or coupling of acetylenes. Ensure the reactor and distillation equipment are scrupulously clean. In some cases, adding a small amount of a radical inhibitor or a metal chelator to the crude product before distillation can be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider when scaling up this synthesis? A: There are three main areas of concern:

  • Thermal Hazard: As discussed in Q1, the risk of a runaway exothermic reaction is the most significant process safety hazard. A thorough understanding of the reaction calorimetry is essential.[2][4]

  • Reagent Handling:

    • Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Use in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Catalysts: Pyridine is toxic and flammable. DMAP is toxic. Acid catalysts like sulfuric acid are highly corrosive. Handle with care according to their Safety Data Sheet (SDS).

    • Starting Materials: If your synthesis route involves acetylene gas or calcium carbide, extreme caution is required. Acetylene is highly flammable and can be explosive under pressure.[12] Calcium carbide reacts violently with water to produce acetylene and must be stored in a completely dry environment.[13][14][15][16]

  • Product Hazards: The final product is a flammable liquid and can cause skin and eye irritation. Handle in a well-ventilated area away from ignition sources.

Q: What are the key differences in equipment needed for a 10g scale vs. a 1kg scale synthesis?

Parameter10 g Lab Scale1 kg Pilot ScaleRationale for Change
Reaction Vessel Round-bottom flask (e.g., 250 mL)Jacketed glass or stainless steel reactor (e.g., 20 L)Provides precise temperature control (heating/cooling) and is robust for mechanical stirring.[4]
Agitation Magnetic stir barOverhead mechanical stirrer with engineered impeller (e.g., PBT, Rushton)Ensures homogeneity and efficient heat/mass transfer in a larger, more viscous volume.[5]
Reagent Addition Manual addition via dropping funnelAutomated dosing pumpAllows for precise, slow, and controlled addition rate crucial for managing exotherms.[1]
Temperature Control Oil/water bathRecirculating chiller/heater (TCU) connected to reactor jacketProvides much greater and more responsive cooling/heating power required for the larger mass.[5]
Purification Simple or short-path distillationFractional distillation column with vacuum; potentially wiped-film evaporatorNeeded to handle larger volumes and achieve high purity for thermally sensitive material.[17]
Monitoring TLC, visual inspectionIn-situ probes (temperature, pressure), online sampling for GC/HPLCProvides real-time data for process control and safety monitoring.

Q: Are there alternative, more scalable synthetic routes? A: While the acetylation of 2-methyl-3-butyn-2-ol is a very direct route, other esterification methods could be considered depending on raw material availability and cost.

  • Transesterification: Reacting 2-methyl-3-butyn-2-ol with a simple ester like methyl acetate or ethyl acetate, catalyzed by an acid or base. This can sometimes be a milder reaction but often requires driving the equilibrium by removing the alcohol byproduct.

  • Use of Acyl Chlorides: Acetyl chloride can be used instead of acetic anhydride. The reaction is often faster and not reversible but produces corrosive HCl gas, which requires a scrubber and acid-resistant equipment for scale-up.

Section 3: Protocols & Methodologies

Protocol 3.1: Bench-Scale Synthesis (Illustrative)

This protocol is for illustrative purposes. All procedures should be performed by qualified personnel with appropriate safety precautions.

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-methyl-3-butyn-2-ol (8.41 g, 0.1 mol) and dichloromethane (50 mL).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.61 g, 0.005 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add acetic anhydride (12.25 g, 0.12 mol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure (rotary evaporator).

  • Purify the crude oil by vacuum distillation to yield this compound.

Protocol 3.2: Scale-Up Considerations (1 kg Scale)

This protocol highlights critical modifications for scaling up the synthesis.

  • Reactor Setup: Use a 20 L jacketed reactor equipped with an overhead mechanical stirrer, baffled interior, temperature probe, and a port for a dosing pump. Ensure the reactor is connected to a thermal control unit (TCU) capable of maintaining temperatures from -10 °C to 100 °C.

  • Charging: Charge the reactor with 2-methyl-3-butyn-2-ol (1.0 kg), dichloromethane (6 L), and DMAP (72.5 g).

  • Cooling: Cool the reactor contents to 0-5 °C using the TCU.

  • Controlled Addition: Prepare a solution of acetic anhydride (1.46 kg) in dichloromethane (2 L). Using a calibrated dosing pump, add this solution to the reactor sub-surface over 2-3 hours. Crucially, the addition rate must be controlled to maintain the internal temperature at ≤ 10 °C.

  • Monitoring: Monitor the reaction progress by withdrawing samples for GC analysis. Continue stirring at room temperature until conversion is >99%.

  • Workup: Cool the reactor to 10 °C. Slowly pump in a saturated sodium bicarbonate solution to quench the reaction, carefully monitoring for any gas evolution and temperature increase.

  • Purification: After phase separation and solvent removal, purify the crude product using a vacuum distillation setup with a fractionating column to achieve high purity. Maintain the reboiler temperature as low as possible throughout the distillation.

Section 4: Diagrams & Workflows

Diagram 4.1: Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing the root cause of low yield during a scaled-up reaction.

LowYieldTroubleshooting Workflow: Troubleshooting Low Yield Start Low Yield Observed at Scale CheckConversion In-Process Control: Check Conversion (GC/HPLC) Start->CheckConversion ConversionLow Conversion <99% CheckConversion->ConversionLow No ConversionOK Conversion >99% (Yield loss is in workup/ purification) CheckConversion->ConversionOK Yes CheckMixing Evaluate Agitation: - Speed sufficient? - Baffles installed? - Vortexing observed? ConversionLow->CheckMixing TroubleshootWorkup Action: - Check for losses in  aqueous washes - Analyze for product  decomposition during  distillation ConversionOK->TroubleshootWorkup MixingBad Mixing Inadequate CheckMixing->MixingBad No MixingOK Mixing Appears OK CheckMixing->MixingOK Yes FixMixing Action: Increase agitation speed / redesign impeller MixingBad->FixMixing CheckCatalyst Evaluate Catalyst: - Correct loading? - Deactivated? MixingOK->CheckCatalyst CheckReagents Check Reagent Purity: - Water content? - Correct stoichiometry? CheckCatalyst->CheckReagents OK FixCatalyst Action: Increase catalyst load / Switch to robust catalyst CheckCatalyst->FixCatalyst Issue Found FixReagents Action: Use anhydrous reagents / Verify charges CheckReagents->FixReagents Issue Found

Caption: A decision tree for diagnosing low yield issues in scaled-up synthesis.

Diagram 4.2: Reaction Pathway and Potential Side Reactions

This diagram illustrates the desired chemical transformation and a common side reaction pathway that becomes more prevalent under poor thermal control.

ReactionPathway Reaction & Side Reaction Pathways Reactants 2-Methyl-3-butyn-2-ol (Substrate) Acetic Anhydride (Reagent) Catalyst Catalyst (e.g., DMAP) Product This compound (Desired Product) Reactants->Product Desired Pathway (Controlled Temp) SideProduct Tarry Polymer / Oligomers (Side Product) Reactants->SideProduct Side Pathway (Runaway Reaction) Heat Excess Heat (Poor Control) Heat->SideProduct

Caption: The desired reaction pathway versus a potential polymerization side reaction.

Section 5: References

  • Rexarc. (n.d.). Calcium Carbide for Acetylene Production. Retrieved from Rexarc website. [Link]

  • Longwei Chemical Technology Co., Ltd. (2025). Safe Handling of Calcium Carbide and Water Reactions: A Comprehensive Guide for Industrial Users. Retrieved from Longwei Chemical website. [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Molecules, 28(18), 6548. [Link]

  • TYWH. (2025). How to Store and Transport Calcium Carbide Crystals Safely. Retrieved from TYWH website. [Link]

  • EIGA. (n.d.). Calcium carbide specification, storage and handling. Retrieved from EIGA website. [Link]

  • Zhongbo. (2025). How Is Acetylene Produced From Calcium Carbide?. Retrieved from Zhongbo website. [Link]

  • MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 11(11), 1369. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from Amar Equipment blog. [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols using Ac 2 O catalyzed with (1) in.... Retrieved from ResearchGate. [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. Retrieved from CatSci website. [Link]

  • ScholarWorks @ UTRGV. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from UTRGV ScholarWorks. [Link]

  • ACS Publications. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from ACS Chemical Health & Safety. [Link]

  • ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters. ACS Omega, 7(32), 28495–28504. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1435–1443. [Link]

  • CONICET. (2011). Alcohol acetylation with acetic acid using borated zirconia as catalyst. Catalysis Communications, 12(7), 629-633. [Link]

  • Indian Academy of Sciences. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Sciences. [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from The Chemical Engineer website. [Link]

  • ResearchGate. (n.d.). Optimum reaction conditions: (A) Optimization plot. (B) Production of.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1, 6-11. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from Chemistry LibreTexts website. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Volatile Compounds. Retrieved from University of Rochester website. [Link]

  • Google Patents. (n.d.). US3279152A - Process for obtaining pure acetylene from a solution containing a solvent and c2 hydrocarbons. Retrieved from Google Patents.

  • Google Patents. (n.d.). US3816976A - Process for the purification of acetylene and ethylene. Retrieved from Google Patents.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from Chemistry Stack Exchange. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem website. [Link]

  • MDPI. (2020). Emission Characterizations of Volatile Organic Compounds (VOCs) from Light-Duty Gasoline Vehicles in China. Atmosphere, 11(1), 93. [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry website. [Link]

  • ResearchGate. (n.d.). Oxidatively stable thermosets derived from thermal copolymerization of acetylene-terminated imide monomer with an acetylenic monomer containing carborane. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Bioequivalence & Bioavailability, 6(2), 29-37. [Link]

  • ResearchGate. (2021). Thermal decomposition of esters. Retrieved from ResearchGate. [Link]

  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

  • PubMed Central. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

Sources

Technical Support Center: Byproduct Analysis in Reactions Involving 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dimethylprop-2-ynyl acetate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to explain the underlying chemistry of byproduct formation and offer actionable solutions for mitigation and analysis.

Section 1: Understanding the Reactivity of this compound

This compound is a versatile building block in organic synthesis. However, its tertiary propargylic acetate structure makes it susceptible to several side reactions, leading to the formation of various byproducts. Understanding these potential reaction pathways is crucial for optimizing your synthetic protocols and ensuring the purity of your target compounds.

FAQ 1: What are the most common byproducts observed in reactions with this compound?

The most frequently encountered byproducts stem from rearrangement reactions, elimination, and, in the case of cross-coupling reactions, homocoupling. The specific byproducts will depend on the reaction conditions, such as the presence of acid or base, the type of catalyst used, and the reaction temperature.

Common Byproducts Include:

  • Allenic Byproducts: Formation of isomeric allenes is a common issue.[1]

  • Meyer-Schuster and Rupe Rearrangement Products: Under acidic conditions, tertiary propargyl alcohols (which can be formed in situ by hydrolysis of the acetate) can undergo rearrangement to form α,β-unsaturated ketones or aldehydes.[2][3][4]

  • Elimination Products: Base-mediated elimination can lead to the formation of enynes.

  • Homocoupling Products: In transition metal-catalyzed reactions like the Sonogashira coupling, dimerization of the alkyne can occur, especially in the presence of copper co-catalysts and oxygen.[5][6]

FAQ 2: I am observing an unexpected peak in my ¹H NMR that I suspect is an allene. How can I confirm this?

Allene formation is a common isomerization pathway for propargyl derivatives.[1] Distinguishing between the desired propargyl product and an allenic byproduct is critical.

Troubleshooting Guide: Identifying Allenic Byproducts

Analytical TechniqueExpected Observations for Allenic Byproduct
¹H NMR Allenic protons typically appear at a different chemical shift than acetylenic protons, often in the range of 4.5-5.5 ppm.[7] The multiplicity of these signals will depend on the substitution pattern of the allene.
¹³C NMR The central carbon of the allene typically resonates at a very low field (around 200-215 ppm), while the terminal carbons appear at a higher field (around 75-95 ppm).
FT-IR Allenes show a characteristic absorption band around 1950 cm⁻¹, which is distinct from the alkyne C≡C stretch (around 2100-2260 cm⁻¹).
GC-MS While mass spectrometry may not distinguish between the propargyl and allenyl isomers as they have the same mass, gas chromatography can often separate them based on differences in polarity and boiling point.[1][8]

Workflow for Allene Identification

A Unexpected Peak in ¹H NMR B Check for signals in the 4.5-5.5 ppm range A->B C Acquire ¹³C NMR B->C If present D Look for a signal ~200-215 ppm C->D E Perform FT-IR analysis D->E If present F Identify absorption at ~1950 cm⁻¹ E->F G Run GC-MS F->G If present H Separate isomers by retention time G->H I Allene Confirmed H->I Confirmation

Caption: Workflow for the identification of allenic byproducts.

FAQ 3: My reaction is run under acidic conditions, and I am getting a complex mixture of products. What could be happening?

Acidic conditions can promote the rearrangement of tertiary propargyl alcohols, which can be formed from the hydrolysis of this compound. The two primary competing rearrangements are the Meyer-Schuster and Rupe rearrangements.[2][3][4]

  • Meyer-Schuster Rearrangement: This reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones.[2][3][9][10]

  • Rupe Rearrangement: This is a competing reaction for tertiary propargyl alcohols that also yields α,β-unsaturated methyl ketones, but through a different enyne intermediate.[2][4][11]

Mitigation Strategies:

  • Use Milder Conditions: If possible, avoid strong acids. Lewis acid catalysts or transition metal catalysts can sometimes promote the desired reaction without causing extensive rearrangement.[2]

  • Anhydrous Conditions: Strictly anhydrous conditions will prevent the initial hydrolysis of the acetate to the alcohol, thereby inhibiting these rearrangement pathways.

  • Temperature Control: Lowering the reaction temperature may slow down the rate of rearrangement relative to the desired reaction.

Reaction Pathway Diagram

A This compound C Tertiary Propargyl Alcohol A->C Hydrolysis B H₃O⁺ (Acidic Conditions) B->C D Meyer-Schuster Rearrangement C->D F Rupe Rearrangement C->F E α,β-Unsaturated Ketone D->E G α,β-Unsaturated Methyl Ketone F->G

Caption: Competing acid-catalyzed rearrangement pathways.

Section 2: Troubleshooting Specific Reaction Types

FAQ 4: I am performing a Sonogashira coupling and observing significant amounts of a homocoupled byproduct. How can I minimize this?

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5] However, a common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst.[5][6]

Troubleshooting Guide: Minimizing Homocoupling in Sonogashira Reactions

ParameterRecommendationRationale
Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of oxygen promotes the oxidative homocoupling of the alkyne.[6]
Copper Co-catalyst Consider using a copper-free Sonogashira protocol.Copper acetylides are key intermediates in the homocoupling pathway.[6] Several copper-free methods have been developed to avoid this side reaction.[5]
Base Use a high-quality, oxygen-free amine base.The amine base is crucial for the catalytic cycle and neutralizing the hydrogen halide byproduct.[5] Impurities or degradation of the base can affect the reaction outcome.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to increased byproduct formation.
FAQ 5: My reaction involves a strong base, and I am seeing byproducts that I cannot identify. What are the possibilities?

Strong bases can induce elimination reactions or other rearrangements. With this compound, a strong base could potentially lead to the formation of an enyne through the elimination of acetic acid.

Potential Base-Induced Byproducts:

  • Enyne Formation: Elimination of the acetate group can lead to the formation of a conjugated enyne system.

  • Acetate Hydrolysis: If water is present, the base can catalyze the hydrolysis of the ester to form the corresponding propargyl alcohol and acetate salt.[12]

Analytical Approach for Identification:

  • Isolate the Byproduct: Use column chromatography or preparative HPLC to isolate the unknown compound.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Will reveal the connectivity of the molecule. Look for vinylic proton signals and characteristic shifts for the enyne carbons.

    • Mass Spectrometry: Will provide the molecular weight of the byproduct.

    • FT-IR: Can confirm the presence or absence of key functional groups (e.g., C=C, C≡C, OH).

Section 3: Analytical Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol is designed to separate and identify volatile byproducts from a reaction mixture containing this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

  • A mid-polarity capillary column (e.g., ZB-1701 or equivalent) is recommended for good separation of isomers.[13]

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Dilute the sample to an appropriate concentration with the solvent used for extraction.

  • GC-MS Parameters (starting point, optimization may be required):

    • Injector Temperature: 250 °C

    • Split Ratio: 30:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Data Analysis:

  • Compare the retention times and mass spectra of the peaks in your sample to those of known standards if available.

  • Utilize mass spectral libraries (e.g., NIST) to aid in the identification of unknown peaks.

Protocol 2: ¹H NMR for Routine Reaction Monitoring

This protocol provides a quick method to assess the progress of a reaction and identify the formation of major byproducts.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Procedure:

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14][15]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product, and any significant byproducts.

    • Compare the chemical shifts to known values for potential byproducts (see table below).

¹H NMR Chemical Shift Reference Table

ProtonsTypical Chemical Shift (ppm)Notes
Acetylenic (≡C-H)2.0 - 3.0
Allenic (=C=CH₂)4.5 - 5.5Often a multiplet.[7]
Vinylic (=CH)5.0 - 7.0Coupling constants can help determine stereochemistry.
Methyl (CH₃) on acetate~2.1
Methyl (C(CH₃)₂)~1.5

References

  • Meyer–Schuster rearrangement. In: Wikipedia. [Link]

  • Meyer-Schuster Rearrangement. SynArchive. [Link]

  • Rupe Rearrangement. SynArchive. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. [Link]

  • Rupe Rearrgment. Slideshare. [Link]

  • Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. ResearchGate. [Link]

  • Noyce, D. S., & Pollack, R. M. (1969). Two mechanisms for the acid-catalyzed hydrolysis of enol acetates. Journal of the American Chemical Society, 91(1), 119-122. [Link]

  • Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. Angewandte Chemie International Edition. [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Elimination and Rupe rearrangement. ResearchGate. [Link]

  • Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Organic Chemistry Portal. [Link]

  • Fürstner, A., & Hannen, P. (2006). Platinum- and gold-catalyzed rearrangement reactions of propargyl acetates: total syntheses of (-)-alpha-cubebene, (-)-cubebol, sesquicarene and related terpenes. Chemistry–A European Journal, 12(11), 3006-3019. [Link]

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Jasperse, C. Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Molecular Structure of Allene from its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace. [Link]

  • Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group: Access to α-Acyloxy Methyl Ketones and Synthesis of (±)-Actinopolymorphol B. The Journal of Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. Journal of the American Chemical Society. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. RSC Advances. [Link]

  • 1,1-dimethyl-2-propynyl acetate. ChemSynthesis. [Link]

  • Propargyl acetate. PubChem. [Link]

  • A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC Biotechnology. [Link]

  • Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. The Journal of Organic Chemistry. [Link]

  • Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NMR chemical shift prediction of allenes. Stenutz. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. [Link]

  • analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]

  • 1-(2,2-Dimethylcyclopropyl)prop-2-ynyl acetate. PubChem. [Link]

  • 1,2-Dimethylpropyl acetate. PubChem. [Link]

Sources

Validation & Comparative

Comparison of 1,1-Dimethylprop-2-ynyl acetate and propargyl acetate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1,1-Dimethylprop-2-ynyl Acetate and Propargyl Acetate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of synthetic chemistry, propargylic compounds are invaluable building blocks, prized for the versatility of the alkyne moiety. This guide provides a detailed comparative analysis of two common propargylic esters: the tertiary this compound and the primary propargyl acetate. While structurally similar, the difference in substitution at the propargylic carbon—a quaternary, sterically hindered center versus an unsubstituted methylene group—imparts dramatically different electronic and steric properties. These differences fundamentally govern their reaction pathways and rates. This document will dissect these differences, offering mechanistic insights and practical experimental protocols to guide researchers in selecting the appropriate substrate for their synthetic endeavors, particularly in nucleophilic substitutions and metal-catalyzed transformations.

Foundational Analysis: Structure and Properties

The reactivity of any chemical is a direct consequence of its structure. The core difference between this compound and propargyl acetate lies in the substitution pattern at the carbon atom bearing the acetate group.

  • Propargyl Acetate: A primary acetate with the formula CH₃CO₂CH₂C≡CH. The propargylic carbon is a CH₂ group, making it sterically accessible.

  • This compound: A tertiary acetate with the formula CH₃CO₂C(CH₃)₂C≡CH.[1] The propargylic carbon is a quaternary center, substituted with two methyl groups, creating significant steric bulk.

This seemingly minor structural change has profound implications for the electronic nature of this position. The two methyl groups in this compound are electron-donating via hyperconjugation, which significantly stabilizes any positive charge that develops on the propargylic carbon during a reaction. Conversely, the propargylic position in propargyl acetate lacks this stabilizing feature.

Below is a summary of their key physical properties.

PropertyPropargyl AcetateThis compoundSource(s)
IUPAC Name prop-2-ynyl acetate2-methylbut-3-yn-2-yl acetate[1][2]
CAS Number 627-09-81604-29-1[3][4]
Molecular Formula C₅H₆O₂C₇H₁₀O₂[1][5]
Molecular Weight 98.10 g/mol 126.15 g/mol [1]
Boiling Point 27-28 °C / 8 mmHgNot available[4]
Density 0.989 g/mL at 25 °CNot available[4]
Structure

Comparative Reactivity: A Mechanistic Dissection

The structural and electronic differences dictate divergent reaction pathways, most notably in nucleophilic substitution and metal-catalyzed reactions.

Nucleophilic Propargylic Substitution

Propargylic substitution is a cornerstone transformation for these molecules, providing access to a wide array of functionalized alkynes.[6] However, the mechanism of this substitution is highly dependent on the substrate.

  • Propargyl Acetate (Primary): As a primary ester, propargyl acetate strongly favors an Sₙ2 (bimolecular) mechanism. A nucleophile directly attacks the electrophilic propargylic carbon, displacing the acetate leaving group in a single, concerted step. This pathway is sensitive to steric hindrance, but the unsubstituted CH₂ group of propargyl acetate allows for easy nucleophilic approach.

  • This compound (Tertiary): The tertiary nature of this substrate makes an Sₙ2 attack virtually impossible due to severe steric hindrance from the two methyl groups. Instead, it reacts exclusively through an Sₙ1 (unimolecular) mechanism. The reaction is initiated by the departure of the acetate leaving group, often assisted by a Lewis acid, to form a tertiary propargylic carbocation. This carbocation is significantly stabilized by the electron-donating effect of the two methyl groups, making its formation favorable. The nucleophile then attacks this planar carbocation intermediate.

The choice of a Lewis acid catalyst is crucial for activating the acetate, a moderate leaving group, particularly for the Sₙ1 pathway.[7] Inexpensive and practical catalysts like Indium(III) chloride (InCl₃) have been shown to be effective for promoting nucleophilic substitution on substituted propargylic acetates.[7]

G cluster_0 Sₙ2 Pathway: Propargyl Acetate cluster_1 Sₙ1 Pathway: this compound PA Propargyl Acetate (Primary) TS1 [Nu---CH₂(C≡CH)---OAc]⁻ Transition State PA->TS1 Prod1 Substituted Product Nu-CH₂C≡CH TS1->Prod1 Concerted Displacement Nu1 Nucleophile (Nu⁻) Nu1->TS1 Backside Attack DMA This compound (Tertiary) Carbocation Tertiary Propargylic Carbocation (Stabilized) DMA->Carbocation Step 1: Leaving Group Departs (Slow, Rate-Determining) Prod2 Substituted Product Nu-C(Me)₂C≡CH Carbocation->Prod2 Step 2: Nucleophilic Attack (Fast) Nu2 Nucleophile (Nu⁻) Nu2->Carbocation

Caption: Mechanistic pathways for nucleophilic substitution.

Metal-Catalyzed Reactions at the Alkyne Terminus

The terminal alkyne C-H bond is another key reactive site, participating in a host of essential metal-catalyzed reactions like Sonogashira coupling, C-H activation, and cycloadditions.[8][9] Here, the primary differentiating factor is steric hindrance.

  • Propargyl Acetate: The linear geometry of the alkyne and the minimal bulk of the propargylic CH₂ group allow for facile coordination of bulky transition metal catalysts (e.g., Palladium or Copper complexes) to the alkyne. This leads to efficient and rapid reactions at the terminal position.

  • This compound: The two methyl groups create a bulky "t-butyl-like" environment adjacent to the alkyne. This steric shield can significantly impede the approach of a metal catalyst and its associated ligands.[10][11] Consequently, reactions at the terminal alkyne are expected to be substantially slower or may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) compared to propargyl acetate.

This steric effect is a critical consideration in reaction design. While both molecules can undergo similar transformations, the kinetics can differ by orders of magnitude, impacting catalyst loading and overall process efficiency.

Experimental Protocol: Comparative Allylation

To provide a tangible demonstration of the reactivity differences, this section outlines a parallel experiment for the Lewis acid-catalyzed allylation of both substrates with allyltrimethylsilane. This reaction is an excellent case study because it directly probes the formation of the propargylic cation, a key differentiator between the two substrates.

Objective: To compare the reaction rate and yield of the InCl₃-catalyzed allylation of propargyl acetate and this compound.

Rationale: The tertiary carbocation from this compound is expected to form much more readily than a primary carbocation from propargyl acetate, leading to a significantly faster reaction under Sₙ1-favoring conditions.

G Experimental Workflow: Comparative Allylation cluster_0 Reaction Setup (Parallel Reactions) cluster_1 Monitoring & Workup cluster_2 Analysis start Start: Prepare Two Reaction Flasks (Flask A: Propargyl Acetate) (Flask B: this compound) add_reagents To each flask, add: 1. Solvent (e.g., MeNO₂) 2. Propargylic Acetate (1.0 eq) 3. Allyltrimethylsilane (1.2 eq) start->add_reagents add_catalyst Add InCl₃ (5 mol%) to initiate reaction add_reagents->add_catalyst monitor Monitor reaction progress via TLC/GC-MS (Expect Flask B to be much faster) add_catalyst->monitor quench Quench with saturated NaHCO₃ solution monitor->quench extract Extract with Et₂O or EtOAc quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify crude product via column chromatography dry_concentrate->purify characterize Characterize product by ¹H NMR, ¹³C NMR, MS purify->characterize compare Compare Yields and Reaction Times characterize->compare

Caption: Workflow for the comparative allylation experiment.

Step-by-Step Methodology

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and preliminary small-scale trials.

  • Preparation: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add the respective propargylic acetate (1.0 mmol).

  • Reagent Addition: To each flask, add nitromethane (MeNO₂) (3 mL) followed by allyltrimethylsilane (1.2 mmol, 1.2 equiv).

  • Initiation: To each flask, add Indium(III) chloride (InCl₃) (0.05 mmol, 5 mol%).

  • Reaction Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 15-30 minutes. It is anticipated that the reaction with this compound will proceed to completion significantly faster.

  • Workup: Once the reaction is complete (or has ceased to progress), quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the resulting 1,5-enyne product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the isolated yield.

Anticipated Results and Discussion

The experimental data will highlight the profound impact of propargylic substitution.

SubstratePredicted Reaction TimePredicted YieldPrimary MechanismKey Factor
Propargyl Acetate Slow (> 12 h) / No ReactionLow to NoneSₙ1 (disfavored)Instability of primary carbocation
This compound Fast (< 1 h)High (>85%)Sₙ1 (favored)Stability of tertiary carbocation

The results are expected to unequivocally demonstrate that the tertiary This compound is far more reactive in Lewis acid-catalyzed substitutions that proceed via a carbocationic intermediate. The electron-donating methyl groups are essential for stabilizing this intermediate, thereby lowering the activation energy for the reaction. In contrast, the high-energy primary carbocation that would need to form from propargyl acetate makes this pathway highly unfavorable, leading to a sluggish or non-existent reaction under these specific Sₙ1-promoting conditions. For propargyl acetate to undergo substitution efficiently, conditions favoring an Sₙ2 pathway would be required, typically involving a stronger, less-hindered nucleophile and the absence of a strong Lewis acid.

Conclusion and Recommendations

The choice between this compound and propargyl acetate is not arbitrary but a critical strategic decision in synthesis design.

  • Choose this compound when:

    • The synthetic route involves Sₙ1-type nucleophilic substitution .

    • A stable tertiary propargylic center is desired in the final product.

    • Reactions at the alkyne terminus are not the primary focus, or slower reaction kinetics at that site can be tolerated.

  • Choose Propargyl Acetate when:

    • The synthetic route requires Sₙ2-type nucleophilic substitution .

    • Rapid, sterically unhindered access to the terminal alkyne is necessary for metal-catalyzed reactions (e.g., Sonogashira, click chemistry).

    • The formation of a primary carbocation must be avoided.

By understanding the fundamental principles of steric hindrance and electronic stabilization, researchers can harness the distinct reactivity profiles of these two valuable synthons to achieve their molecular targets with greater efficiency and control.

References

  • Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry.National Institutes of Health (NIH).
  • Metal catalysed reactions of terminal alkynes. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution of Secondary Alkyl-Substituted Propargyl Acetates: An Economic and Practical Indium Trichloride Catalysis.Synlett.
  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. Available at: [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. ACS Publications. Available at: [Link]

  • Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ACS Publications. Available at: [Link]

  • Cas 627-09-8, PROPARGYL ACETATE. LookChem. Available at: [Link]

  • Proposed mechanism of propargyl acetate rearrangement with TriA–Au catalyst. ResearchGate. Available at: [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PubMed. Available at: [Link]

  • Substituted alkyne synthesis by propargylic substitution (propargylation). Organic Chemistry Portal. Available at: [Link]

  • Propargyl acetate | C5H6O2 | CID 69388. PubChem. Available at: [Link]

  • This compound | C7H10O2 | CID 74144. PubChem. Available at: [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. Available at: [Link]

  • 1,1-dimethyl-2-propynyl acetate. ChemSynthesis. Available at: [Link]

Sources

A Comparative Guide to Terminal Alkynes in Sonogashira Coupling: Spotlight on 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The choice of the terminal alkyne substrate is critical and can significantly influence reaction efficiency, scope, and the potential for downstream functionalization. This guide provides an in-depth comparison of 1,1-dimethylprop-2-ynyl acetate with other commonly used terminal alkynes in the Sonogashira coupling, supported by mechanistic insights and experimental data.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][4] While the exact mechanism is complex and can be influenced by various factors, it is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

The Palladium Cycle:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) complex.[6]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide, formed in the copper cycle, to generate a Pd(II)-alkynyl complex and regenerate the copper catalyst.[6][7]

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.[6]

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the Cu(I) salt.[8]

  • Deprotonation: A base, typically an amine that can also serve as the solvent, deprotonates the alkyne to form a copper acetylide intermediate.[6][9] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

It's important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can occur in the presence of copper and oxygen.[1][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_X->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² CuX->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->PdII_X Alkyne H-C≡CR² Alkyne->CuX Coordination

Caption: The dual catalytic cycle mechanism of the copper-cocatalyzed Sonogashira coupling.

A Comparative Analysis of Terminal Alkynes

The nature of the substituent (R²) on the terminal alkyne (H-C≡C-R²) plays a crucial role in the Sonogashira coupling. Steric hindrance, electronic effects, and the presence of functional groups can all impact reaction outcomes.

AlkyneStructureKey Features & Considerations
This compound CH₃COOC(CH₃)₂C≡CHTertiary Propargyl Ester: The bulky tertiary carbon provides steric shielding. • Acetate Functionality: Offers a handle for post-coupling transformations. • Stability: Generally stable and easy to handle.[11][12]
Phenylacetylene C₆H₅C≡CHAromatic Alkyne: Electronically activated, often leading to high reactivity. • Model Substrate: Widely used in methodology development.
1-Hexyne CH₃(CH₂)₃C≡CHAliphatic Alkyne: Represents a common class of non-aromatic alkynes. • Volatility: Can be a practical consideration in handling.
Trimethylsilylacetylene (TMSA) (CH₃)₃SiC≡CHProtected Alkyne: The TMS group can be easily removed post-coupling to yield a terminal alkyne.[13] • Versatility: Enables "sila"-Sonogashira coupling.[13]
Performance Deep Dive: this compound in the Spotlight

This compound, a tertiary propargyl ester, presents a unique combination of steric and electronic properties that influence its performance in the Sonogashira coupling.

Advantages:

  • Reduced Homocoupling: The steric bulk of the gem-dimethyl group can disfavor the undesired Glaser-type homocoupling of the alkyne, a common side reaction in copper-catalyzed systems.[1]

  • Post-Coupling Functionalization: The acetate group serves as a versatile functional handle. It can be hydrolyzed to the corresponding tertiary propargyl alcohol, which is a valuable synthetic intermediate. This two-step, one-pot approach involving coupling and subsequent deprotection can be highly efficient.[14]

  • Enhanced Stability: Compared to some volatile or less stable terminal alkynes, this compound is a stable liquid, simplifying handling and storage.[11]

Considerations:

  • Steric Hindrance: While beneficial for reducing side reactions, the steric bulk may also decrease the reaction rate compared to less hindered alkynes like phenylacetylene, potentially requiring slightly harsher reaction conditions or longer reaction times.[15]

  • Deprotection Step: While the acetate offers synthetic versatility, it necessitates an additional deprotection step if the free tertiary alcohol is the desired final product.

Experimental Data: A Comparative Snapshot

The following table summarizes representative experimental data for the Sonogashira coupling of various terminal alkynes with aryl iodides and bromides. The conditions are generalized, and optimal conditions may vary depending on the specific substrates.

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp.TimeYield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRT3 h>95[16]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N100 °C10 h95[17]
4-IodoanisolePhenylacetyleneFibreCat® PdNaOH / Methanol100 °CFlow>90[18]
Aryl Iodides2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuIEt₃N / Toluene90 °C-Good to Excellent[3]
Aryl BromidesPhenylacetylene[DTBNpP]Pd(crotyl)ClTMP / DMSORT-up to 97[19]

Note: 2-Methyl-3-butyn-2-ol is the alcohol precursor to this compound and is expected to exhibit similar reactivity in the coupling step.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol provides a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.025-0.1 eq)

  • Amine base (e.g., triethylamine or diisopropylamine), also serving as solvent

  • Anhydrous, degassed solvent (e.g., THF or DMF, if co-solvent is needed)

  • Inert atmosphere (Nitrogen or Argon)

Caption: General workflow for a Sonogashira coupling experiment.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[6]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the amine base (e.g., diisopropylamine, 7.0 eq) and a co-solvent like THF if necessary.[6]

  • Add the terminal alkyne (1.1 eq) via syringe.[6]

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.[17]

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., Et₂O) and filter through a pad of Celite® to remove the catalyst residues.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

  • Amines are corrosive and have strong odors.

  • Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The choice of terminal alkyne in a Sonogashira coupling is a critical parameter that should be tailored to the specific synthetic goal. While classic alkynes like phenylacetylene are excellent for their high reactivity, this compound offers distinct advantages, particularly when seeking to minimize homocoupling byproducts and introduce a functional handle for subsequent transformations. Its steric profile and the versatility of the acetate group make it a valuable tool in the synthesis of complex molecules. Researchers should consider the trade-offs between reactivity, stability, and the potential for post-coupling modification when selecting the optimal alkyne for their Sonogashira reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Reference not available
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • Reference not available
  • Reference not available
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Golden. Sonogashira coupling. [Link]

  • Reference not available
  • Unacademy. Understanding the Reactions that are Specific for Terminal Alkynes. [Link]

  • NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Reference not available
  • Reference not available
  • Reference not available
  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Beilstein Journals. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Reference not available
  • PubChem. This compound. [Link]

  • Reference not available
  • Reference not available
  • Beilstein Journals. Stepwise PEG synthesis featuring deprotection and coupling in one pot. [Link]

  • Reference not available
  • Reference not available

Sources

A Comparative Guide to Catalyst Efficiency in 1,1-Dimethylprop-2-ynyl Acetate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing C(sp)-C(sp²) Bond Formation

The strategic incorporation of the gem-dimethylpropargyl moiety into molecular scaffolds is a pivotal step in the synthesis of numerous pharmaceutical agents and complex organic molecules. The tertiary nature of the propargylic carbon in 1,1-dimethylprop-2-ynyl acetate presents unique challenges to traditional cross-coupling methodologies, demanding a nuanced understanding of catalyst performance to achieve optimal efficiency. This guide provides a comparative analysis of various catalytic systems for the coupling of this sterically hindered alkyne, offering insights into catalyst selection, reaction mechanisms, and experimental best practices.

The Challenge of Steric Hindrance in Propargylic Coupling

The quaternary carbon center adjacent to the alkyne in this compound significantly influences its reactivity. Steric bulk around the reaction center can impede the approach of the catalyst and the coupling partner, often leading to lower yields, sluggish reaction rates, and the formation of undesired byproducts. A common side reaction is the formation of allenes through rearrangement of the propargylic substrate. Therefore, the choice of an appropriate catalyst system that can overcome these steric barriers while maintaining high selectivity is paramount.

Comparative Analysis of Catalytic Systems

The Sonogashira cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] While traditionally a palladium-catalyzed reaction co-catalyzed by copper, several advancements have led to the development of copper-free systems and the exploration of other transition metal catalysts.[1]

Palladium-Catalyzed Sonogashira Coupling: The Workhorse

Palladium-based catalysts remain the most widely employed for Sonogashira coupling reactions due to their high activity and functional group tolerance. For sterically hindered substrates like this compound and its close analog, 2-methyl-3-butyn-2-ol, both traditional copper-cocatalyzed and copper-free systems have demonstrated efficacy.

Key Considerations for Palladium Catalysis:

  • Copper Co-catalyst: The classic Sonogashira protocol utilizes a copper(I) salt (e.g., CuI) as a co-catalyst. While often reliable, the presence of copper can lead to the formation of diyne byproducts through oxidative homocoupling of the alkyne, complicating product purification.[1]

  • Copper-Free Systems: To mitigate the drawbacks of copper, copper-free Sonogashira protocols have been developed. These systems typically employ a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the deprotonation of the alkyne.[1] This approach often results in cleaner reactions and simpler workup procedures.[1]

Experimental Data Comparison: Copper-Cocatalyzed vs. Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides

Catalyst SystemAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Copper-Free 4-BromoanisoleDBUTHF80695[1]
Copper-Free 4-BromotolueneDBUTHF80692[1]
Copper-Free 4-BromobenzonitrileDBUTHF80688[1]
Copper-Cocatalyzed 4-IodoanisoleEt3NDMFRT298[2]
Copper-Cocatalyzed 4-IodotolueneEt3NDMFRT295[2]

Note: Data for the closely related 2-methyl-3-butyn-2-ol is presented due to the limited direct comparative data for this compound. The trends observed are expected to be similar.

Ruthenium-Catalyzed Coupling: An Emerging Alternative

Ruthenium catalysts have emerged as a promising alternative for alkyne coupling reactions, often exhibiting unique reactivity and selectivity. While less common than palladium for Sonogashira-type reactions, ruthenium complexes have shown utility in the cross-coupling of tertiary propargyl alcohols with ω-alkynylnitriles, demonstrating their potential for handling sterically demanding substrates.[3]

Mechanistic Insight: Ruthenium-catalyzed alkyne couplings can proceed through various mechanisms, including the formation of ruthenacyclopentadiene intermediates. This distinct mechanistic pathway may offer advantages in overcoming the steric hindrance associated with tertiary propargylic substrates.

Nickel-Catalyzed Coupling: A Cost-Effective Option

Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative for cross-coupling reactions. Nickel catalysts have been successfully employed in Sonogashira-type couplings, demonstrating high catalytic activity.[4] For sterically hindered substrates, the smaller atomic radius of nickel compared to palladium may offer advantages in accessing the crowded reaction center.

Key Advantage: The development of efficient nickel catalysts for the coupling of tertiary propargylic acetates could provide a more economical and sustainable synthetic route.

Gold-Catalyzed Reactions: Unique Reactivity Profiles

Gold catalysts, particularly gold(I) complexes, have shown remarkable reactivity towards alkynes, often proceeding through different mechanistic pathways than palladium or ruthenium. While direct cross-coupling applications with this compound are not extensively documented, gold catalysts are known to mediate various transformations of propargyl esters, including rearrangements and additions. This unique reactivity profile suggests that with further development, gold catalysts could offer novel and efficient pathways for the functionalization of this substrate.

Experimental Protocols

General Protocol for Copper-Free Palladium-Catalyzed Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol

This protocol is adapted from a robust method for the coupling of the structurally similar 2-methyl-3-butyn-2-ol and is expected to be applicable to this compound with minor optimization.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃; 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU; 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, 2-methyl-3-butyn-2-ol, Pd(OAc)₂, and P(p-tol)₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous THF via syringe.

  • Add DBU via syringe.

  • Stir the reaction mixture at 80 °C for 6 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Catalyst Selection

The choice of catalyst should be guided by a thorough understanding of the reaction mechanism and the specific challenges posed by the substrate.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)L₂-C≡CR] Pd_complex->Pd_alkyne Transmetalation (from Cu cycle or direct) Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Deprotonation (Base) Cu_alkyne->Pd_complex HC_alkyne H-C≡CR HC_alkyne->Cu_alkyne

Sources

A Comparative Guide to the Structural Validation of 1,1-Dimethylprop-2-ynyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of products arising from reactions of 1,1-dimethylprop-2-ynyl acetate. As a tertiary propargyl acetate, this substrate is prone to molecular rearrangements, particularly under acidic conditions, making unambiguous product identification a critical challenge. We will compare the performance of key analytical techniques, supported by experimental data and protocols, to offer a robust methodology for researchers in synthetic and medicinal chemistry.

The Challenge: Predictable Isomerism in Reactions of a Tertiary Propargyl Acetate

This compound possesses a tertiary carbon adjacent to an alkyne, a structural motif highly susceptible to rearrangement. While it can undergo standard reactions like nucleophilic substitution or electrophilic addition to the alkyne, acid-catalyzed conditions often trigger complex transformations. The primary competing pathways are the Meyer-Schuster and Rupe rearrangements, which proceed through a common propargyl cation intermediate after initial protonation or Lewis acid coordination.[1][2]

For tertiary propargyl alcohols (which can be formed in situ from the acetate), the Rupe rearrangement is a common alternative to the Meyer-Schuster pathway, leading to the formation of an α,β-unsaturated methyl ketone instead of an aldehyde.[1][3][4][5] Therefore, any reaction involving this compound under acidic or even neutral conditions that could facilitate carbocation formation must be scrutinized for the presence of the rearranged product, 4-methylpent-3-en-2-one.

Reaction_Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Products Start This compound Carbocation Propargyl Cation Intermediate Start->Carbocation Acid Catalyst (H⁺ or Lewis Acid) Other Other Products (e.g., Substitution, Addition) Start->Other Alternative Conditions (e.g., Nucleophiles) Rupe Rupe Product: 4-Methylpent-3-en-2-one (α,β-Unsaturated Ketone) Carbocation->Rupe Hydration & Tautomerization

Caption: Plausible reaction pathways for this compound.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to definitively validate the structure of the reaction products. A synergistic workflow combining chromatographic separation with multiple spectroscopic methods is essential for achieving trustworthy and reproducible results. This self-validating system ensures that the weaknesses of one technique are compensated for by the strengths of another.

Analytical_Workflow Mixture Crude Reaction Mixture Purification Purification (GC, HPLC, or Column Chromatography) Mixture->Purification Purity Purity Assessment (e.g., GC-FID, LC-UV) Purification->Purity Structure_ID Structural Identification Purification->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure_ID->NMR IR Infrared (IR) Spectroscopy Structure_ID->IR MS Mass Spectrometry (GC-MS, LC-MS) Structure_ID->MS Validated Validated Structure NMR->Validated IR->Validated MS->Validated

Caption: A robust workflow for product separation and structural validation.

Comparative Analysis: Spectroscopic Fingerprints

The primary challenge lies in distinguishing the starting material from its most likely isomer, the Rupe rearrangement product. Both have the same molecular formula (C₇H₁₀O₂) and molecular weight (126.15 g/mol ).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon skeleton and the chemical environment of each proton.[7][8] The differences in the ¹H and ¹³C NMR spectra between the starting material and the Rupe product are stark and diagnostic.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Starting Material (this compound) Rupe Product (4-Methylpent-3-en-2-one) Rationale for Distinction
¹H NMR
Acetylenic H~2.5 ppm (s, 1H)AbsentThe terminal alkyne proton is a unique singlet. Its absence is strong evidence of rearrangement.
Vinylic HAbsent~6.1 ppm (s, 1H)The appearance of a signal in the vinylic region (~5-7 ppm) is a clear indicator of the α,β-unsaturated system.[9]
C(CH₃)₂~1.6 ppm (s, 6H)~2.2 ppm (s, 3H) & ~1.9 ppm (s, 3H)The two equivalent methyl groups on the quaternary center of the starting material become two non-equivalent vinylic methyl groups in the product.
Acetate CH₃~2.1 ppm (s, 3H)AbsentThe acetate methyl signal disappears.
Ketone CH₃Absent~2.1 ppm (s, 3H)A new singlet appears, corresponding to the methyl group of the ketone.
¹³C NMR
Alkyne C≡C~82 ppm & ~75 ppmAbsentThe disappearance of the two sp-hybridized carbon signals is definitive.
Alkene C=CAbsent~155 ppm & ~125 ppmThe appearance of two sp²-hybridized carbon signals in the alkene region (~100-160 ppm) confirms the C=C bond.[9]
Carbonyl C=O~170 ppm (Ester)~198 ppm (Ketone)The carbonyl signal shifts significantly downfield from the ester region to the characteristic ketone region (>190 ppm).
Quaternary C~78 ppmAbsentThe oxygen-bearing quaternary carbon signal is absent in the product.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent first-pass technique for identifying key functional group transformations.[10][11] It provides a rapid and non-destructive assessment of the reaction's progress by monitoring the disappearance of reactant absorptions and the appearance of product absorptions.

Table 2: Comparative Diagnostic IR Frequencies

Functional Group Starting Material (this compound) Rupe Product (4-Methylpent-3-en-2-one) Rationale for Distinction
C≡C-H Stretch Strong, sharp band at ~3300 cm⁻¹AbsentDisappearance of this band is a primary indicator that the terminal alkyne has reacted.
C≡C Stretch Weak band at ~2120 cm⁻¹AbsentConfirms the loss of the alkyne functional group.
C=O Stretch Strong band at ~1745 cm⁻¹ (Ester)Strong band at ~1675 cm⁻¹ (α,β-Unsaturated Ketone)A significant shift (~70 cm⁻¹) of the carbonyl absorption to a lower wavenumber due to conjugation is a hallmark of the rearrangement.
C=C Stretch AbsentMedium band at ~1620 cm⁻¹Appearance of this band confirms the formation of the alkene.
Mass Spectrometry (MS)

While both isomers have the same molecular ion peak (m/z = 126), their fragmentation patterns under electron ionization (EI) can provide confirmatory structural evidence.[12] GC-MS is particularly valuable, as it combines separation of the product from the starting material with mass analysis.[13]

  • This compound: Will likely show a prominent peak corresponding to the loss of the acetate group (CH₃COO·, 59 Da) or ketene (CH₂=C=O, 42 Da), leading to fragments at m/z 67 and m/z 84 respectively.

  • 4-Methylpent-3-en-2-one: Is expected to show a strong acylium ion peak at m/z 43 ([CH₃CO]⁺), which is characteristic of methyl ketones. It may also exhibit fragmentation patterns typical of unsaturated ketones.

Experimental Protocols

Trustworthy data begins with meticulous experimental execution. The following are generalized protocols that should be adapted to specific laboratory instrumentation and reaction scales.

Protocol 1: General Procedure for Acid-Catalyzed Rearrangement
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid or a Lewis acid like InCl₃) at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to yield the pure product.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

Protocol 3: Sample Preparation for GC-MS Analysis
  • Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS instrument.

  • Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for separating the starting material and potential products (e.g., 50 °C to 250 °C at 10 °C/min).

  • Analyze the resulting mass spectra for the molecular ion peak and characteristic fragment ions.

Conclusion

The structural validation of reaction products from this compound requires a vigilant and multi-faceted analytical approach. The high propensity of this substrate to undergo the Rupe rearrangement necessitates more than just a mass confirmation. A combination of NMR spectroscopy , to map the precise atomic connectivity, IR spectroscopy , to provide a rapid diagnostic of functional group transformation, and GC-MS , for separation and fragmentation analysis, forms a self-validating triad of techniques. By comparing the data against the distinct spectroscopic signatures outlined in this guide, researchers can confidently and accurately determine the structure of their products, ensuring the integrity of their synthetic endeavors.

References

  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]

  • Rupe Rearrangement - YouTube. [Link]

  • Rupe Rearrangement - SynArchive. [Link]

  • Request PDF | Rupe rearrangement. [Link]

  • This compound | C7H10O2 | PubChem. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • How to Perform Analytical Method Validation for Identification by IR - YouTube. [Link]

  • IR and NMR spectroscopy | PPTX - Slideshare. [Link]

  • What Is Organic Spectroscopy? - Chemistry For Everyone - YouTube. [Link]

  • Principles of Organic Spectroscopy - Open Access Journals. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry - NIH. [Link]

  • Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. [Link]

  • Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene - YouTube. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. [Link]

Sources

A Comparative Guide to the Cycloaddition Reactions of 1,1-Dimethylprop-2-ynyl Acetate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the construction of complex molecular architectures with precision and efficiency is a paramount goal. Cycloaddition reactions stand out as powerful tools for achieving this, enabling the rapid assembly of cyclic systems. Among the diverse array of substrates utilized in these transformations, allenes offer a unique combination of reactivity and versatility. This guide provides an in-depth technical comparison of the cycloaddition reactions of 1,1-dimethylprop-2-ynyl acetate, an allenyl acetate derivative, with alternative substrates. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in experimental design and catalyst selection.

Mechanistic Dichotomy: Concerted vs. Stepwise Pathways in Allene Cycloadditions

Allenes, characterized by their cumulated double bonds, can participate in a variety of cycloaddition reactions, including [4+2], [2+2], and [3+2] pathways.[1] A central theme in the study of these reactions is the competition between concerted and stepwise mechanisms. The Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions are often stepwise processes, which can lead to a loss of stereochemical information.[2] In contrast, many [4+2] cycloadditions, such as the Diels-Alder reaction, proceed through a concerted, asynchronous transition state, allowing for a high degree of stereocontrol.[2][3]

The reactivity of allenes is further modulated by their electronic properties and the presence of catalysts. Lewis acids, for instance, can significantly enhance the reactivity of electron-deficient allenes in [2+2] cycloadditions, often leading to increased yields and improved diastereoselectivity compared to thermal conditions.[4][5] Transition metal catalysts, such as those based on rhodium, palladium, and gold, can open up entirely new reaction pathways, including [4+3] and [2+2+2] cycloadditions, by proceeding through distinct metallacyclic intermediates.[1][6]

Computational studies, primarily using Density Functional Theory (DFT), have become indispensable in elucidating the intricate details of these reaction mechanisms. These theoretical investigations help to rationalize observed selectivities and predict the feasibility of new transformations by modeling transition state geometries and activation energies.

Comparative Performance in [4+2] Cycloadditions: The Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis, typically involves the reaction of a conjugated diene with a dienophile. While simple allenes can act as dienophiles, their reactivity is often lower than that of alkenes or alkynes.[7] The presence of an electron-withdrawing group on the allene can enhance its dienophilic character.

This compound as a Dienophile:

While specific data for the Diels-Alder reaction of this compound is not extensively reported in readily available literature, we can infer its reactivity based on the behavior of similar allenyl acetates. The acetate group acts as a mild electron-withdrawing group, which should activate the allene towards reaction with electron-rich dienes.

Alternative Substrates:

A classic example for comparison is the reaction of cyclopentadiene with various dienophiles. Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions.[8] Its reaction with maleic anhydride, an electron-deficient dienophile, is rapid and highly stereoselective, favoring the endo product under kinetic control.[9]

Table 1: Comparison of Dienophiles in the Diels-Alder Reaction with Cyclopentadiene

DienophileReaction ConditionsYieldStereoselectivity (endo:exo)Reference
Maleic AnhydrideEthyl acetate/Hexane, Ice bathHighPredominantly endo[9][10]
Methyl AcrylateBenzene, 18°C, 16 hComplex mixture-[8]
1-Cyanovinyl acetateZnI₂, neat, RT, 24 h30%3:1[3]

The data in Table 1 illustrates the high reactivity of conventional dienophiles like maleic anhydride. For an allenyl acetate like this compound, one would anticipate that Lewis acid catalysis might be necessary to achieve comparable yields and selectivities, particularly with less reactive dienes.

Probing Reaction Mechanisms: Experimental Protocols

To rigorously investigate the mechanism of a cycloaddition reaction, a combination of experimental techniques is employed.

Protocol 1: General Procedure for a Thermal Diels-Alder Reaction

This protocol is adapted from standard laboratory procedures for the reaction of a diene with a dienophile.

Objective: To determine the thermal reactivity and stereoselectivity of this compound with a reactive diene like freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • High-boiling solvent (e.g., xylene or toluene)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by fractional distillation. Collect the cyclopentadiene monomer and keep it cold to prevent dimerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen high-boiling solvent.

  • Reaction: Add freshly cracked cyclopentadiene (1.2 eq) to the solution. Heat the reaction mixture to reflux for a specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Analysis: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and stereochemistry of the cycloadduct(s). The ratio of diastereomers can be determined from the integration of characteristic signals in the ¹H NMR spectrum.

Protocol 2: Investigation of Lewis Acid Catalysis in [2+2] Cycloadditions

This protocol provides a framework for studying the effect of a Lewis acid on the cycloaddition of an allene with an electron-deficient alkene.[2]

Objective: To evaluate the efficacy of a Lewis acid in promoting the [2+2] cycloaddition of this compound with an electron-deficient alkene (e.g., an acrylate).

Materials:

  • This compound

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Lewis acid (e.g., In(tfacac)₃-TMSBr, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-deficient alkene (1.2 eq) and the Lewis acid (e.g., 10 mol%) in the anhydrous solvent.

  • Addition of Allene: Add this compound (1.0 eq) to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture at the chosen temperature, monitoring its progress by TLC.

  • Workup: Upon completion, quench the reaction by adding the quenching solution. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography and characterize it using spectroscopic methods as described in Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental cycloaddition pathways discussed.

G cluster_42 [4+2] Cycloaddition (Diels-Alder) cluster_22 [2+2] Cycloaddition Diene Diene TS_42 Concerted Transition State Diene->TS_42 Dienophile Dienophile (Allene) Dienophile->TS_42 Adduct_42 Cyclohexene Adduct TS_42->Adduct_42 Allene Allene Intermediate_22 Diradical/ Zwitterionic Intermediate Allene->Intermediate_22 Alkene Alkene Alkene->Intermediate_22 Adduct_22 Cyclobutane Adduct Intermediate_22->Adduct_22

Figure 1. Comparison of [4+2] and [2+2] cycloaddition pathways.

G cluster_workflow Experimental Workflow for Mechanistic Studies start Select Substrates (e.g., this compound + Diene/Alkene) thermal Thermal Reaction start->thermal catalyzed Catalyzed Reaction (Lewis Acid or Transition Metal) start->catalyzed workup Reaction Workup & Purification thermal->workup catalyzed->workup analysis Product Analysis (NMR, MS, etc.) workup->analysis data Determine Yield, Stereoselectivity, and Structure analysis->data conclusion Elucidate Reaction Mechanism data->conclusion

Sources

A Comparative Guide to the Kinetic Analysis of 1,1-Dimethylprop-2-ynyl Acetate Reactions: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of a Versatile Propargyl Ester

1,1-Dimethylprop-2-ynyl acetate, also known as 2-methylbut-3-yn-2-yl acetate, is a structurally intriguing molecule possessing a tertiary propargylic center. This feature, combined with the presence of a terminal alkyne and an acetate leaving group, suggests a rich and varied reactivity profile. As a versatile building block in organic synthesis, understanding the kinetics of its principal reactions—thermal decomposition, rearrangement, and cycloaddition—is paramount for controlling reaction outcomes and designing novel synthetic pathways.

This guide provides a comprehensive comparative analysis of the expected kinetic behavior of this compound. In the absence of direct kinetic data for this specific molecule in the public domain, we will employ a predictive approach grounded in the established reactivity of analogous compounds. By examining the kinetics of other tertiary acetates, propargyl esters, and related structures, we can construct a robust framework for anticipating the reactivity of this compound. This guide will delve into the theoretical underpinnings of its likely reaction pathways, present detailed experimental protocols for kinetic analysis, and offer a comparative discussion of its reactivity against relevant alternatives.

Part 1: Thermal Decomposition – A Comparative Kinetic Analysis

The thermal decomposition of esters, particularly acetates, is a classic topic in physical organic chemistry. The primary decomposition pathway for many acetates is a unimolecular elimination reaction, often proceeding through a six-membered cyclic transition state, to yield acetic acid and an alkene. For this compound, the presence of the alkyne moiety introduces alternative and potentially competing pathways.

Expected Reaction Pathway

Based on the principles of acetate pyrolysis, the most probable thermal decomposition pathway for this compound is the elimination of acetic acid. However, due to the tertiary nature of the propargylic carbon, the reaction may proceed through a carbocationic intermediate rather than a concerted cyclic transition state. The initial product would likely be a highly reactive allene, 1,1-dimethylbuta-1,2-diene, which could then undergo further isomerization or decomposition at higher temperatures.

G reactant This compound ts Transition State (Carbocationic Character) reactant->ts + Δ intermediate 1,1-Dimethylbuta-1,2-diene + Acetic Acid ts->intermediate products Further Isomerization/Decomposition Products intermediate->products + Δ

Caption: Proposed thermal decomposition pathway for this compound.

Proposed Experimental Protocol: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

To experimentally determine the thermal stability and decomposition kinetics of this compound, a TGA-MS system is the instrument of choice. This setup provides simultaneous information on mass loss as a function of temperature and the identity of the evolved gaseous products.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an alumina crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Set the MS to scan a mass range of m/z 10-200 to detect the parent molecule and expected fragments.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a series of different linear heating rates (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates is crucial for accurate kinetic analysis using isoconversional methods.

  • Data Acquisition:

    • Record the sample mass (TGA curve), the rate of mass loss (DTG curve), and the mass spectra of the evolved gases as a function of temperature and time.

  • Data Analysis:

    • From the TGA data, determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the DTG peak).

    • Analyze the MS data to identify the evolved gases. The detection of a fragment with m/z 60 would strongly suggest the elimination of acetic acid.

    • Use the TGA data from the different heating rates to perform a model-free kinetic analysis.

Kinetic Analysis Methodology: Isoconversional Methods

For solid-state and liquid-phase decomposition reactions where the reaction mechanism may be complex or change with conversion, isoconversional (model-free) kinetic methods are highly recommended. These methods calculate the activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are two of the most robust and widely used isoconversional methods.

The fundamental principle is that the reaction rate at a constant conversion is only a function of temperature. By analyzing the temperatures at which a specific conversion is reached for different heating rates, the activation energy can be determined. A significant variation of Ea with α suggests a complex, multi-step decomposition process.

Comparative Discussion of Thermal Stability

The thermal stability of an acetate is influenced by its structure. We can predict the relative stability of this compound by comparing it with other acetates.

CompoundStructureExpected Decomposition TemperatureKey Influencing Factors
This compound Tertiary PropargylLowerThe tertiary nature of the substrate favors the formation of a relatively stable propargyl-substituted carbocation, likely lowering the activation energy for decomposition compared to secondary acetates.
sec-Butyl Acetate Secondary AlkylHigherThe secondary carbocation is less stable than a tertiary one, leading to a higher activation energy for decomposition.
tert-Butyl Acetate Tertiary AlkylLowerSimilar to our target molecule, the tertiary structure facilitates carbocation formation, leading to lower thermal stability compared to primary and secondary analogues.
Propargyl Acetate Primary PropargylHigherThe primary carbocation is significantly less stable, suggesting a higher decomposition temperature compared to the tertiary analogue.

A study on the pyrolysis of C4-C6 acetate esters revealed that the primary decomposition pathway is the intramolecular elimination of acetic acid.[1] The reactivity was found to be similar across these esters, suggesting that for simple alkyl acetates, the chain length has a minor effect.[1] However, the introduction of a tertiary center, as in this compound, is expected to significantly lower the decomposition temperature due to the increased stability of the carbocationic intermediate.

Part 2: Rearrangement and Cycloaddition Reactions – A Comparison of Reaction Manifolds

Propargyl esters are well-known precursors for a variety of rearrangement and cycloaddition reactions. These transformations can often be initiated either thermally or through catalysis, leading to a diverse array of carbocyclic and heterocyclic products.

Expected Reactivity: Thermal vs. Catalytic Pathways

Thermal Rearrangements: this compound is a candidate for a[2][2]-sigmatropic rearrangement, analogous to the Claisen rearrangement. However, a direct thermal rearrangement would likely require high temperatures. Computational studies on the thermal[2]-sigmatropic shift of allyl aryl ethers suggest that a concerted pathway has a high energetic barrier.[3]

Metal-Catalyzed Reactions: The reactivity of propargyl esters can be dramatically altered and enhanced by the use of transition metal catalysts, particularly gold(I) complexes. Gold(I) catalysts are known to activate the alkyne moiety, facilitating rearrangements and cycloadditions under much milder conditions than thermal methods. For propargyl esters, a common pathway involves a gold-catalyzed 1,2- or 1,3-acyloxy migration to form a gold-containing allene or a gold carbene intermediate, which can then undergo further reactions.

G cluster_0 Thermal Pathway cluster_1 Gold(I)-Catalyzed Pathway A 1,1-Dimethylprop-2-ynyl acetate B [3,3]-Sigmatropic Rearrangement Product A->B + Δ (High Temp) C 1,1-Dimethylprop-2-ynyl acetate D Gold-Carbene/ Allenyl-Gold Intermediate C->D + [Au(I)] (Mild Temp) E Cycloaddition/Rearrangement Products D->E + Reactant

Caption: Comparison of thermal vs. gold-catalyzed reaction pathways for propargyl esters.

Proposed Experimental Protocol: In-situ NMR Spectroscopy for Kinetic Monitoring

To investigate the kinetics of a potential rearrangement or cycloaddition reaction in the solution phase, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. It allows for the real-time monitoring of the concentrations of reactants, intermediates, and products without the need for quenching or sampling.

Step-by-Step Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl3 or toluene-d8).

    • If a catalyst is used, prepare a stock solution of the catalyst and add a precise volume to the NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire an initial spectrum (t=0) to confirm the identity and purity of the starting materials.

  • Data Acquisition:

    • Initiate the reaction (e.g., by rapid injection of a reactant or by raising the temperature).

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product(s), and the internal standard in each spectrum.

    • The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time. From this plot, the reaction order and the rate constant (k) can be determined by fitting the data to the appropriate integrated rate law.

    • By performing the experiment at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot (ln(k) vs. 1/T).

Comparative Analysis of Propargyl Ester Reactivity in Cycloadditions

The outcome of reactions involving propargyl esters is highly dependent on the reaction conditions and the nature of the reaction partner. Gold(I)-catalyzed reactions, in particular, have opened up a wide range of cycloaddition possibilities.

Reaction TypeCatalystTypical ReactantProduct TypeKey Features
[4+3] Cycloaddition Au(I)FuranOxabicyclo[3.2.1]octadieneInvolves a tandem 3,3-rearrangement followed by intramolecular cycloaddition.
[2+3] Cycloaddition Au(I)Vinyl amides/ethersSubstituted vinylcyclopropanesPropargyl acetals show higher reactivity than esters in some cases.[4]
[3+2] Cycloaddition Cu(II)β-enamino estersDihydropyrrolesThe choice of ligand is crucial for achieving high yields.[5]

For this compound, its tertiary nature might influence the stability of intermediates in these catalytic cycles, potentially altering reactivity or selectivity compared to primary or secondary propargyl esters.

Synthesis and Alternative Substrates

Synthesis of this compound

This compound is readily synthesized from the corresponding alcohol, 2-methyl-3-butyn-2-ol. This is typically achieved through esterification with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

G reactant1 2-Methyl-3-butyn-2-ol product This compound reactant1->product plus + reactant1->plus reactant2 Acetic Anhydride reactant2->product plus->reactant2 base Pyridine base->product

Caption: Synthesis of this compound.

Alternative Propargyl Substrates for Comparative Kinetic Studies

To fully understand the role of the tertiary propargyl structure of this compound, its reactivity should be compared with other propargyl esters under identical conditions.

  • Primary Propargyl Acetate: The simplest analogue. Its higher thermal stability would provide a baseline for the destabilizing effect of the tertiary substitution.

  • Secondary Propargyl Acetates (e.g., 1-phenylprop-2-ynyl acetate): These compounds would allow for an assessment of the electronic and steric effects of a substituent at the propargylic position.

  • Propargyl Esters with Different Ester Groups (e.g., benzoates, carbonates): The nature of the leaving group can significantly influence the rate of both thermal and catalytic reactions.

Conclusion

While direct experimental kinetic data for this compound remains to be published, a comprehensive predictive analysis based on the reactivity of analogous compounds provides a strong foundation for researchers. The tertiary nature of the propargylic center is expected to significantly lower its thermal stability compared to primary and secondary acetates, likely proceeding through a carbocationic intermediate to eliminate acetic acid. In solution, this compound is a prime candidate for metal-catalyzed rearrangement and cycloaddition reactions, offering a pathway to complex molecular architectures under mild conditions. The experimental protocols detailed in this guide provide a clear roadmap for future investigations into the kinetics of this versatile synthetic building block. The comparative data presented herein should aid in the rational design of experiments and the interpretation of their results, ultimately enabling the full exploitation of this compound's synthetic potential.

References

  • D. G. Gusev, "Gold(I)-Catalyzed Intramolecular [4+3]-Cycloaddition Reactions with Furan Propargyl Esters as the Substrates: Carbenoid vs. Stabilized Allyl Cation," Synlett, vol. 24, no. 8, pp. 1238–1242, 2013. [Link]

  • A. Fiksdahl, "Gold(I) catalysed cycloaddition reactions of propargyl substrates," NTNU, 2012. [Link]

  • A. Berrichi, R. Bachir, and S. Bedrane, "Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review," Current Organic Chemistry, vol. 27, no. 7, pp. 621–643, 2023. [Link]

  • A. M. Pérez, et al., "Computed reaction profile for the gold‐catalyzed reaction of propargyl esters with alkynylsilanes," Chemistry – A European Journal, vol. 24, no. 6, pp. 1334-1339, 2018. [Link]

  • D. S. Ranasinghe and G. B. Ellison, "Kinetics and Products of the Self-Reaction of Propargyl Radicals," The Journal of Physical Chemistry A, vol. 119, no. 28, pp. 7047–7063, 2015. [Link]

  • S. K. Guchhait, et al., "Scope and advances in the catalytic propargylic substitution reaction," RSC Advances, vol. 8, no. 55, pp. 31393–31433, 2018. [Link]

  • A. Fiksdahl, et al., "Au(I)-catalyzed cycloaddition pathways of non-terminal propargyl substrates," Synthetic Communications, vol. 50, no. 14, pp. 2139-2151, 2020. [Link]

  • S. R. Yetra, et al., "Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst," ACS Catalysis, vol. 12, no. 18, pp. 11256–11263, 2022. [Link]

  • Z. Li, et al., "Mechanistic insight into the formal[2]-migration in the thermal Claisen rearrangement," The Journal of Organic Chemistry, vol. 78, no. 1, pp. 218–225, 2013. [Link]

  • R. D. M. N. D. P. Gunawardana and D. G. G. G. Y. D. A. D. Alwis, "Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters," Accounts of Chemical Research, vol. 56, no. 12, pp. 1533–1546, 2023. [Link]

  • J. V. Gompel, et al., "Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction," Reaction Chemistry & Engineering, vol. 8, no. 1, pp. 118-126, 2023. [Link]

  • D. I. Osorio and R. A. B. Castillo, "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks," Molecules, vol. 28, no. 8, p. 3379, 2023. [Link]

  • R. Taylor, "The gas-phase pyrolysis of 1,2-dimethylpropyl acetate," Journal of the Chemical Society, Perkin Transactions 2, no. 10, pp. 1285–1287, 1979. [Link]

  • M. S. K. Niazi, et al., "Decomposition Kinetics of Metal Acetates," Journal of the Chemical Society of Pakistan, vol. 13, no. 4, pp. 219–223, 1991. [Link]

  • G. Moad, et al., "Kinetic parameters for thermal decomposition of commercially available dialkyldiazenes (IUPAC Technical Report)," Pure and Applied Chemistry, vol. 91, no. 1, pp. 135–152, 2019. [Link]

  • H. B. Schlegel, et al., "An Ab Initio Study on Thermal Rearrangement Reactions of 1-silylprop-2-en-1-ol H3SiCH(OH)CH=CH2," The Journal of Physical Chemistry A, vol. 106, no. 31, pp. 7216–7223, 2002. [Link]

  • W. Chen, et al., "Comparing the pyrolysis kinetics of C4-C6 acetate esters: An experimental and kinetic modeling study," ACS Fall 2025, 2025. [Link]

Sources

A Comparative Guide to DFT Studies on the Transition States of 1,1-Dimethylprop-2-ynyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, propargyl acetates stand as versatile building blocks, capable of undergoing a diverse array of transformations to yield high-value products. Among these, 1,1-Dimethylprop-2-ynyl acetate serves as an exemplary model for tertiary propargyl acetates, whose reactivity is intricately linked to the subtle interplay of steric and electronic effects. Understanding the fleeting moments of chemical change—the transition states—is paramount to controlling reaction outcomes. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of reactions involving this compound and its structural analogs. We will delve into the mechanistic intricacies of key transformations, compare the performance of various computational approaches, and bridge the gap between theoretical predictions and experimental realities. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage computational chemistry for mechanistic elucidation and rational reaction design.

The Decisive Moment: Unraveling Reaction Pathways through Transition State Analysis

The reactivity of this compound is dominated by its ability to undergo rearrangement and participate in catalyzed coupling reactions. The high energy of the alkyne moiety, combined with the lability of the acetate leaving group, opens up several competitive reaction channels. DFT has proven to be an indispensable tool for mapping the potential energy surfaces of these reactions, allowing for a direct comparison of the activation barriers associated with different pathways and, thus, a prediction of the major reaction products.

The Meyer-Schuster Rearrangement: A Classic Transformation Under Computational Scrutiny

The Meyer-Schuster rearrangement, the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, is a cornerstone of alkyne chemistry. For tertiary propargyl acetates like our title compound, this rearrangement proceeds via a key allenyl cation intermediate.

A pivotal aspect of this reaction, and a subject of considerable computational investigation, is the nature of the transition state. Is the reaction concerted, or does it proceed through a discrete intermediate? DFT studies on analogous systems suggest a stepwise mechanism under acidic conditions, where the protonation of the acetate group is followed by its departure to form an allenyl carbocation. The subsequent nucleophilic attack by water leads to the final enone product. The rate-determining step is typically the formation of the unstable carbocation.

Experimental Protocol: Locating the Transition State of an Acid-Catalyzed Meyer-Schuster Rearrangement

  • Software: Gaussian 16, Spartan'20, or similar quantum chemistry software package.

  • Methodology:

    • Step 1: Ground State Optimization: Build the initial structures of the protonated this compound and the resulting allenyl cation and acetic acid. Perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Step 2: Transition State Search: Employ a transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method (QST2 in Gaussian), providing the optimized reactant and product structures as input. Alternatively, a Berny optimization can be used with an initial guess for the transition state geometry.

    • Step 3: Verification: Perform a frequency calculation on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond).

    • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactant and product, perform an IRC calculation. This will trace the reaction path downhill from the transition state to the energy minima of the reactant and product.

computational_workflow reactant Reactant Optimization (Protonated Acetate) ts_search Transition State Search (QST2/Berny) reactant->ts_search product Product Optimization (Allenyl Cation + Acetic Acid) product->ts_search freq_calc Frequency Calculation ts_search->freq_calc Verify one imaginary frequency irc_calc IRC Calculation freq_calc->irc_calc verified_ts Verified Transition State irc_calc->verified_ts Connects reactant & product

Caption: Computational workflow for locating and verifying a transition state.

Metal-Catalyzed Reactions: A Universe of Mechanistic Possibilities

The introduction of transition metal catalysts dramatically expands the synthetic utility of propargyl and allenyl acetates.[1] Rhodium, palladium, and ruthenium complexes, for example, can orchestrate a variety of transformations, including cycloadditions, annulations, and C-H functionalizations. DFT has been instrumental in elucidating the intricate mechanisms of these reactions, often revealing subtle ligand and substrate effects that govern selectivity.

For instance, in Rh(III)-catalyzed [5+1] annulation reactions involving allenyl acetates, DFT calculations have shown that the reaction proceeds through a series of steps including C-H activation, migratory insertion of the allenyl acetate, and β-oxygen elimination.[1] The calculations further revealed that the migratory insertion step is often rate-determining and controls the regioselectivity of the reaction.[1]

In a similar vein, Pd(II)-catalyzed C-H dienylation with allenyl acetates has been shown to proceed via a regioselective 2,3-migratory insertion of the allene into an alkylpalladium(II) species, followed by β-acetoxy elimination.[2]

The table below compares the computed activation barriers for different types of reactions involving propargyl/allenyl acetates, highlighting the influence of the catalyst and reaction type on the energetics of the transition state.

Reaction TypeCatalystSubstrate AnalogDFT Functional/Basis SetActivation Barrier (kcal/mol)Reference
[5+1] Annulation[RhCp*Cl2]2Allenyl AcetateM06/6-311+G(d,p)18.2 (rate-determining TS)J. Org. Chem. 2024
C-H DienylationPd(OAc)2Allenyl AcetateωB97XD/6-311+G(d,p)21.5 (rate-determining TS)Org. Lett. 2023
Meyer-Schusterp-TsOHPropargyl AlcoholB3LYP/6-31G(d)~15-25 (cation formation)General Literature

Note: Activation barriers are highly dependent on the specific substrates, ligands, and computational methods employed. The values presented here are for representative systems and are intended for comparative purposes.

catalytic_cycle catalyst [M]-Catalyst intermediate1 Oxidative Addition/ Coordination catalyst->intermediate1 + Substrate substrate Propargyl/Allenyl Acetate intermediate2 Migratory Insertion (Transition State Here) intermediate1->intermediate2 intermediate3 β-Elimination intermediate2->intermediate3 product Product intermediate3->product + Catalyst

Caption: A generalized catalytic cycle for metal-catalyzed reactions of propargyl/allenyl acetates.

The Computational Microscope: Choosing the Right DFT Functional and Basis Set

The accuracy of DFT calculations is intrinsically tied to the choice of the exchange-correlation functional and the basis set. For the types of reactions discussed herein, which may involve charge separation, weak interactions, and transition metals, this choice is not trivial.

  • Functionals: Hybrid functionals like B3LYP have been widely used and often provide a good balance of accuracy and computational cost for organic reactions. However, for systems where dispersion forces are important (e.g., in catalyst-substrate interactions), dispersion-corrected functionals such as the ωB97XD or the M06-2X functional are often preferred.

  • Basis Sets: The 6-31G(d) basis set is a common starting point for geometry optimizations of organic molecules. For greater accuracy in energy calculations, larger basis sets with polarization and diffuse functions, such as 6-311+G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ), are recommended. For transition metals, effective core potentials (ECPs) like LANL2DZ are often used to reduce computational cost while maintaining accuracy.

The causality behind these choices lies in the underlying physics they are designed to capture. Standard hybrid functionals can sometimes underestimate reaction barriers, while meta-GGA functionals and dispersion corrections are designed to provide a more accurate description of non-covalent interactions that can be crucial in stabilizing transition states, particularly in catalytic systems.

Bridging the Chasm: From Computational Prediction to Experimental Validation

The ultimate validation of any computational model lies in its ability to accurately predict and explain experimental observations. In the context of this compound reactions, DFT can provide invaluable insights into:

  • Regioselectivity: By comparing the activation energies of transition states leading to different regioisomers, DFT can predict which isomer will be formed preferentially. For example, in the Rh(III)-catalyzed [5+1] annulation, DFT calculations have successfully rationalized the observed regioselectivity by demonstrating that it is governed by electronic effects in the migratory insertion step.[1]

  • Stereoselectivity: For reactions involving chiral catalysts, DFT can be used to model the transition states leading to different enantiomers or diastereomers. The energy difference between these transition states can then be used to predict the enantiomeric excess or diastereomeric ratio, which can be directly compared with experimental results.

  • Kinetic Isotope Effects (KIEs): KIEs, determined experimentally by isotopic labeling, provide a powerful probe of transition state structure. DFT can be used to calculate KIEs by analyzing the vibrational frequencies of the relevant atoms in the ground state and transition state. A close agreement between calculated and experimental KIEs provides strong evidence for the accuracy of the computed transition state.

Conclusion and Future Outlook

DFT studies have profoundly enhanced our understanding of the reaction mechanisms of this compound and related compounds. By providing a detailed picture of the transition states, these computational investigations allow for the rationalization of experimental outcomes and provide a predictive framework for the design of new reactions and catalysts. The continued development of more accurate and efficient DFT methods, coupled with the ever-increasing power of high-performance computing, promises to further blur the lines between theoretical prediction and experimental reality. Future research in this area will likely focus on more complex catalytic systems, the explicit modeling of solvent effects, and the use of machine learning to accelerate the discovery of new reaction pathways and to refine our understanding of the intricate dance of atoms and electrons that defines a chemical reaction.

References

  • An, L., Zhang, W., Yu, Y., & Zhang, M. (2026). DFT study on formation mechanisms of multiple isomeric by-products in allyl acetate synthesis via propylene acetoxylation.
  • DFT Study on the Mechanisms and Selectivities in Rh (III)-Catalyzed [5 + 1] Annulation of 2-Alkenylanilides and 2-Alkylphenols with Allenyl Acetates. (2024). The Journal of Organic Chemistry. [Link]

  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023).
  • Trialkylborane-Mediated Propargylation of Aldehydes Using γ-Stannylated Propargyl Acetates. (2010).
  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Radical transformations for allene synthesis. (2022). Chemical Science. [Link]

  • DFT calculations a, Calculated free energy profiles for α-allenylation... (2021).
  • Meyer‐Schuster rearrangement. (2018).
  • DFT studies. Transition states obtained by DFT calculations for the... (2020).
  • Methods for Meyer‐Schuster rearrangement. (2019).
  • Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes. (2021). Organic & Biomolecular Chemistry. [Link]

  • Pd(II)-Catalyzed -and -C-(Sp3)-H Dienylation with Allenyl Acetates. (2022).
  • Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. (2015).
  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2023). MDPI. [Link]

  • Silver( i )-catalyzed stereoselective Meyer–Schuster-type rearrangement: synthesis of densely substituted α-iodo α,β-unsaturated thioesters. (2022).
  • DFT Investigation of the Molecular Properties of the Dimethylglyoximato Complexes [M(Hdmg)2] (M = Ni, Pd, Pt). (2021). MDPI. [Link]

Sources

A Comparative Guide to the Stereoselectivity of Reactions with 1,1-Dimethylprop-2-ynyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The ability to selectively generate a desired stereoisomer is a critical factor in the development of complex molecules, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug can be intrinsically linked to its three-dimensional structure. Propargylic esters, a versatile class of building blocks, have garnered significant attention for their participation in a wide array of stereoselective transformations. Among these, 1,1-dimethylprop-2-ynyl acetate, a tertiary propargylic acetate, presents a unique substrate for investigating the interplay of steric hindrance and electronic effects in controlling stereochemical outcomes.

This guide provides a comparative analysis of the stereoselectivity of reactions involving this compound, juxtaposing its performance with alternative propargylic substrates. We will delve into the mechanistic underpinnings that govern stereocontrol, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers aiming to leverage these powerful synthetic tools.

The Significance of the Tertiary Propargylic Stereocenter

The quaternary carbon center of this compound introduces significant steric bulk around the reactive alkyne moiety. This structural feature plays a dual role in stereoselective reactions. On one hand, it can enhance facial selectivity by directing the approach of incoming reagents. On the other, it can pose challenges in achieving high reactivity and may necessitate carefully chosen catalysts and reaction conditions to overcome steric hindrance. Understanding this balance is key to unlocking the synthetic potential of this substrate.

Comparative Analysis of Stereoselectivity in Key Reactions

The stereoselectivity of reactions involving this compound is highly dependent on the reaction type and the catalytic system employed. Transition metal catalysis, in particular, has proven instrumental in dictating the stereochemical course of these transformations.[1]

Gold-Catalyzed Reactions: A Playground for Rearrangements and Cyclizations

Gold(I) complexes, known for their potent π-Lewis acidity, are exceptional catalysts for activating the alkyne functionality of propargyl esters, including this compound.[2] These reactions often proceed through highly reactive intermediates, such as gold-carbenes or allenyl esters, offering multiple pathways for stereoselective bond formation.[3]

A key transformation is the 1,3-acyloxy migration, which generates an allene intermediate. The stereochemistry of subsequent reactions is then determined by the facial selectivity of the allene's approach to a reaction partner. While specific data for this compound is not always explicitly detailed in broad reviews, the principles of stereocontrol can be inferred from studies on related tertiary propargylic esters.

Experimental Protocol: Gold-Catalyzed Intramolecular Cycloaddition

This protocol outlines a general procedure for a gold-catalyzed intramolecular cycloaddition of a propargyl acetate tethered to an alkene, a reaction where stereoselectivity is critical.

Materials:

  • This compound derivative with a tethered alkene

  • (Ph₃P)AuCl (1-5 mol%)

  • AgSbF₆ or AgOTf (1-5 mol%)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative.

  • Dissolve the substrate in the anhydrous solvent.

  • In a separate vial, weigh the (Ph₃P)AuCl and the silver salt co-catalyst.

  • Add the catalyst mixture to the reaction flask.

  • Stir the reaction at the desired temperature (typically room temperature to 40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the stereoselectivity of the product by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Causality: The choice of the silver salt as a co-catalyst is crucial for generating the active cationic gold(I) species by abstracting the chloride from the gold precatalyst. The ligand on the gold catalyst (e.g., PPh₃) can influence the steric environment around the metal center, thereby affecting the stereochemical outcome.

Logical Workflow for Catalyst Selection and Optimization

Caption: A workflow for selecting and optimizing a catalytic system for stereoselective reactions.

Ruthenium-Catalyzed Propargylic Substitution: The Influence of Propargylic Substituents

Ruthenium complexes have emerged as powerful catalysts for enantioselective propargylic substitution reactions. DFT studies have shown that substituents at the propargylic position have a profound effect on both the reactivity and the stereoselectivity of these transformations.[4]

For a tertiary substrate like this compound, the two methyl groups significantly influence the stability of the intermediate ruthenium-allenylidene complex, which is a key intermediate in the catalytic cycle. This, in turn, dictates the stereochemical outcome of the nucleophilic attack.

Comparison with Secondary Propargylic Acetates:

In contrast to secondary propargyl acetates where a hydrogen and an alkyl/aryl group are attached to the propargylic carbon, the tertiary nature of this compound leads to a different stereochemical environment. The presence of two identical methyl groups means that the stereocenter is created upon nucleophilic attack. The facial selectivity of this attack is governed by the chiral catalyst.

Substrate TypePropargylic SubstituentsExpected Stereochemical Challenge
This compound (Tertiary) Two Methyl GroupsControlling the facial attack on the allene intermediate to create a quaternary stereocenter.
Secondary Propargylic Acetate One Hydrogen, One Alkyl/ArylControlling the substitution with inversion or retention of an existing stereocenter.

Table 1: Comparison of stereochemical challenges for tertiary vs. secondary propargylic acetates.

A study on ruthenium-catalyzed propargylic substitution reactions highlighted that methyl substitution at the propargylic position can even reverse the stereoselectivity compared to substrates lacking this substitution.[4] Furthermore, replacing a methyl group with a more electron-withdrawing trifluoromethyl group was predicted to enhance enantioselectivity, showcasing the delicate electronic and steric balance at play.[4]

Reaction Mechanism: Ruthenium-Catalyzed Propargylic Substitution

Ru-Catalyzed Substitution cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A [Ru]-Catalyst B π-Complex Formation with Propargyl Acetate A->B Coordination C Formation of Ru-Allenylidene Intermediate B->C Rearrangement D Nucleophilic Attack C->D Nu⁻ E Product Release D->E E->A Regeneration Product Chiral Product E->Product PropargylAcetate 1,1-Dimethylprop-2-ynyl Acetate PropargylAcetate->B Nucleophile Nucleophile (Nu⁻) Nucleophile->D

Caption: A simplified catalytic cycle for ruthenium-catalyzed propargylic substitution.

Alternative Substrates and Their Stereochemical Performance

While this compound is a valuable substrate, other propargylic esters offer different steric and electronic properties that can be advantageous in certain contexts.

  • Secondary Propargylic Acetates: As mentioned, these substrates are used to control the stereochemistry of a pre-existing chiral center. The outcome (retention or inversion) is highly dependent on the catalyst and reaction mechanism.

  • Propargylic Carbonates: These can be employed in similar transformations and sometimes offer different reactivity profiles. Gold(I)-catalyzed rearrangements of propargylic tert-butyl carbonates, for instance, provide an efficient route to substituted cyclic carbonates.[3]

  • Propargyl Aryldiazoacetates: These substrates introduce additional reactive sites, allowing for catalyst-dependent divergent reaction pathways, leading to a variety of complex heterocyclic structures.[5]

The choice of substrate is therefore a critical parameter in designing a stereoselective synthesis and should be considered in conjunction with the desired product and the catalytic system.

Conclusion and Future Outlook

This compound serves as an excellent model substrate for probing the factors that govern stereoselectivity in reactions involving tertiary propargylic esters. The steric bulk of the gem-dimethyl group presents both a challenge and an opportunity for directing the stereochemical outcome of a reaction. The choice of catalyst, particularly late transition metals like gold and ruthenium, is paramount in overcoming steric hindrance and achieving high levels of stereocontrol.

Future research in this area will likely focus on the development of new, highly selective catalysts and chiral ligands that can further enhance the enantioselectivity of these transformations. The insights gained from mechanistic studies, including computational work, will continue to guide the rational design of experiments and the expansion of the synthetic utility of this compound and related compounds in the synthesis of complex, stereochemically defined molecules.

References

  • Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chen, L., et al. (2019). Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations. Frontiers in Chemistry, 7. [Link]

  • Yamamoto, T., et al. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega, 7(41), 36983-36991. [Link]

  • Reddy, R. P., & Padwa, A. (2016). Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. The Journal of Organic Chemistry, 81(24), 12346-12359. [Link]

  • Gold-catalyzed reactions of propargyl esters, propargyl alcohols, and related compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling 1,1-Dimethylprop-2-ynyl Acetate: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring a foundation of safety and operational excellence. Handling reactive chemical intermediates like 1,1-Dimethylprop-2-ynyl acetate requires more than just a checklist; it demands a deep understanding of the material's properties and a systematic approach to exposure control. This guide provides a comprehensive framework for its safe handling, grounded in established safety principles and field-proven practices.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a versatile building block in organic synthesis, but its utility is matched by its potential hazards. It is classified as a flammable liquid and is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Understanding these properties is the first step in mitigating risk. The volatility of the compound, while not extreme, necessitates careful control of vapors to prevent inhalation exposure.

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our protective strategy must establish robust barriers against these pathways.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider personal protective equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, not the first.

  • Engineering Controls: The most critical control is ventilation. All work with this compound must be conducted within a certified chemical fume hood to capture vapors at the source.

  • Administrative Controls: Limit the quantity of the chemical used to the minimum required for the experiment. Ensure proper labeling and storage, and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, a specific suite of PPE is required to handle this compound safely.

Summary of Required PPE
Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 8 mil thickness)Provides a barrier against skin irritation and absorption. Material choice is critical for chemical resistance.
Eye & Face Protection ANSI Z87.1-rated Chemical Splash GogglesProtects against splashes and vapors that can cause severe eye irritation. A face shield is required for larger quantities.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor (OV) CartridgesRequired when engineering controls are insufficient or during a spill. Protects against inhalation of irritating vapors.
Body Protection Flame-Resistant (FR) Lab CoatProtects skin from splashes and provides a layer of protection against the chemical's flammability.
Detailed Breakdown and Procedural Guidance

Choosing the correct glove is paramount. While nitrile gloves are a common and generally effective choice for incidental contact, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber may be necessary.

Standard Operating Procedure for Glove Use:

  • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.

  • Donning: Don gloves over clean, dry hands.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. The first glove should be removed with the still-gloved hand, and the second glove removed by sliding a clean finger under the cuff of the remaining glove.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Standard safety glasses are insufficient for handling this chemical. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.

  • When to Use a Face Shield: A full-face shield should be worn over chemical splash goggles when handling larger volumes (>100 mL) or when there is a significant risk of a splash, such as during a rapid addition or transfer.

Under normal operating conditions within a certified fume hood, respiratory protection may not be required. However, it becomes essential in the following scenarios:

  • Weighing or transferring the chemical outside of a fume hood.

  • Responding to a spill.

  • If you can smell the chemical, your engineering controls are failing, and you must evacuate the area until it is safe to re-enter with proper respiratory protection.

A NIOSH-approved half-mask or full-face air-purifying respirator equipped with organic vapor (OV) cartridges is the standard. Ensure you have been properly fit-tested for your specific respirator model and are trained in its use, maintenance, and limitations.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the disposal of waste.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for establishing proper controls and PPE when working with this compound.

A Start: Plan Experiment with this compound B Perform Risk Assessment: - Quantity? - Aerosolization risk? - Duration? A->B C Work inside a certified Chemical Fume Hood? B->C D Yes C->D   E No C->E   J Handle Spill or Large Quantity? D->J G Enhanced PPE Required: - Add NIOSH-approved Respirator  (Organic Vapor Cartridge) - Re-evaluate procedure E->G F Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - FR Lab Coat H Proceed with Experiment F->H I STOP. Do not proceed. Re-evaluate engineering controls. G->I J->F No K Add Face Shield over Goggles J->K Yes K->F

Caption: PPE selection workflow for this compound.

Emergency Spill Response
  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Protect: If the spill is small and you are trained to handle it, don your full PPE, including a respirator.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill. Do not use combustible materials like paper towels.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Contaminated PPE: Used gloves, absorbent pads, and any other disposable items must be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as reaction mixtures containing it, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Follow all local and institutional guidelines for chemical waste disposal. Never pour this chemical down the drain.

By integrating these safety protocols into your experimental workflow, you ensure not only your own protection but also the integrity of your research and the safety of your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Safety Data Sheet for this compound: Provides specific hazard identification, handling, and storage information. (A representative SDS would be linked here from a supplier like Sigma-Aldrich, Thermo Fisher Scientific, etc.).
  • OSHA 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories (The Laboratory Standard). Provides the framework for chemical hygiene plans. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: A source for occupational safety and health information on hazardous chemicals. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011), National Research Council: A comprehensive guide to laboratory safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.